3-O-Methyl-N-acetyl-D-glucosamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO6 |
|---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
2-deuterio-N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1/i1D |
InChI Key |
SXGSBXSSPNINRW-MVTSXTRHSA-N |
Isomeric SMILES |
[2H]CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of 3-O-Methyl-N-acetyl-D-glucosamine: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the mechanism of action of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc), a methylated monosaccharide that serves as a valuable tool for investigating the hexosamine biosynthetic pathway (HBP) and its profound influence on cellular signaling. This document details the molecular interactions of 3-O-Me-GlcNAc, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its use, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of N-Acetylglucosamine Kinase
The primary mechanism of action of this compound is its function as a potent and competitive inhibitor of N-acetylglucosamine kinase (NAGK).[1][2][3] NAGK is a crucial enzyme in the salvage pathway of hexosamine biosynthesis, which phosphorylates N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P). This phosphorylation step is essential for the entry of salvaged GlcNAc into the mainstream HBP, ultimately leading to the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[4][5] UDP-GlcNAc is the universal donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that plays a critical role in regulating a vast array of cellular processes.[6][7]
By competitively inhibiting NAGK, 3-O-Me-GlcNAc effectively blocks the utilization of extracellular GlcNAc by the salvage pathway. This leads to a reduction in the intracellular pool of UDP-GlcNAc, which in turn can decrease the O-GlcNAcylation of target proteins.[1] This makes 3-O-Me-GlcNAc an invaluable chemical probe for studying the functional consequences of reduced HBP flux and decreased O-GlcNAcylation in a controlled manner.
In addition to its primary target, 3-O-Me-GlcNAc has also been shown to act as a non-competitive inhibitor of N-acetylmannosamine kinase, albeit with a lower potency.[1][3] This enzyme is involved in the synthesis of sialic acids, another important class of sugar molecules in the cell.
Quantitative Data
The inhibitory effects of this compound have been quantified in several studies. The following table summarizes the key quantitative data available.
| Parameter | Value | Species/System | Reference |
| Ki for N-acetylglucosamine kinase (competitive inhibition) | 17 µM | Rat liver | [1][3] |
| Ki for N-acetylmannosamine kinase (non-competitive inhibition) | 80 µM | Rat liver | [1][3] |
| Inhibition of [14C]GlcNAc incorporation into glycoproteins | 88% at 1 mM | Human hepatoma cell line (HepG2) | [1][8] |
| Inhibition of [14C]ManNAc incorporation into glycoproteins | 70% at 1 mM | Human hepatoma cell line (HepG2) | [1][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mechanism of action and downstream effects of this compound.
N-Acetylglucosamine Kinase (NAGK) Inhibition Assay
This protocol is adapted from a coupled-enzyme assay designed to measure NAGK activity and can be used to determine the inhibitory potential of 3-O-Me-GlcNAc.[9]
Principle: The activity of NAGK is measured by quantifying the production of ADP, which is coupled to the oxidation of NADH to NAD+ through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the NAGK activity.
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
This compound (3-O-Me-GlcNAc)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NAGK enzyme source (e.g., purified recombinant enzyme or cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 3-O-Me-GlcNAc in a suitable solvent (e.g., water or DMSO).
-
Prepare a reaction mixture containing Assay Buffer, ATP, PEP, NADH, PK, and LDH at their optimal concentrations.
-
-
Assay Setup:
-
Add a constant amount of the NAGK enzyme source to each well of the microplate.
-
Add varying concentrations of 3-O-Me-GlcNAc to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at room temperature.
-
-
Initiate Reaction:
-
Start the reaction by adding a saturating concentration of the substrate, GlcNAc, to each well.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (GlcNAc) and the inhibitor (3-O-Me-GlcNAc) and analyze the data using Lineweaver-Burk or Dixon plots.
-
Analysis of Global O-GlcNAcylation by Western Blot
This protocol describes how to assess changes in the overall O-GlcNAcylation of cellular proteins following treatment with 3-O-Me-GlcNAc.[10][11][12]
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and O-GlcNAcase inhibitors (e.g., Thiamet-G)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Antibody against a loading control (e.g., β-actin or GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat the cells with varying concentrations of 3-O-Me-GlcNAc for different time points. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and O-GlcNAcase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the O-GlcNAc signal to the loading control to determine the relative changes in global O-GlcNAcylation.
-
Quantification of UDP-GlcNAc Levels
This protocol outlines an enzymatic microplate assay to measure the concentration of UDP-GlcNAc in cell extracts.[13][14][15]
Principle: The assay is based on the O-GlcNAcylation of a substrate peptide by O-GlcNAc transferase (OGT) using the UDP-GlcNAc present in the sample. The resulting O-GlcNAcylated peptide is then detected immunologically.
Materials:
-
Cell or tissue samples
-
Extraction buffer
-
Recombinant OGT
-
O-GlcNAc acceptor peptide (e.g., a peptide from casein kinase II)
-
Alkaline phosphatase
-
Anti-O-GlcNAc antibody (e.g., RL2)
-
HRP-conjugated secondary antibody
-
HRP substrate (e.g., Amplex UltraRed)
-
UDP-GlcNAc standard
-
Microplate (e.g., MaxiSorp)
Procedure:
-
Sample Extraction:
-
Extract polar metabolites, including UDP-GlcNAc, from cell or tissue samples.
-
-
Assay Plate Preparation:
-
Coat a microplate with the O-GlcNAc-acceptor peptide.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing OGT, alkaline phosphatase, and buffer.
-
Add the sample extracts and UDP-GlcNAc standards to the wells.
-
Add the reaction mixture to initiate the O-GlcNAcylation reaction and incubate.
-
-
Immunodetection:
-
Wash the plate and add the primary anti-O-GlcNAc antibody.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
-
Signal Development and Measurement:
-
Wash the plate and add the HRP substrate.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the UDP-GlcNAc standards.
-
Determine the UDP-GlcNAc concentration in the samples by interpolating from the standard curve.
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 8. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 9. athenaes.com [athenaes.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-O-Methyl-N-acetyl-D-glucosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-N-acetyl-D-glucosamine is a methylated derivative of the naturally occurring monosaccharide N-acetyl-D-glucosamine (GlcNAc). This compound serves as a valuable tool in glycobiology and drug discovery, primarily known for its role as a potent and specific inhibitor of N-acetylglucosamine kinase.[1] Its ability to block this key enzyme in the hexosamine biosynthetic pathway allows researchers to probe the downstream effects of O-GlcNAcylation, a critical post-translational modification involved in various cellular processes. This technical guide provides a comprehensive overview of the chemical synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Chemical Synthesis Pathway
The most common and effective method for synthesizing this compound is a multi-step chemical process starting from the readily available N-acetyl-D-glucosamine. The pathway involves three core steps:
-
Protection of N-acetyl-D-glucosamine: The first step involves the protection of the anomeric hydroxyl group and the 4- and 6-hydroxyl groups to selectively expose the 3-hydroxyl group for methylation. This is typically achieved by forming an oxazoline (B21484) derivative.
-
Methylation of the 3-Hydroxyl Group: The exposed 3-hydroxyl group is then methylated using a suitable methylating agent.
-
Deprotection: Finally, the protecting groups are removed to yield the desired this compound.
This synthetic route is efficient and allows for the specific methylation at the C3 position.
Quantitative Data Summary
The following table summarizes the quantitative data for the chemical synthesis of this compound, based on reported yields.
| Step | Reaction | Reagents | Key Conditions | Yield |
| 1 | Oxazoline Formation | N-acetyl-D-glucosamine, Anhydrous Ferric Chloride (FeCl₃) | Acetone (B3395972) | Not explicitly reported, but is a high-yielding reaction. |
| 2 | Methylation | Oxazoline intermediate, Methyl Iodide (MeI), Sodium Hydride (NaH) | - | Quantitative[2] |
| 3 | Hydrolysis | Methylated oxazoline intermediate, p-Toluene Sulfonic Acid (PTSA) | - | The combined yield for this step and a subsequent acetylation has been reported as 50%.[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Synthesis of the Oxazoline Intermediate
This procedure is based on the convenient preparation of the oxazoline derivative from commercially available N-acetyl-D-glucosamine.[2]
-
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Acetone (anhydrous)
-
Flame-dried glassware
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-acetyl-D-glucosamine in anhydrous acetone.
-
Add a catalytic amount of anhydrous ferric chloride (FeCl₃) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the resulting oxazoline intermediate using standard laboratory techniques, such as column chromatography.
-
Step 2: Methylation of the 3-Hydroxyl Group
With the oxazoline intermediate in hand, the free 3-hydroxyl group is methylated.[2]
-
Materials:
-
Oxazoline intermediate from Step 1
-
Methyl Iodide (MeI)
-
Sodium Hydride (NaH)
-
Anhydrous solvent (e.g., DMF or THF)
-
Flame-dried glassware
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the oxazoline intermediate in an anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (NaH) to the solution and stir for a short period to allow for the formation of the alkoxide.
-
Add methyl iodide (MeI) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction carefully with water or methanol (B129727) and extract the product.
-
Purify the methylated intermediate, which is obtained in quantitative yield.[2]
-
Step 3: Acid-Catalyzed Hydrolysis
The final step is the removal of the oxazoline protecting group to yield this compound.[2]
-
Materials:
-
Methylated oxazoline intermediate from Step 2
-
p-Toluene Sulfonic Acid (PTSA)
-
Solvent (e.g., aqueous acetone or THF/water)
-
-
Procedure:
-
Dissolve the methylated intermediate in a suitable solvent system.
-
Add a catalytic amount of p-toluene sulfonic acid (PTSA).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion of the hydrolysis, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure and purify the final product, this compound, by column chromatography or recrystallization.
-
Mandatory Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the chemical synthesis pathway of this compound from N-acetyl-D-glucosamine.
References
3-O-Methyl-N-acetyl-D-glucosamine: A Technical Guide for Researchers
An In-depth Review of a Key Inhibitor in Glycobiology Research
Abstract
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a valuable research chemical that serves as a potent and specific inhibitor of N-acetylglucosamine kinase (NAGK). By targeting a key enzyme in the hexosamine biosynthetic pathway (HBP), 3-O-Me-GlcNAc provides researchers with a tool to modulate intracellular levels of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein O-GlcNAcylation. This dynamic post-translational modification is integral to a vast array of cellular processes, and its dysregulation is implicated in numerous diseases. This technical guide provides a comprehensive overview of 3-O-Me-GlcNAc, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in research.
Introduction
O-linked N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification of serine and threonine residues on nuclear and cytoplasmic proteins.[1] This process is governed by the coordinated action of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[2] The substrate for OGT, UDP-N-acetylglucosamine (UDP-GlcNAc), is the final product of the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[3] Consequently, O-GlcNAcylation serves as a crucial nutrient sensor, linking cellular metabolic status to the regulation of a wide range of cellular processes, including signal transduction, transcription, and protein stability.[4]
Given the pivotal role of O-GlcNAcylation in cellular physiology and its association with diseases such as cancer, diabetes, and neurodegenerative disorders, tools to manipulate this modification are of paramount importance to the research community.[3] this compound is a cell-permeable analog of N-acetylglucosamine (GlcNAc) that acts as a competitive inhibitor of N-acetylglucosamine kinase (NAGK), the enzyme responsible for phosphorylating GlcNAc to GlcNAc-6-phosphate, a key step in the salvage pathway for UDP-GlcNAc synthesis.[5] By inhibiting NAGK, 3-O-Me-GlcNAc effectively reduces the intracellular pool of UDP-GlcNAc, leading to a decrease in global protein O-GlcNAcylation. This makes it a valuable tool for studying the functional consequences of reduced O-GlcNAcylation.
Chemical and Physical Properties
This compound is a stable, water-soluble compound. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | 3-O-methyl-GlcNAc, 2-(acetylamino)-2-deoxy-3-O-methyl-D-glucose | [6] |
| CAS Number | 94825-74-8 | [6] |
| Molecular Formula | C₉H₁₇NO₆ | [6] |
| Molecular Weight | 235.23 g/mol | [7] |
| Purity | ≥95% | [6] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; PBS (pH 7.2): 1 mg/ml | [8] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for 6 months or -20°C for 1 month. | [7] |
Synthesis
A common synthetic route to this compound involves the methylation of a suitably protected N-acetyl-D-glucosamine derivative. A detailed protocol is provided below, based on the method described by Yadav et al.[9]
Detailed Synthesis Protocol
Step 1: Synthesis of 2-Methyl-(1,2-di-deoxy-3-methoxy-5,6-O-isopropylidene-α-d-glucofurano)-[2,1-d]-2-oxazoline (Compound 9)
-
Dissolve 2-Methyl-(1,2-di-deoxy-5,6-O-isopropylidene-α-d-glucofurano)-[2,1-d]-2-oxazoline (Compound 8) (0.4 g, 1.64 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF) and cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH) (0.08 g, 3.29 mmol) in three portions with vigorous stirring.
-
Add methyl iodide (MeI) (0.15 mL, 2.47 mmol) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Remove the DMF by evaporation in vacuo and co-evaporate the residue twice with toluene.
-
Dissolve the resulting residue in 20 mL of dichloromethane (B109758) (CH₂Cl₂) and wash with ice-cold water.
-
Extract the aqueous phase twice with 20 mL of CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield compound 9.
Step 2: Synthesis of 1,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-3-methoxy-β-d-glucopyranoside (Compound 4)
-
Dissolve compound 9 (0.204 g, 0.793 mmol) in a 1:2 mixture of water and tetrahydrofuran (B95107) (THF) (10 mL:20 mL).
-
Add p-toluenesulfonic acid (0.06 g, 0.264 mmol) to the reaction mixture and stir overnight at room temperature.
-
Quench the reaction by adding triethylamine (B128534) (Et₃N) until a neutral pH is reached.
-
Evaporate the solvents in vacuo.
-
Wash the residue several times with CH₂Cl₂ and dry the resulting white powder under vacuum. This intermediate is this compound.
-
Dissolve the dried residue in 8 mL of pyridine.
-
Add acetic anhydride (B1165640) (Ac₂O) (0.5 mL) and stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture in vacuo to yield the final product, compound 4.
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of N-acetylglucosamine kinase (NAGK).[7] This inhibition is competitive with respect to N-acetylglucosamine.[5] The compound also exhibits non-competitive inhibition of N-acetylmannosamine kinase.[5]
The inhibition of NAGK disrupts the salvage pathway of the hexosamine biosynthetic pathway (HBP). This leads to a reduction in the intracellular pool of UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT). Consequently, the overall level of protein O-GlcNAcylation is decreased. It is important to note that glucokinase is not affected by 3-O-Me-GlcNAc, highlighting its specificity.[7]
Quantitative Data
| Parameter | Organism/System | Value | Reference |
| Ki (N-acetylglucosamine kinase) | Rat Liver | 17 µM | [5] |
| Ki (N-acetylmannosamine kinase) | Rat Liver | 80 µM | [5] |
| Inhibition of [¹⁴C]GlcNAc incorporation into glycoproteins | Human Hepatoma (HepG2) cells (1 mM) | 88% | [5] |
| Inhibition of [¹⁴C]ManNAc incorporation into glycoproteins | Human Hepatoma (HepG2) cells (1 mM) | 70% | [5] |
Experimental Protocols
This section provides detailed protocols for assessing the biological activity of this compound.
N-acetylglucosamine Kinase (NAGK) Inhibition Assay
This protocol is adapted from a general coupled enzymatic assay for NAGK activity.
Principle: The activity of NAGK is measured by coupling the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is proportional to the NAGK activity.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
N-acetyl-D-glucosamine (GlcNAc) stock solution (e.g., 100 mM in water)
-
ATP stock solution (e.g., 100 mM in water)
-
Phosphoenolpyruvate (PEP) stock solution (e.g., 100 mM in water)
-
NADH stock solution (e.g., 10 mM in water)
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix
-
Recombinant N-acetylglucosamine kinase (NAGK)
-
This compound (inhibitor) stock solution (e.g., 10 mM in water or DMSO)
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Assay Buffer, GlcNAc (final concentration, e.g., 1 mM), ATP (final concentration, e.g., 1 mM), PEP (final concentration, e.g., 2 mM), NADH (final concentration, e.g., 0.2 mM), and PK/LDH enzyme mix (as per manufacturer's recommendation).
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding NAGK to each well.
-
Immediately measure the absorbance at 340 nm at 37°C in a kinetic mode for a set period (e.g., 30 minutes), taking readings every minute.
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
Measurement of UDP-GlcNAc Levels by HPLC-MS/MS
This protocol provides a general workflow for the extraction and quantification of UDP-GlcNAc from cultured cells.
Reagents:
-
Ice-cold 80% methanol (B129727)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Centrifuge tubes
Procedure:
-
Culture cells to the desired confluency. Treat cells with varying concentrations of this compound for the desired time.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol to the culture dish and scrape the cells.
-
Transfer the cell suspension to a centrifuge tube and vortex vigorously.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis.
-
Analyze the samples using a hydrophilic interaction liquid chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard for accurate quantification.
Western Blot Analysis of Global O-GlcNAcylation
This protocol outlines the steps to assess changes in total protein O-GlcNAcylation in response to treatment with this compound.
Reagents:
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse IgG or IgM
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Treat cultured cells with varying concentrations of this compound for the desired duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the hexosamine biosynthetic pathway and its impact on O-GlcNAcylation.
References
- 1. scispace.com [scispace.com]
- 2. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosamine-induced increase in Akt phosphorylation corresponds to increased endoplasmic reticulum stress in astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
3-O-Methyl-N-acetyl-D-glucosamine molecular weight and formula
An In-depth Technical Guide to 3-O-Methyl-N-acetyl-D-glucosamine: Molecular Properties
For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides the core molecular information for this compound, a notable inhibitor of N-acetylglucosamine kinase.[1][2][3][4]
Physicochemical Data
The molecular formula and weight are foundational data points for a wide range of experimental and theoretical applications, from calculating molar concentrations for in vitro assays to informing structural biology studies.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₆[1][2][3] |
| Molecular Weight | 235.23 g/mol [1][4][5] |
| Alternate Names | 3-O-methyl-GlcNAc; 2-(acetylamino)-2-deoxy-3-O-methyl-D-glucose[1][3] |
| CAS Number | 94825-74-8[1][2][3] |
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.
References
An In-depth Technical Guide to 3-O-Methyl-N-acetyl-D-glucosamine: Discovery, History, and Experimental Protocols
Introduction
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a synthetic monosaccharide derivative of N-acetyl-D-glucosamine (GlcNAc) that has garnered significant interest in glycobiology and drug development. Its primary importance lies in its potent and specific inhibitory activity against N-acetylglucosamine kinase. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological activity of 3-O-Me-GlcNAc, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The discovery and initial characterization of this compound as a significant biochemical tool occurred in the early 1990s. Prior to this, various modifications of N-acetyl-D-glucosamine were being explored to understand the structure-activity relationships of enzymes involved in hexosamine metabolism.
A pivotal publication by Zeitler, Giannis, Danneschewski, and others in 1992 was among the first to systematically investigate the inhibitory potential of 3-O-methylated N-acetyl-D-glucosamine. Their research, conducted in the pursuit of inhibitors for N-acetylneuraminic acid biosynthesis, revealed that 3-O-Me-GlcNAc is a competitive inhibitor of N-acetylglucosamine kinase from rat liver.[1] This study also identified its non-competitive inhibition of N-acetylmannosamine kinase.[1][2]
Two years later, in 1994, a study by Miwa and colleagues further solidified the importance of this compound. They demonstrated that 3-O-Me-GlcNAc potently inhibits the phosphorylation of glucose by N-acetylglucosamine kinase without affecting glucokinase.[3][4][5] This finding was crucial as it provided a tool to accurately assay glucokinase activity in tissues like pancreatic islets and the liver, where the presence of N-acetylglucosamine kinase could otherwise lead to confounding results.[3] These seminal studies established 3-O-Me-GlcNAc as a valuable selective inhibitor for studying hexosamine metabolism and related cellular processes.
Physicochemical and Quantitative Data
A summary of the key quantitative and physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | 2-(acetylamino)-2-deoxy-3-O-methyl-D-glucose | [6] |
| Alternate Names | 3-O-methyl-GlcNAc; this compound | [6][7] |
| CAS Number | 94825-74-8 | [6][7] |
| Molecular Formula | C₉H₁₇NO₆ | [6][7] |
| Molecular Weight | 235.23 g/mol | [7] |
| Purity | ≥95% | [6] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, PBS (pH 7.2): 1 mg/mL | [8] |
| Storage Temperature | -20°C | [8] |
| Ki for N-acetylglucosamine kinase (rat liver) | 17 µM (competitive inhibition) | [1] |
| Ki for N-acetylmannosamine kinase (rat liver) | 80 µM (non-competitive inhibition) | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound has been described in the literature, with a common route starting from commercially available N-acetyl-D-glucosamine.
General Synthesis Scheme
A representative synthesis pathway involves the protection of the hydroxyl groups at the C4 and C6 positions, followed by methylation of the C3 hydroxyl group, and subsequent deprotection.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol for Synthesis
The following is a detailed protocol for the synthesis of 1,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-3-methoxy-β-d-glucopyranoside, a derivative of 3-O-Me-GlcNAc, which can be readily converted to the final product. This protocol is adapted from a published procedure.[9]
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Acetone
-
Methyl Iodide (MeI)
-
Sodium Hydride (NaH)
-
p-Toluenesulfonic acid (PTSA)
-
Tetrahydrofuran (THF)
-
Water
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Acetic Anhydride (Ac₂O)
Step 1: Synthesis of Oxazoline (B21484) Intermediate (Compound 8)
-
Prepare a solution of N-acetyl-D-glucosamine in acetone.
-
Add anhydrous FeCl₃ as a catalyst.
-
Stir the reaction mixture until the formation of the oxazoline derivative is complete, as monitored by Thin Layer Chromatography (TLC).
Step 2: Methylation of the 3-OH group (Compound 9)
-
To the oxazoline intermediate from Step 1, add NaH and MeI.
-
The reaction should proceed to give the methylated product in quantitative yield.
Step 3: Hydrolysis and Acetylation (Compound 4)
-
Dissolve the methylated intermediate (Compound 9) in a 1:2 mixture of H₂O/THF.
-
Add p-toluenesulfonic acid (PTSA) to the mixture and stir overnight.
-
Quench the reaction with Et₃N to a neutral pH.
-
Evaporate the solvents in vacuo.
-
Wash the residue several times with CH₂Cl₂ to obtain the crude this compound.
-
Dissolve the residue in pyridine and add Ac₂O.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture to obtain the final acetylated product.
Mechanism of Action and Biological Significance
The primary biological role of this compound is its inhibitory action on N-acetylglucosamine kinase (NagK). NagK is a key enzyme in the hexosamine salvage pathway, where it phosphorylates N-acetyl-D-glucosamine to N-acetyl-D-glucosamine-6-phosphate. This phosphorylated intermediate is a crucial precursor for the synthesis of UDP-N-acetylglucosamine, a fundamental building block for glycoproteins, glycolipids, and proteoglycans.
Inhibition of N-acetylglucosamine Kinase
3-O-Me-GlcNAc acts as a competitive inhibitor of NagK with respect to its natural substrate, N-acetyl-D-glucosamine.[1] The methylation at the C3 position likely interferes with the proper binding and/or catalytic phosphorylation at the C6 position within the enzyme's active site.
Signaling Pathway Context
By inhibiting NagK, 3-O-Me-GlcNAc can modulate the flux through the hexosamine biosynthesis and salvage pathways. This has implications for various cellular processes that are dependent on the availability of UDP-GlcNAc, such as O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins.
Caption: Inhibition of the hexosamine salvage pathway by this compound.
Conclusion
This compound is a well-characterized and valuable tool for researchers in glycobiology and related fields. Its discovery in the early 1990s provided a means to selectively inhibit N-acetylglucosamine kinase, thereby enabling more precise studies of hexosamine metabolism and its downstream effects on cellular processes like protein glycosylation. The detailed experimental protocols and compiled quantitative data in this guide serve as a valuable resource for scientists utilizing this compound in their research and development endeavors.
References
- 1. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver. | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
3-O-Methyl-N-acetyl-D-glucosamine: A Technical Guide for Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-NAG) is a synthetic monosaccharide derivative that serves as a valuable tool in the field of glycobiology, particularly in the study of O-linked N-acetylglucosamine (O-GlcNAc) signaling. This dynamic post-translational modification, analogous to phosphorylation, plays a crucial role in regulating a vast array of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. 3-O-Me-NAG primarily functions as a competitive inhibitor of N-acetylglucosamine kinase (NAGK), a key enzyme in the hexosamine salvage pathway. By blocking this pathway, 3-O-Me-NAG provides researchers with a method to probe the intricate workings of O-GlcNAcylation and its downstream effects. This technical guide provides an in-depth overview of 3-O-Me-NAG, its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways.
Core Concepts: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation
The biological effects of 3-O-Me-NAG are best understood in the context of the hexosamine biosynthetic pathway (HBP) and the subsequent process of O-GlcNAcylation.
The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the high-energy sugar donor, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[1][2] This molecule is the sole substrate for O-GlcNAc transferase (OGT), the enzyme that catalyzes the attachment of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[1][3] This modification, known as O-GlcNAcylation, is reversible and is removed by the enzyme O-GlcNAcase (OGA).[1][3] The dynamic cycling of O-GlcNAc modification acts as a nutrient sensor and regulates protein function, stability, localization, and interaction with other proteins.[3][4]
There are two primary routes for the synthesis of UDP-GlcNAc: the de novo synthesis pathway, which starts from fructose-6-phosphate, and the salvage pathway, which recycles GlcNAc derived from the breakdown of glycoproteins and the extracellular environment. The salvage pathway is initiated by the phosphorylation of GlcNAc to GlcNAc-6-phosphate by N-acetylglucosamine kinase (NAGK).
Mechanism of Action of this compound
This compound exerts its biological effects primarily by acting as a competitive inhibitor of N-acetylglucosamine kinase (NAGK).[5][6] By binding to the active site of NAGK, 3-O-Me-NAG prevents the phosphorylation of N-acetylglucosamine (GlcNAc) to N-acetylglucosamine-6-phosphate (GlcNAc-6-P), a critical step in the hexosamine salvage pathway. This inhibition effectively blocks the recycling of GlcNAc and its subsequent conversion into UDP-GlcNAc. A reduction in the cellular pool of UDP-GlcNAc leads to a decrease in global O-GlcNAcylation of proteins, allowing researchers to study the functional consequences of this modification.
Furthermore, 3-O-Me-NAG has been shown to be a non-competitive inhibitor of N-acetylmannosamine kinase, another enzyme involved in hexosamine metabolism.[6] This dual inhibitory activity further contributes to its effects on cellular glycosylation.
Data Presentation: Quantitative Analysis of 3-O-Me-NAG Activity
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.
| Enzyme Inhibition Data | |
| Target Enzyme | N-acetylglucosamine kinase (NAGK) |
| Inhibition Type | Competitive |
| Ki Value | 17 µM (in rat liver)[5][6] |
| Target Enzyme | N-acetylmannosamine kinase |
| Inhibition Type | Non-competitive |
| Ki Value | 80 µM (in rat liver)[5][6] |
| Cell-Based Assay Data | |
| Cell Line | Human hepatoma cell line (HepG2) |
| Compound Concentration | 1 mM |
| Effect on [14C]-N-acetylglucosamine incorporation into glycoproteins | 88% inhibition[4][6] |
| Effect on [14C]-N-acetylmannosamine incorporation into glycoproteins | 70% inhibition[4][6] |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the use of 3-O-Me-NAG in glycobiology research.
Caption: Hexosamine pathways and O-GlcNAcylation cycle.
Caption: Workflow for studying O-GlcNAcylation inhibition.
Experimental Protocols
Synthesis of this compound
A detailed, multi-step synthesis protocol for this compound has been described in the literature.[7] The process generally involves the protection of the hydroxyl groups of N-acetyl-D-glucosamine, followed by methylation of the 3-hydroxyl group, and subsequent deprotection to yield the final product. A key intermediate in a reported synthesis is 2-methyl-(1,2-dideoxy-5,6-O-isopropylidene-α-d-glucofurano)-[2,1-d]-2-oxazoline, which is prepared from commercially available N-acetyl-D-glucosamine.[7] The free 3-OH group of this intermediate is then methylated using methyl iodide and sodium hydride.[7] Finally, acid-catalyzed hydrolysis followed by acetylation yields this compound.[7] Researchers should refer to the primary literature for precise reaction conditions, purification methods, and characterization data.[7]
N-acetylglucosamine Kinase (NAGK) Inhibition Assay
This protocol is adapted from a general N-acetyl-D-glucosamine assay and can be used to determine the inhibitory potential of 3-O-Me-NAG on NAGK activity.[8]
Materials:
-
N-acetyl-D-glucosamine (GlcNAc) standard solution (e.g., 100 mM)
-
This compound (3-O-Me-NAG) of varying concentrations
-
N-acetylglucosamine Kinase (NagK)
-
Adenosine-5'-triphosphate (ATP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare a 2x Reaction Cocktail containing assay buffer, ATP, PEP, NADH, PK, and LDH. The final concentrations should be optimized based on the enzyme activities.
-
Prepare Standards and Samples:
-
Create a standard curve of GlcNAc by serial dilution in water or assay buffer in the microplate.
-
Prepare solutions of 3-O-Me-NAG at various concentrations.
-
Prepare the experimental samples by mixing a fixed concentration of GlcNAc with the different concentrations of 3-O-Me-NAG.
-
-
Initiate the Reaction:
-
To each well containing the standards and samples, add an equal volume of the 2x Reaction Cocktail.
-
Add NagK to each well to initiate the reaction.
-
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 30°C). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the phosphorylation of GlcNAc.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of GlcNAc and 3-O-Me-NAG.
-
Plot the reaction rate against the substrate (GlcNAc) concentration in the presence and absence of the inhibitor (3-O-Me-NAG).
-
Determine the type of inhibition and the Ki value using appropriate enzyme kinetic models (e.g., Lineweaver-Burk plot).
-
Cell Culture and Treatment with 3-O-Me-NAG
This protocol provides a general guideline for treating cultured cells with 3-O-Me-NAG to study its effects on O-GlcNAcylation.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (3-O-Me-NAG)
-
Vehicle control (e.g., sterile water or PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare Treatment Media: Prepare fresh culture medium containing the desired final concentration of 3-O-Me-NAG (e.g., 1 mM, based on published data). Also, prepare a vehicle control medium.
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the treatment medium or vehicle control medium to the respective wells.
-
Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting or immunoprecipitation).
Western Blot Analysis of Total O-GlcNAcylation
This protocol describes the detection of total O-GlcNAc levels in cell lysates by Western blotting.[1][9]
Materials:
-
Cell lysates from control and 3-O-Me-NAG-treated cells
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse IgM or IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of total O-GlcNAcylation between control and treated samples.
Immunoprecipitation of O-GlcNAcylated Proteins
This protocol allows for the enrichment of specific O-GlcNAcylated proteins from cell lysates.[9][10]
Materials:
-
Cell lysates from control and 3-O-Me-NAG-treated cells
-
Antibody against the protein of interest
-
Protein A/G agarose (B213101) beads
-
IP lysis buffer (containing protease and OGA inhibitors)
-
Wash buffer
-
Elution buffer
Procedure:
-
Pre-clear Lysates: Incubate cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with the primary antibody against the protein of interest overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an anti-O-GlcNAc antibody to determine the O-GlcNAcylation status of the specific protein of interest.
Applications in Research and Drug Development
This compound is a versatile tool with several applications in basic research and preclinical drug development:
-
Elucidating the Role of O-GlcNAcylation: By inhibiting the hexosamine salvage pathway and reducing global O-GlcNAcylation, 3-O-Me-NAG allows researchers to investigate the functional consequences of this modification on various cellular processes, including signal transduction, transcription, and protein stability.
-
Distinguishing Kinase Activities: 3-O-Me-NAG is a potent inhibitor of N-acetylglucosamine kinase but does not affect glucokinase.[11] This property makes it a valuable tool for accurately assaying glucokinase activity in tissue extracts that also contain high levels of N-acetylglucosamine kinase.[11]
-
Target Validation: In the context of drug development, understanding the role of O-GlcNAcylation in disease pathogenesis is crucial. 3-O-Me-NAG can be used in cellular models to mimic a state of reduced O-GlcNAcylation, helping to validate OGT as a potential therapeutic target or to understand the consequences of inhibiting the HBP.
-
Studying Crosstalk with Phosphorylation: O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, leading to a dynamic interplay between these two modifications. 3-O-Me-NAG can be used to manipulate O-GlcNAc levels and study the resulting changes in protein phosphorylation, providing insights into this regulatory crosstalk.
Conclusion
This compound is an indispensable chemical probe for researchers in glycobiology and related fields. Its specific inhibitory action on N-acetylglucosamine kinase provides a means to modulate cellular O-GlcNAcylation levels, thereby enabling the detailed investigation of this critical post-translational modification. The data and protocols presented in this technical guide are intended to equip researchers with the necessary information to effectively utilize 3-O-Me-NAG in their studies, ultimately contributing to a deeper understanding of the complex roles of glycosylation in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 2D and 3D cell culture protocol to study O-GlcNAc in sphingosine-1-phosphate mediated fibroblast contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. athenaes.com [athenaes.com]
- 9. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A proteolytic method for evaluating O-GlcNAcylation on proteins of similar molecular weight to antibody heavy chain after immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Inhibitory Effects of 3-O-Methyl-GlcNAc
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the mechanism of action, inhibitory effects, and experimental applications of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc), a key inhibitor used in glycobiology and metabolic research.
Executive Summary
This compound (3-O-Methyl-GlcNAc) is a modified monosaccharide that serves as a potent and specific inhibitor of N-acetylglucosamine kinase.[1][2][3] Its primary utility in research is not as a direct modulator of O-GlcNAc cycling enzymes, but as a tool to probe the upstream Hexosamine Biosynthetic Pathway (HBP). By inhibiting a key kinase in this pathway, 3-O-Methyl-GlcNAc effectively reduces the cellular pool of UDP-GlcNAc, the donor substrate for O-GlcNAc Transferase (OGT). This indirect mechanism allows for the study of cellular processes under conditions of diminished O-GlcNAcylation, providing insights into the vast regulatory roles of this critical post-translational modification. This document provides a comprehensive overview of its mechanism, quantitative inhibitory data, and detailed protocols for its application in a research setting.
Mechanism of Action: Upstream Inhibition of the O-GlcNAc Pathway
The inhibitory action of 3-O-Methyl-GlcNAc is targeted at N-acetylglucosamine (GlcNAc) kinase, an enzyme in the salvage pathway that feeds into the central Hexosamine Biosynthetic Pathway (HBP).[1][4] The HBP is a critical metabolic route that utilizes 2-5% of cellular glucose to produce UDP-GlcNAc.[5][6] This nucleotide sugar is the sole substrate for OGT, the enzyme that adds O-GlcNAc to thousands of nuclear, cytoplasmic, and mitochondrial proteins.[7][8]
By inhibiting GlcNAc kinase, 3-O-Methyl-GlcNAc prevents the phosphorylation of GlcNAc to GlcNAc-6-phosphate, a crucial step for its eventual conversion to UDP-GlcNAc. This leads to a reduction in the available UDP-GlcNAc pool, thereby decreasing the overall rate of protein O-GlcNAcylation. This makes 3-O-Methyl-GlcNAc an invaluable tool for studying the downstream consequences of reduced HBP flux and lower O-GlcNAc signaling.
The diagram below illustrates the position of N-acetylglucosamine kinase within the HBP and the point of inhibition by 3-O-Methyl-GlcNAc.
The logical flow of this inhibitory action and its ultimate biological consequence is summarized in the following diagram.
Quantitative Inhibitory Data
The efficacy of 3-O-Methyl-GlcNAc has been quantified both in vitro against purified enzymes and in cellular contexts. The data clearly indicate a competitive inhibition mechanism for N-acetylglucosamine kinase and a non-competitive mechanism for N-acetylmannosamine kinase.[4][9]
| Parameter | Target Enzyme | Value | System | Reference |
| Ki (Inhibition Constant) | N-acetylglucosamine kinase | 17 µM | Rat Liver (in vitro) | [4],[9] |
| Ki (Inhibition Constant) | N-acetylmannosamine kinase | 80 µM | Rat Liver (in vitro) | [4],[9] |
| Inhibition of Incorporation | Incorporation of ¹⁴C-GlcNAc | 88% at 1 mM | HepG2 Cells | [4] |
| Inhibition of Incorporation | Incorporation of ¹⁴C-ManNAc | 70% at 1 mM | HepG2 Cells | [4] |
Table 1: Summary of Quantitative Data for 3-O-Methyl-GlcNAc Inhibition.
Impact on Cellular Signaling
O-GlcNAcylation is a pivotal regulatory post-translational modification, often described as having a complex interplay with phosphorylation.[5][10][11] It modifies thousands of proteins involved in nearly every essential cellular process, including:
-
Signal Transduction: O-GlcNAcylation can dampen signaling cascades, such as the insulin (B600854) signaling pathway, by modifying key components like IRS-1 and Akt.[10][12][13]
-
Transcription and Epigenetics: OGT and O-GlcNAc are found on chromatin, transcription factors, and RNA polymerase II, directly influencing gene expression.[8][14][15]
-
Proteostasis: The modification plays a role in regulating protein stability, turnover, and aggregation, with significant implications for neurodegenerative diseases where protein aggregation is a hallmark.[16][17][18]
-
Cell Cycle and Stress Response: Global O-GlcNAc levels fluctuate during the cell cycle and increase rapidly in response to cellular stress, acting as a protective mechanism.[15][19]
By reducing global O-GlcNAcylation, treatment with 3-O-Methyl-GlcNAc can be used to investigate the roles of the HBP and O-GlcNAc in these and other pathways. For example, its use can help elucidate the degree to which HBP flux contributes to insulin resistance in metabolic disease models or influences the aggregation of proteins like tau and α-synuclein in neurodegenerative models.[12][20]
Experimental Protocols
Here we provide detailed methodologies for the application of 3-O-Methyl-GlcNAc in research.
Protocol 1: In Vitro N-acetylglucosamine Kinase (NAGK) Inhibition Assay
Objective: To determine the inhibitory potential (e.g., IC50) of 3-O-Methyl-GlcNAc on NAGK activity in vitro. This assay is adapted from methodologies used for kinase assays.
Materials:
-
Recombinant human NAGK
-
3-O-Methyl-GlcNAc (inhibitor)
-
N-acetylglucosamine (substrate)
-
ATP (co-substrate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well white assay plates
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of 3-O-Methyl-GlcNAc in sterile water or DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the kinase assay buffer to test a range of concentrations.
-
Reaction Setup: To each well of a 96-well plate, add the components in the following order:
-
5 µL of kinase assay buffer.
-
2.5 µL of inhibitor solution (or vehicle control).
-
2.5 µL of NAGK enzyme solution (concentration to be optimized for linear reaction kinetics).
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a substrate mix containing GlcNAc and ATP at their Km concentrations (if known, otherwise optimize) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer’s protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP, followed by adding a Kinase Detection Reagent to convert ADP to ATP and measure light output via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Analysis of Global O-GlcNAcylation in Cultured Cells
Objective: To assess the effect of 3-O-Methyl-GlcNAc on total protein O-GlcNAcylation levels in a cellular context.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HepG2)
-
Complete cell culture medium
-
3-O-Methyl-GlcNAc
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. Add an OGA inhibitor (e.g., 1 µM Thiamet-G) to preserve O-GlcNAc marks during lysis.[21]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6), anti-Actin or anti-Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and grow to ~70-80% confluency. Treat cells with varying concentrations of 3-O-Methyl-GlcNAc (e.g., 0.1, 1, 10 mM) or a vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., anti-actin) to ensure equal protein loading. Quantify band intensities using densitometry software (e.g., ImageJ) to determine the relative change in global O-GlcNAcylation.
The workflow for this cell-based experiment is depicted below.
Conclusion and Future Directions
3-O-Methyl-GlcNAc is a specific and valuable chemical probe for investigating the Hexosamine Biosynthetic Pathway. Its ability to competitively inhibit N-acetylglucosamine kinase allows researchers to decrease the cellular production of UDP-GlcNAc, thereby reducing global levels of protein O-GlcNAcylation.[1][4] This provides a powerful model for studying the myriad roles of O-GlcNAc signaling in health and disease, from diabetes to neurodegeneration. While more direct inhibitors of OGT exist, 3-O-Methyl-GlcNAc remains a cornerstone tool for dissecting the metabolic inputs into this critical post-translational modification network. Future work may focus on leveraging this inhibitor in high-throughput screens or complex disease models to further unravel the connections between nutrient sensing and cellular regulation.
References
- 1. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 8. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Three Decades of Research on O-GlcNAcylation – A Major Nutrient Sensor That Regulates Signaling, Transcription and Cellular Metabolism [frontiersin.org]
- 16. portlandpress.com [portlandpress.com]
- 17. Nutrient-driven O-GlcNAc in proteostasis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. O-GlcNAcylation and Its Roles in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. O-GlcNAc and neurodegeneration: biochemical mechanisms and potential roles in Alzheimer's disease and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
The Role of 3-O-Methyl-N-acetyl-D-glucosamine in Glucokinase Activity Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase (GCK), a key regulator of glucose metabolism in the liver and pancreatic islets, is a critical enzyme in glucose homeostasis.[1] Accurate measurement of its activity is paramount for research in diabetes and metabolic diseases. However, the presence of interfering enzymes, particularly N-acetylglucosamine kinase (NAGK), can lead to erroneous estimations of glucokinase kinetics. This technical guide provides an in-depth analysis of the use of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) as a specific inhibitor of NAGK to ensure the precise quantification of glucokinase activity. We will detail its mechanism of action, present quantitative data on its effects, and provide comprehensive experimental protocols for glucokinase activity assays.
Introduction: The Challenge of Accurate Glucokinase Activity Measurement
Glucokinase is responsible for the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis in hepatocytes and pancreatic beta-cells.[1] Its unique kinetic properties allow it to function as a glucose sensor. However, in certain tissues, particularly pancreatic islets, the activity of N-acetylglucosamine kinase can interfere with glucokinase assays.[1][2] NAGK can also phosphorylate glucose, albeit with a much higher Km, leading to an overestimation of what is believed to be glucokinase activity.[3] This is especially problematic in tissues where NAGK activity is comparable to or higher than that of glucokinase.[1]
To address this challenge, a specific inhibitor of NAGK that does not affect glucokinase is required. This compound has been identified as such a molecule.[1][2][4][5][6]
This compound: A Specific Inhibitor of N-acetylglucosamine Kinase
This compound is a derivative of N-acetyl-D-glucosamine that has been shown to be a potent and specific inhibitor of N-acetylglucosamine kinase.[4][6] Crucially, it has been demonstrated that 3-O-Me-GlcNAc does not inhibit glucokinase activity .[1][2][4][5] This specificity makes it an invaluable tool for isolating and accurately measuring true glucokinase activity in complex biological samples.
The inhibition of N-acetylglucosamine kinase by 3-O-Me-GlcNAc is competitive with respect to N-acetylglucosamine.[7][8] It also exhibits non-competitive inhibition of N-acetylmannosamine kinase.[7][8]
Quantitative Data on Inhibition
The following table summarizes the known inhibition constants (Ki) for this compound against relevant kinases.
| Enzyme | Inhibitor | Type of Inhibition | Ki Value | Source |
| N-acetylglucosamine kinase (rat liver) | This compound | Competitive | 17 µM | [7][8] |
| N-acetylmannosamine kinase (rat liver) | This compound | Non-competitive | 80 µM | [7][8] |
Impact on Glucokinase Kinetic Parameters
The use of 3-O-Me-GlcNAc is essential for obtaining accurate kinetic data for glucokinase in tissues with high NAGK activity. The following table illustrates the effect of 3-O-Me-GlcNAc on the measured Km and Vmax of glucokinase in different tissues.
| Tissue | Condition | Km (for Glucose) | Vmax | Source |
| Rat Liver Extracts (High GCK, Low NAGK) | Without 3-O-Me-GlcNAc | No significant change | No significant change | [1][2] |
| Rat Liver Extracts (High GCK, Low NAGK) | With 3-O-Me-GlcNAc | No significant change | No significant change | [1][2] |
| Rat Pancreatic Islet Extracts (Low GCK, High NAGK) | Without 3-O-Me-GlcNAc | Inaccurately high | Inaccurately high | [1][2] |
| Rat Pancreatic Islet Extracts (Low GCK, High NAGK) | With 3-O-Me-GlcNAc | Significantly lowered to true value | Significantly lowered to true value | [1][2] |
Experimental Protocols for Glucokinase Activity Assay
To accurately measure glucokinase activity, a coupled enzymatic assay is commonly employed. In this assay, the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The rate of NADPH formation, which can be measured by spectrophotometry (absorbance at 340 nm) or fluorometry (excitation/emission ~340/460 nm or ~535/587 nm with a probe), is directly proportional to the glucokinase activity.[9][10]
Sample Preparation
-
Tissue Homogenization : Homogenize tissue samples (e.g., 100 mg of liver or pancreatic islets) in 500 µL of ice-cold Glucokinase Assay Buffer.[11]
-
Cell Lysis : For cultured cells, pellet approximately 1 x 10^6 cells and resuspend in 500 µL of ice-cold Glucokinase Assay Buffer.[11]
-
Incubation and Centrifugation : Keep the homogenate or cell lysate on ice for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.[11]
-
Supernatant Collection : Collect the supernatant, which contains the cytosolic enzymes including glucokinase.
-
Dilution : Dilute the supernatant as needed (e.g., 10-20 fold) in Glucokinase Assay Buffer.[11]
Spectrophotometric Glucokinase Activity Assay Protocol
This protocol is adapted from established methods.[9]
Reagents:
-
Tris Buffer : 75 mM Tris-HCl, pH 9.0 at 30°C.
-
Magnesium Chloride (MgCl2) : 600 mM solution.
-
Adenosine 5'-Triphosphate (ATP) : 120 mM solution.
-
D-Glucose : 360 mM solution.
-
β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP) : 27 mM solution.
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) : 100 units/mL solution.
-
This compound (3-O-Me-GlcNAc) : Prepare a stock solution (e.g., 100 mM in water) to be added to the reaction mixture for a final concentration of 1-2 mM.
-
Enzyme Diluent : 50 mM Tris-HCl, pH 8.5 at 30°C.
-
Sample : Prepared as described in section 3.1.
Procedure:
-
Prepare a reaction mixture with the following final concentrations in a 3.00 mL reaction volume:
-
60 mM Tris
-
20 mM MgCl2
-
4.0 mM ATP
-
12.0 mM D-Glucose
-
0.9 mM β-NADP
-
10 units G6PDH
-
1-2 mM 3-O-Me-GlcNAc (for samples with suspected high NAGK activity)
-
-
Pipette the reaction mixture into a cuvette.
-
Add the diluted enzyme sample (e.g., 0.025 - 0.050 units of glucokinase).
-
Immediately mix by inversion and monitor the increase in absorbance at 340 nm at 30°C for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Run a blank reaction without the enzyme sample to determine the background rate.
Fluorometric Glucokinase Activity Assay Protocol
This protocol is based on commercially available kits.[11][12]
Reagents:
-
GCK Assay Buffer
-
Probe (e.g., a proprietary fluorescent probe that is reduced in the coupled reaction)
-
GCK Enzyme Mix (containing G6PDH and other coupling enzymes)
-
GCK Developer
-
ATP
-
GCK Substrate (Glucose)
-
This compound (3-O-Me-GlcNAc) : To be added to the reaction mixture.
-
NADPH Standard (for standard curve generation)
-
Sample : Prepared as described in section 3.1.
Procedure:
-
Standard Curve Preparation : Prepare a series of NADPH standards (e.g., 0, 200, 400, 600, 800, 1000 pmol/well) in a 96-well plate.[11]
-
Reaction Mix Preparation : For each well, prepare a reaction mix containing GCK Assay Buffer, Probe, GCK Enzyme Mix, GCK Developer, ATP, and GCK Substrate. For samples with suspected high NAGK activity, add 3-O-Me-GlcNAc to a final concentration of 1-2 mM.
-
Sample and Control Wells : Add the diluted sample to the appropriate wells. Prepare a sample background control by adding the sample to a reaction mix that does not contain the GCK substrate.
-
Initiate Reaction : Add the reaction mix to the wells containing the standards and samples.
-
Measurement : Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 20-30 minutes at room temperature.[11][12]
-
Calculation : Determine the change in fluorescence over time (ΔRFU/min). Use the NADPH standard curve to convert this to pmol/min. Calculate the glucokinase activity, accounting for the sample dilution.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Principle of the coupled glucokinase activity assay.
Caption: Interference by NAGK in glucokinase assays and its inhibition.
Caption: General experimental workflow for glucokinase activity measurement.
Conclusion
The accurate determination of glucokinase activity is fundamental to understanding glucose metabolism and its dysregulation in disease. This compound serves as an indispensable tool for researchers by specifically inhibiting the confounding activity of N-acetylglucosamine kinase. Its use in glucokinase assays, particularly in tissues such as pancreatic islets, is critical for obtaining reliable kinetic data. The protocols and conceptual frameworks provided in this guide offer a comprehensive resource for the robust measurement of glucokinase activity in various research settings.
References
- 1. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Apparent 'glucokinase' activity in non-hepatic tissues due to N-acetyl-D-glucosamine kinase [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucokinase Activity Assay Kit (Fluorometric) — Long Technical Article for Research Use Only – Excelimmune Immunity Reagents [excelimmune.com]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.com [abcam.com]
Preliminary Studies on 3-O-Methyl-N-acetyl-D-glucosamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a synthetic monosaccharide derivative that has demonstrated potent and specific inhibitory activity against N-acetylglucosamine kinase (NAGK). This technical guide provides a comprehensive overview of preliminary research on 3-O-Me-GlcNAc, including its synthesis, mechanism of action, and the experimental protocols used to characterize its biological activity. The information is intended to serve as a foundational resource for researchers interested in the further development and application of this compound.
Introduction
N-acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar involved in numerous critical biological processes, including the biosynthesis of glycoproteins, glycolipids, and glycosaminoglycans. The phosphorylation of GlcNAc by N-acetylglucosamine kinase (NAGK) is a key regulatory step in its metabolism. Dysregulation of GlcNAc metabolism has been implicated in various pathological conditions, making NAGK an attractive target for therapeutic intervention. This compound has emerged as a valuable tool for studying the roles of NAGK due to its specific inhibitory effects. This document summarizes the foundational knowledge of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, a general outline of which is presented below.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
A detailed, step-by-step protocol for the synthesis of this compound is provided below, based on established chemical methodologies.
Step 1: Formation of the Oxazoline Intermediate
-
Commercially available N-acetyl-D-glucosamine is dissolved in acetone.
-
Anhydrous ferric chloride (FeCl₃) is added as a catalyst.
-
The reaction mixture is stirred at room temperature until the formation of the oxazoline intermediate is complete, as monitored by thin-layer chromatography (TLC).
-
The product is isolated and purified using standard techniques.
Step 2: Methylation of the 3-OH Group
-
The oxazoline intermediate is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Sodium hydride (NaH) is added as a base to deprotonate the 3-hydroxyl group.
-
Methyl iodide (MeI) is then added to the reaction mixture to introduce the methyl group.
-
The reaction is allowed to proceed to completion, and the 3-O-methylated oxazoline is isolated.
Step 3: Acid-Catalyzed Hydrolysis
-
The 3-O-methylated oxazoline is dissolved in a mixture of tetrahydrofuran (B95107) and water.
-
p-Toluenesulfonic acid (p-TSA) is added to catalyze the hydrolysis of the oxazoline ring.[1]
-
The reaction is stirred until the desired product, this compound, is formed.
-
The final compound is purified by chromatography.[1]
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of N-acetylglucosamine kinase and a non-competitive inhibitor of N-acetylmannosamine kinase.
Quantitative Inhibition Data
| Enzyme Target | Inhibitor | Inhibition Type | Kᵢ (µM) | Source Organism |
| N-acetylglucosamine kinase | This compound | Competitive | 17 | Rat Liver |
| N-acetylmannosamine kinase | This compound | Non-competitive | 80 | Rat Liver |
Signaling Pathway Inhibition
Caption: Inhibition of key kinases in hexosamine metabolism.
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of this compound can be determined using a spectrophotometric kinase assay.
Materials:
-
Purified N-acetylglucosamine kinase or N-acetylmannosamine kinase
-
This compound
-
N-acetyl-D-glucosamine or N-acetyl-D-mannosamine (substrate)
-
ATP
-
Coupling enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, and the coupling enzymes.
-
Add varying concentrations of the inhibitor, this compound, to the reaction mixture.
-
Initiate the reaction by adding the substrate (N-acetyl-D-glucosamine or N-acetyl-D-mannosamine).
-
Start the enzymatic reaction by adding the kinase (NAGK or NANOK).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curve.
-
Determine the kinetic parameters (Kᵢ) by plotting the reaction velocities against the substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or non-competitive inhibition equations).
Conclusion
This compound serves as a specific and potent inhibitor of N-acetylglucosamine kinase, making it a valuable molecular probe for studying hexosamine metabolism and the roles of NAGK in health and disease. The synthetic route and assay protocols outlined in this guide provide a framework for researchers to produce and evaluate this compound and its analogs. Further studies are warranted to explore the full therapeutic potential of inhibiting this key metabolic pathway.
References
Methodological & Application
Application Notes and Protocols: Utilizing 3-O-Methyl-N-acetyl-D-glucosamine for Accurate Glucokinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose metabolism, plays a crucial role in regulating glucose homeostasis, primarily in the liver and pancreatic islets.[1][2] Accurate measurement of glucokinase activity is paramount for studying glucose metabolism, diabetes, and for the screening of potential therapeutic agents. A common challenge in assaying glucokinase in tissue extracts, such as those from the liver and pancreatic islets, is the presence of interfering enzymes, particularly N-acetylglucosamine kinase (NAGK).[1][2] NAGK can also phosphorylate glucose, leading to an overestimation of glucokinase activity.
This document provides a detailed protocol for a robust glucokinase assay that incorporates 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc), a potent and specific inhibitor of NAGK.[3][4][5][6] The use of 3-O-Me-GlcNAc effectively eliminates the confounding activity of NAGK, ensuring that the measured glucose phosphorylation is solely attributable to glucokinase.[1][2]
Principle of the Assay
The glucokinase activity is determined using a coupled enzyme assay. Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The rate of NADPH production is directly proportional to the glucokinase activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
To ensure the specificity of the assay, this compound is included in the reaction mixture. This compound competitively inhibits N-acetylglucosamine kinase, which could otherwise contribute to glucose phosphorylation, without affecting glucokinase activity.[1][2][3][4]
Quantitative Data
The inhibitory effect of this compound on N-acetylglucosamine kinase is well-characterized, making it a reliable tool for glucokinase assays.
| Compound | Target Enzyme | Inhibition Type | Ki Value | Effect on Glucokinase | Reference |
| This compound | N-acetylglucosamine kinase | Competitive | 17 µM (rat liver) | None | [5][7] |
| This compound | N-acetylmannosamine kinase | Non-competitive | 80 µM (rat liver) | None | [5][7] |
Experimental Protocol
This protocol is adapted from standard glucokinase assay procedures, with the inclusion of this compound for enhanced specificity.
Materials and Reagents
-
Tris-HCl buffer (1 M, pH 9.0 at 30°C)
-
Magnesium Chloride (MgCl2, 1 M)
-
Adenosine 5'-triphosphate (ATP, 100 mM)
-
β-D(+)Glucose (1 M)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+, 27 mM)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH, 100 units/mL)
-
This compound (10 mM stock solution in deionized water)
-
Enzyme sample (e.g., liver or pancreatic islet homogenate)
-
Deionized water
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes (1 cm light path) or 96-well microplate
Preparation of Reagent Master Mix
-
Prepare a Reagent Master Mix for the desired number of assays. For a final reaction volume of 1 mL, the components are listed below. It is recommended to prepare a slight excess.
-
The final concentration of this compound should be sufficient to inhibit NAGK activity. A final concentration of 1 mM is generally effective.
| Reagent | Volume per Assay (µL) | Final Concentration |
| Deionized Water | 450 | - |
| Tris-HCl (1 M, pH 9.0) | 200 | 200 mM |
| MgCl2 (1 M) | 20 | 20 mM |
| ATP (100 mM) | 40 | 4 mM |
| NADP+ (27 mM) | 100 | 2.7 mM |
-
Note: Glucose and the enzyme sample are added separately to initiate the reaction.
Assay Procedure
-
Prepare the Reaction Mixture: In a cuvette or microplate well, add the following in order:
-
Reagent Master Mix: 810 µL
-
G6PDH (100 units/mL): 10 µL
-
This compound (10 mM): 100 µL (for a final concentration of 1 mM)
-
Enzyme Sample: X µL (volume depends on enzyme activity, typically 10-50 µL)
-
Deionized Water: to a final volume of 900 µL (adjusting for enzyme sample volume)
-
-
Incubation: Mix gently and incubate for 5 minutes at 30°C to allow for the temperature to equilibrate and to measure any background reaction (in the absence of glucose).
-
Initiate Reaction: Add 100 µL of 1 M β-D(+)Glucose solution to start the reaction. The final glucose concentration will be 100 mM.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 30 seconds).
-
Control Reactions:
-
Blank (No Enzyme): Replace the enzyme sample with an equal volume of buffer to determine the rate of non-enzymatic NADP+ reduction.
-
No Glucose Control: Replace the glucose solution with deionized water to measure any glucose-independent NADPH production.
-
Calculation of Glucokinase Activity
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.
-
Subtract the rate of the blank reaction from the rate of the sample reaction.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * (V_total / V_enzyme)
Where:
-
ε (molar extinction coefficient of NADPH at 340 nm) = 6.22 mM⁻¹cm⁻¹
-
l (light path length) = 1 cm (for a standard cuvette)
-
V_total = total reaction volume (in mL)
-
V_enzyme = volume of enzyme sample (in mL)
-
One unit of glucokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Conclusion
The inclusion of this compound in the glucokinase assay is a simple and effective method to eliminate the interference from N-acetylglucosamine kinase. This approach significantly improves the accuracy and reliability of glucokinase activity measurements in complex biological samples, which is critical for research in metabolic diseases and for the development of novel glucokinase-targeted therapies.
References
- 1. karger.com [karger.com]
- 2. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Preparation of 3-O-Methyl-N-acetyl-D-glucosamine Stock Solution: An Application Note and Protocol
Introduction
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a potent and specific inhibitor of N-acetylglucosamine (GlcNAc) kinase.[1][2][3] This enzyme is crucial in the hexosamine biosynthetic pathway, which is involved in the formation of UDP-N-acetylglucosamine, a fundamental building block for protein glycosylation. By inhibiting GlcNAc kinase, 3-O-Me-GlcNAc effectively blocks the salvage pathway of GlcNAc metabolism and can be a valuable tool for studying the roles of O-GlcNAcylation and other glycosylation events in various cellular processes. This document provides a detailed protocol for the preparation of a stock solution of this compound for use in research applications.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is critical for the accurate preparation of stock solutions. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₆ | [1] |
| Molecular Weight | 235.23 g/mol | [1] |
| CAS Number | 94825-74-8 | [1] |
| Purity | ≥95% | [1][4][5] |
| Appearance | Crystalline solid | [6] |
| Solubility in DMSO | 30 mg/mL (127.53 mM) | [2][4] |
| Solubility in DMF | 30 mg/mL | [4] |
| Solubility in PBS (pH 7.2) | 1 mg/mL | [4] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [2] |
Note: For dissolving in DMSO, ultrasonic treatment and warming may be necessary to achieve the specified concentration.[2][7] It is also important to use newly opened or anhydrous DMSO as the compound is hygroscopic.[2]
Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Warming block or water bath (optional)
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 23.52 mg of the compound.
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO. For 23.52 mg of powder to make a 100 mM solution, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Warming and Sonication (if necessary): If the compound does not fully dissolve, warm the solution to 37°C and sonicate in an ultrasonic water bath for 5-10 minutes, or until the solid is completely dissolved.[2][7]
-
Sterilization (Optional): If the stock solution is to be used in cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Application Example: Inhibition of N-acetylglucosamine Kinase
This compound is a competitive inhibitor of N-acetylglucosamine kinase.[4][8] The prepared stock solution can be diluted to the desired working concentration in cell culture medium or assay buffer to study its effects on cellular processes regulated by the hexosamine biosynthetic pathway.
Figure 1: Inhibition of the Hexosamine Biosynthetic Pathway by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical workflow for preparing the this compound stock solution.
Figure 2: Workflow for Preparing this compound Stock Solution.
Safety Precautions
-
Handle this compound in accordance with the safety data sheet (SDS) provided by the supplier.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound stock solutions. Adherence to this protocol will ensure the accurate and consistent preparation of this valuable research tool.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 3--O--methyl--N--acetyl--D--Glucosamine, 1MG | Labscoop [labscoop.com]
Application Notes and Protocols: Utilizing 3-O-Methyl-N-acetyl-D-glucosamine for In Vitro Kinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and metabolic syndromes, making them prime targets for therapeutic intervention. Post-translational modifications, such as phosphorylation and O-linked N-acetylglucosamine (O-GlcNAc) modification, are key regulators of kinase activity and signaling pathways. The intricate crosstalk between O-GlcNAcylation and phosphorylation presents a nuanced layer of cellular regulation.
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a valuable chemical tool for investigating the interplay between O-GlcNAcylation and kinase-mediated signaling. It acts as a competitive inhibitor of N-acetylglucosamine kinase and a non-competitive inhibitor of N-acetylmannosamine kinase.[1][2][3] By inhibiting these kinases, 3-O-Me-GlcNAc can modulate the flux through the hexosamine biosynthetic pathway (HBP), thereby influencing the cellular levels of UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT). Alterations in O-GlcNAcylation can, in turn, affect the phosphorylation status and activity of various protein kinases.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its indirect effects on in vitro kinase activity through the modulation of O-GlcNAcylation.
Data Presentation
Inhibitory Activity of this compound
| Target Enzyme | Organism | Inhibition Type | Ki Value (µM) | Reference |
| N-acetylglucosamine kinase | Rat liver | Competitive | 17 | [1][2] |
| N-acetylmannosamine kinase | Rat liver | Non-competitive | 80 | [1][2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for investigating its effects on kinase activity.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Kinase Inhibition Studies.
Experimental Protocols
Protocol 1: Modulation of Cellular O-GlcNAcylation using this compound
Objective: To alter the global O-GlcNAcylation levels in cultured cells by treating with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (3-O-Me-GlcNAc)
-
Vehicle control (e.g., sterile PBS or DMSO, depending on the solvent for 3-O-Me-GlcNAc)
-
Cell culture plates/flasks
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Treatment: Prepare a stock solution of 3-O-Me-GlcNAc in a suitable solvent. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Remove the old medium from the cells and replace it with the medium containing different concentrations of 3-O-Me-GlcNAc or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blot Analysis: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Protocol 2: In Vitro Kinase Activity Assay using Lysates from 3-O-Me-GlcNAc-Treated Cells
Objective: To measure the activity of a specific kinase from cell lysates with altered O-GlcNAcylation levels. This protocol describes a general immunoprecipitation-kinase assay.
Materials:
-
Cell lysates from Protocol 1
-
Antibody specific to the kinase of interest for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
Specific kinase substrate (peptide or protein)
-
ATP (radioactive [γ-³²P]ATP or non-radioactive ATP for detection methods like ELISA or Western blot)
-
Scintillation counter or appropriate detection system
Procedure:
-
Immunoprecipitation of the Target Kinase: a. To a pre-cleared aliquot of cell lysate (e.g., 200-500 µg of total protein), add the primary antibody against the kinase of interest. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C. d. Pellet the beads by centrifugation and wash them three times with lysis buffer and twice with kinase assay buffer.
-
Kinase Reaction: a. Resuspend the beads in kinase assay buffer. b. Add the specific substrate for the kinase. c. Initiate the reaction by adding ATP (e.g., 10 µM [γ-³²P]ATP). d. Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Detection of Substrate Phosphorylation:
-
For radioactive assays: Stop the reaction by adding SDS-PAGE sample buffer. Boil the samples, separate the proteins by SDS-PAGE, and expose the gel to a phosphor screen or autoradiography film to visualize the phosphorylated substrate.
-
For non-radioactive assays: The phosphorylated substrate can be detected by Western blot using a phospho-specific antibody or by an ELISA-based method.
-
-
Data Analysis: Quantify the band or signal intensity corresponding to the phosphorylated substrate. Compare the kinase activity in lysates from 3-O-Me-GlcNAc-treated cells to that of the vehicle-treated control.
Crosstalk between O-GlcNAcylation and Kinase Signaling
The following diagram illustrates the complex interplay between O-GlcNAcylation and a generic kinase signaling pathway.
Caption: Crosstalk between O-GlcNAcylation and Kinase Signaling.
Conclusion
This compound serves as a valuable pharmacological tool to probe the intricate relationship between O-GlcNAcylation and protein kinase signaling. By modulating the hexosamine biosynthetic pathway, researchers can investigate the downstream consequences on kinase activity and cellular function. The protocols and information provided herein offer a framework for designing and executing experiments to elucidate the role of O-GlcNAcylation in kinase-mediated cellular processes, ultimately contributing to a deeper understanding of cell signaling in health and disease and aiding in the development of novel therapeutic strategies.
References
Application Notes and Protocols for Accurate Glucokinase Measurement Using 3-O-Methyl-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GCK), also known as hexokinase IV, is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells. It functions as a glucose sensor, playing a crucial role in regulating glucose homeostasis. Accurate measurement of glucokinase activity is vital for understanding its physiological role and for the development of therapeutic agents, such as glucokinase activators for the treatment of type 2 diabetes.
A significant challenge in accurately measuring glucokinase activity in tissue extracts, particularly from pancreatic islets, is the interfering activity of N-acetylglucosamine kinase (NAGK). NAGK can also phosphorylate glucose, leading to an overestimation of glucokinase activity. This application note describes a robust protocol for the accurate measurement of glucokinase activity by incorporating 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc), a potent and specific inhibitor of NAGK that does not affect glucokinase activity.[1][2][3]
Principle of the Assay
The enzymatic activity of glucokinase is determined by a coupled assay system. Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P) using ATP. The production of G6P is then coupled to the reduction of NADP+ to NADPH by the enzyme glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is directly proportional to the glucokinase activity and can be measured spectrophotometrically by the increase in absorbance at 340 nm or fluorometrically with excitation at ~340 nm and emission at ~460 nm. To ensure specificity, 3-O-Methyl-GlcNAc is added to the reaction mixture to inhibit any contaminating NAGK activity.
Data Presentation
The following tables summarize the kinetic parameters of glucokinase in different tissues, highlighting the importance of inhibiting N-acetylglucosamine kinase for accurate measurements in specific tissues.
Table 1: Glucokinase Kinetic Parameters in Rat Liver Extracts [1]
| Condition | Km for Glucose (mM) | Vmax (units/mg protein) |
| Without 3-O-Methyl-GlcNAc | Unaffected | Unaffected |
| With 3-O-Methyl-GlcNAc | Unaffected | Unaffected |
In liver extracts, where glucokinase activity is high relative to N-acetylglucosamine kinase, the use of 3-O-Methyl-GlcNAc does not significantly alter the measured kinetic parameters of glucokinase.[1]
Table 2: Glucokinase Kinetic Parameters in Rat Pancreatic Islet Extracts [1]
| Condition | Km for Glucose (mM) | Vmax (units/mg protein) |
| Without 3-O-Methyl-GlcNAc | Falsely Elevated | Falsely Elevated |
| With 3-O-Methyl-GlcNAc | Significantly Lowered | Significantly Lowered |
In pancreatic islet extracts, where N-acetylglucosamine kinase activity is proportionally higher, inhibition with 3-O-Methyl-GlcNAc is crucial for obtaining accurate glucokinase kinetic data.[1]
Table 3: General Kinetic Parameters of Glucokinase and Hexokinase I [4]
| Enzyme | Tissue Location | Km for Glucose (mM) | Affinity for Glucose |
| Glucokinase (Hexokinase IV) | Liver, Pancreas | ~10 | Low |
| Hexokinase I | Most Tissues (e.g., RBCs) | ~0.1 | High |
Experimental Protocols
Protocol 1: Spectrophotometric Glucokinase Activity Assay
This protocol describes a continuous spectrophotometric rate determination of glucokinase activity.
Materials:
-
Tris-HCl buffer (1 M, pH 9.0)
-
Magnesium Chloride (MgCl2) solution (1 M)
-
Adenosine Triphosphate (ATP) solution (100 mM)
-
D-Glucose solution (1 M)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+) solution (10 mM)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) solution (100 units/mL)
-
This compound (3-O-Methyl-GlcNAc) solution (10 mM)
-
Enzyme Diluent (50 mM Tris-HCl, pH 8.5)
-
Tissue extract (e.g., liver or pancreatic islet homogenate)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm light path)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations listed in the table below. Prepare a sufficient volume for the number of assays to be performed.
| Reagent | Final Concentration |
| Tris-HCl, pH 9.0 | 60 mM |
| MgCl2 | 20 mM |
| ATP | 4.0 mM |
| D-Glucose | 12.0 mM |
| NADP+ | 0.9 mM |
| G6PDH | 10 units/mL |
| 3-O-Methyl-GlcNAc | 1 mM (optional, but recommended for pancreatic islets) |
-
Prepare the Blank: Prepare a blank reaction for each sample by omitting the D-glucose from the reaction mixture.
-
Equilibrate the Spectrophotometer: Set the spectrophotometer to 340 nm and maintain the temperature at 30°C.
-
Initiate the Reaction:
-
Pipette 2.9 mL of the reaction mixture (or blank mixture) into a cuvette.
-
Add 0.1 mL of the appropriately diluted tissue extract to the cuvette.
-
Immediately mix by inversion.
-
-
Measure Absorbance: Record the increase in absorbance at 340 nm for approximately 5 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The glucokinase activity can be calculated using the Beer-Lambert law (Extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Protocol 2: Fluorometric Glucokinase Activity Assay
This protocol offers higher sensitivity compared to the spectrophotometric assay.
Materials:
-
Glucokinase Assay Buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT, 6 mM MgCl2)
-
ATP solution (100 mM)
-
D-Glucose solution (1 M)
-
NADP+ solution (10 mM)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) solution (100 units/mL)
-
This compound (3-O-Methyl-GlcNAc) solution (10 mM)
-
Resorufin-based probe (or other suitable fluorescent probe)
-
Tissue extract
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm for resorufin-based probes)
Procedure:
-
Prepare Reaction Mix: For each well, prepare a reaction mix containing the assay buffer, ATP, NADP+, G6PDH, fluorescent probe, and 3-O-Methyl-GlcNAc (if needed).
-
Sample and Control Preparation:
-
Add a small volume (e.g., 2-10 µL) of diluted tissue extract to the sample wells.
-
Prepare a background control for each sample containing the tissue extract but no glucose.
-
Prepare a positive control with a known amount of recombinant glucokinase.
-
Prepare a negative control with no enzyme.
-
-
Initiate the Reaction: Add the D-glucose solution to all wells except the background controls to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the fluorescence in kinetic mode for 20-30 minutes at room temperature.
-
Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence readings.
-
Determine the rate of fluorescence increase (RFU/min) from the linear portion of the kinetic curve.
-
Use a standard curve generated with known concentrations of NADPH to convert the RFU/min to pmol/min of NADPH produced, which corresponds to the glucokinase activity.
-
Mandatory Visualizations
Signaling Pathway of Glucokinase in Pancreatic β-Cells
Caption: Glucokinase-mediated glucose sensing and insulin secretion pathway in pancreatic β-cells.
Experimental Workflow for Glucokinase Assay with 3-O-Methyl-GlcNAc
Caption: Workflow for accurate glucokinase activity measurement using 3-O-Methyl-GlcNAc.
Logical Relationship for Glucokinase Inhibitor Screening
Caption: Logical workflow for the screening and identification of glucokinase inhibitors.
References
- 1. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver. | Semantic Scholar [semanticscholar.org]
- 4. doctor2024.jumedicine.com [doctor2024.jumedicine.com]
Application Notes and Protocols: 3-O-Methyl-N-acetyl-D-glucosamine in Liver Extract Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a derivative of N-acetyl-D-glucosamine that serves as a potent and specific inhibitor of N-acetylglucosamine kinase (NAGK). In the context of liver extract studies, this compound is an invaluable tool for dissecting glucose metabolism, particularly for the accurate measurement of glucokinase (GK) activity without interference from NAGK. Glucokinase plays a pivotal role in hepatic glucose uptake and metabolism, making its precise quantification crucial in metabolic research and drug development for conditions such as diabetes.
These application notes provide a comprehensive overview of the use of 3-O-Me-GlcNAc in liver extract studies, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
In liver extracts, both glucokinase and N-acetylglucosamine kinase can phosphorylate glucose. However, NAGK also phosphorylates N-acetyl-D-glucosamine. 3-O-Me-GlcNAc acts as a competitive inhibitor of N-acetylglucosamine kinase and a non-competitive inhibitor of N-acetylmannosamine kinase. It has been demonstrated that 3-O-Me-GlcNAc potently inhibits the phosphorylation of glucose by NAGK but does not affect the activity of glucokinase. This specificity allows for the isolation of glucokinase activity in liver homogenates, where NAGK activity can be significant.
The inhibitory constants (Ki) for 3-O-Me-GlcNAc have been determined in rat liver extracts as follows:
| Enzyme | Inhibition Type | Ki (µM) |
| N-acetylglucosamine kinase | Competitive | 17 |
| N-acetylmannosamine kinase | Non-competitive | 80 |
| Data from Zeitler et al. (1992) as cited by Cayman Chemical. |
Applications in Liver Extract Studies
The primary application of this compound in liver research is to ensure the accurate determination of glucokinase kinetics. In liver extracts, the presence of N-acetylglucosamine kinase can lead to an overestimation of glucokinase activity when using glucose as a substrate. The addition of 3-O-Me-GlcNAc to the assay medium effectively blocks the contribution of NAGK to glucose phosphorylation.
Studies have shown that in rat liver extracts, which have high glucokinase activity relative to NAGK activity, the addition of 3-O-Me-GlcNAc did not alter the Km or Vmax values of glucokinase. This confirms its specificity and utility in isolating true glucokinase activity.
Experimental Protocols
Preparation of Liver Extract for Glucokinase Assay
-
Tissue Homogenization:
-
Excise the liver from the experimental animal (e.g., Wistar rat) and immediately place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM KCl, 10 mM MgCl₂, and 1 mM dithiothreitol).
-
Mince the tissue and homogenize using a Potter-Elvehjem homogenizer with a Teflon pestle.
-
Perform homogenization on ice to prevent protein degradation.
-
-
Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic extract containing glucokinase and N-acetylglucosamine kinase.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cytosolic extract using a standard method such as the Bradford or BCA assay. This is essential for normalizing enzyme activity.
-
Glucokinase Activity Assay in Liver Extract
This protocol is adapted from the principles described in the literature for accurately measuring glucokinase activity.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 7.5 mM MgCl₂, 2.5 mM dithiothreitol.
-
ATP solution: 100 mM in water, pH adjusted to 7.0.
-
Glucose solution: Various concentrations for kinetic analysis (e.g., 0.5 mM to 100 mM).
-
NADP⁺ solution: 20 mM.
-
Glucose-6-phosphate dehydrogenase (G6PDH): 1 U/µL.
-
This compound (3-O-Me-GlcNAc) solution: 100 mM in water.
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate or spectrophotometer cuvette, prepare the reaction mixture containing:
-
Assay Buffer
-
ATP (final concentration 5 mM)
-
NADP⁺ (final concentration 1 mM)
-
G6PDH (final concentration 1 U/mL)
-
Liver extract (adjust volume for linear reaction rate)
-
For the test condition: 3-O-Me-GlcNAc (final concentration 10 mM)
-
For the control condition: An equivalent volume of water.
-
-
-
Initiation of Reaction:
-
Add the glucose solution to initiate the reaction. The final volume should be constant across all assays.
-
-
Measurement:
-
Measure the rate of NADP⁺ reduction to NADPH by monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADPH production is directly proportional to the rate of glucose-6-phosphate formation, and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the specific activity of glucokinase (in µmol/min/mg protein).
-
For kinetic analysis, plot the reaction velocity against the glucose concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Signaling and Metabolic Pathway Visualization
The following diagram illustrates the relevant glucose and N-acetylglucosamine phosphorylation pathways in the liver and the point of inhibition by this compound.
Application Notes and Protocols for 3-O-Methyl-N-acetyl-D-glucosamine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a synthetic derivative of N-acetyl-D-glucosamine (GlcNAc) that serves as a potent and specific inhibitor of N-acetylglucosamine kinase (NAGK). By targeting NAGK, 3-O-Me-GlcNAc effectively blocks the salvage pathway of GlcNAc metabolism, preventing its phosphorylation to GlcNAc-6-phosphate. This inhibition makes it a valuable tool for studying the roles of the hexosamine biosynthesis pathway (HBP) and O-GlcNAcylation in various cellular processes. These application notes provide detailed information on the working concentrations, experimental protocols, and mechanism of action of 3-O-Me-GlcNAc in a cell culture setting.
Mechanism of Action
3-O-Me-GlcNAc primarily exerts its effects by competitively inhibiting N-acetylglucosamine kinase, a key enzyme in the GlcNAc salvage pathway. This pathway allows cells to utilize extracellular GlcNAc or GlcNAc derived from the breakdown of glycoproteins. Inhibition of NAGK leads to a reduction in the intracellular pool of UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT) which catalyzes the addition of O-GlcNAc to nuclear and cytoplasmic proteins. Consequently, treatment with 3-O-Me-GlcNAc can lead to a decrease in protein O-GlcNAcylation. It has also been shown to non-competitively inhibit N-acetylmannosamine kinase.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| Working Concentration | 1 mM | Human hepatoma cell line (HepG2) | |
| Inhibition Constant (Ki) | 17 µM (competitive) | Rat liver N-acetylglucosamine kinase | |
| Inhibition Constant (Ki) | 80 µM (non-competitive) | Rat liver N-acetylmannosamine kinase |
Experimental Protocols
Protocol 1: General Protocol for Treating Cultured Cells with this compound
This protocol provides a general guideline for treating adherent mammalian cells with 3-O-Me-GlcNAc. Optimization may be required for different cell lines and experimental conditions.
Materials:
-
This compound (powder)
-
Sterile DMSO or PBS (for stock solution)
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells in culture flasks or plates
-
Sterile serological pipettes and pipette tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 3-O-Me-GlcNAc in sterile DMSO or PBS. A 100 mM stock solution is recommended for ease of dilution. For example, dissolve 23.52 mg of 3-O-Me-GlcNAc (MW: 235.23 g/mol ) in 1 mL of sterile DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 50-70% confluency).
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
On the day of the experiment, prepare the desired final concentration of 3-O-Me-GlcNAc by diluting the stock solution in fresh, pre-warmed complete culture medium. For a final concentration of 1 mM, add 10 µL of a 100 mM stock solution to 1 mL of culture medium.
-
As a vehicle control, add an equivalent volume of the solvent (e.g., DMSO) to a separate set of cells.
-
Aspirate the old medium from the cells and replace it with the medium containing 3-O-Me-GlcNAc or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line and experimental endpoint.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as western blotting for O-GlcNAcylation levels, analysis of glycoprotein (B1211001) synthesis, or cell viability assays.
-
Protocol 2: Analysis of Global O-GlcNAcylation Levels by Western Blot
This protocol describes how to assess changes in total protein O-GlcNAcylation following treatment with 3-O-Me-GlcNAc.
Materials:
-
Cells treated with 3-O-Me-GlcNAc (from Protocol 1)
-
Ice-cold PBS
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., Thiamet G)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse IgM (for CTD110.6) or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and sample loading buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for cell treatment.
Application Notes and Protocols for Assessing 3-O-Methyl-GlcNAc Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) is a competitive inhibitor of N-acetylglucosamine kinase (NAGK). This enzyme plays a crucial role in the hexosamine salvage pathway by phosphorylating N-acetylglucosamine (GlcNAc) to GlcNAc-6-phosphate, which is subsequently converted to uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the sole donor substrate for O-GlcNAc transferase (OGT), the enzyme responsible for the O-GlcNAcylation of nuclear and cytoplasmic proteins.
O-GlcNAcylation is a dynamic post-translational modification that, like phosphorylation, regulates a vast array of cellular processes, including transcription, signal transduction, and protein stability. Notably, there is a reciprocal relationship between O-GlcNAcylation and phosphorylation on many proteins, including the microtubule-associated protein tau. Hyperphosphorylation of tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. By inhibiting NAGK, 3-O-Methyl-GlcNAc is hypothesized to decrease the cellular pool of UDP-GlcNAc, leading to reduced protein O-GlcNAcylation. This modulation of O-GlcNAcylation dynamics presents a potential therapeutic strategy for diseases where this pathway is dysregulated.
These application notes provide a comprehensive guide to assessing the efficacy of 3-O-Methyl-GlcNAc, from initial in vitro characterization to cell-based assays and in vivo studies.
Signaling Pathway and Mechanism of Action
The efficacy of 3-O-Methyl-GlcNAc is predicated on its ability to inhibit N-acetylglucosamine kinase, thereby reducing the flux of the hexosamine salvage pathway and lowering the cellular concentration of UDP-GlcNAc. This reduction in the substrate for OGT leads to a decrease in the O-GlcNAcylation of target proteins. One of the key therapeutic hypotheses for modulating O-GlcNAcylation is its interplay with tau phosphorylation.
3-O-Methyl-N-acetyl-D-glucosamine as a Tool for Studying Glucose Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-N-acetyl-D-glucosamine (3-O-MGNAC) is a valuable chemical tool for investigating the intricate pathways of glucose metabolism. As a specific inhibitor of N-acetylglucosamine kinase (NAGK), a key enzyme in the hexosamine biosynthetic pathway (HBP) salvage pathway, 3-O-MGNAC allows for the targeted interrogation of the roles of O-GlcNAcylation and the HBP in various cellular processes. By inhibiting NAGK, 3-O-MGNAC effectively reduces the cellular pool of UDP-N-acetylglucosamine (UDP-GlcNAc) derived from the salvage of N-acetylglucosamine (GlcNAc), thereby impacting protein O-GlcNAcylation. This post-translational modification is increasingly recognized as a critical regulator of signaling pathways, enzyme activity, and gene expression, with profound implications for both normal physiology and disease states such as cancer and diabetes.
These application notes provide a comprehensive overview of the use of 3-O-MGNAC as a research tool, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of the relevant biological pathways.
Mechanism of Action
3-O-MGNAC is a synthetic derivative of N-acetyl-D-glucosamine. Its primary mechanism of action is the competitive inhibition of N-acetylglucosamine kinase (NAGK). NAGK is a crucial enzyme in the salvage pathway of hexosamine biosynthesis, which phosphorylates intracellular N-acetylglucosamine (GlcNAc) to N-acetylglucosamine-6-phosphate (GlcNAc-6-P). GlcNAc-6-P is a precursor for the synthesis of UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT), the enzyme that attaches O-GlcNAc moieties to serine and threonine residues of nuclear and cytoplasmic proteins.
By inhibiting NAGK, 3-O-MGNAC reduces the contribution of the salvage pathway to the total UDP-GlcNAc pool. This, in turn, can lead to a decrease in global O-GlcNAcylation levels, allowing researchers to study the downstream consequences of this reduction on cellular processes, including glucose uptake, glycolysis, and insulin (B600854) signaling. Importantly, 3-O-MGNAC has been shown to be highly specific for NAGK and does not inhibit glucokinase, the primary enzyme responsible for phosphorylating glucose in the liver and pancreatic beta cells. This specificity makes it a precise tool for dissecting the roles of the HBP salvage pathway without directly interfering with the initial steps of glycolysis.
Quantitative Data
The following table summarizes the quantitative effects of 3-O-MGNAC from published studies. This data provides a reference for expected outcomes and effective concentrations for experimental design.
| Parameter | Cell Line | 3-O-MGNAC Concentration | Observed Effect | Reference |
| Incorporation of ¹⁴C-N-acetylglucosamine into glycoproteins | Human hepatoma (HepG2) | 1 mM | 88% inhibition | |
| Incorporation of ¹⁴C-N-acetylmannosamine into glycoproteins | Human hepatoma (HepG2) | 1 mM | 70% inhibition | |
| N-acetylglucosamine kinase activity (in vitro) | Rat liver | Ki = 17 µM | Competitive inhibition | |
| N-acetylmannosamine kinase activity (in vitro) | Rat liver | Ki = 80 µM | Non-competitive inhibition |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of 3-O-MGNAC and its impact on cellular metabolism, the following diagrams are provided.
Caption: Mechanism of 3-O-MGNAC action.
Caption: Workflow for a glucose uptake assay.
Caption: Insulin signaling and O-GlcNAcylation.
Experimental Protocols
Protocol 1: Glucose Uptake Assay using 2-NBDG
This protocol describes how to measure glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG, in the presence of 3-O-MGNAC.
Materials:
-
Cultured cells of interest
-
Complete culture medium
-
Glucose-free culture medium
-
This compound (3-O-MGNAC)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin (optional)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 96-well black, clear-bottom plates for fluorescence reading)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere and grow overnight.
-
Pre-treatment with 3-O-MGNAC:
-
Prepare a stock solution of 3-O-MGNAC in a suitable solvent (e.g., water or DMSO).
-
On the day of the assay, remove the culture medium and replace it with fresh medium containing the desired concentration of 3-O-MGNAC (e.g., 1 mM) or vehicle control.
-
Incubate the cells for a predetermined time to allow for the inhibition of NAGK (e.g., 4-24 hours).
-
-
Glucose Starvation:
-
Aspirate the medium containing 3-O-MGNAC.
-
Wash the cells once with warm PBS.
-
Add glucose-free culture medium to each well and incubate for 1-2 hours to deplete intracellular glucose stores.
-
-
Insulin Stimulation (Optional):
-
If investigating insulin-stimulated glucose uptake, add insulin to the desired final concentration (e.g., 100 nM) to the appropriate wells.
-
Incubate for 30 minutes at 37°C.
-
-
2-NBDG Incubation:
-
Prepare a working solution of 2-NBDG in glucose-free medium (e.g., 100-200 µg/mL).
-
Add the 2-NBDG working solution to all wells.
-
Incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for each cell line.
-
-
Washing:
-
Aspirate the 2-NBDG solution.
-
Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS or a suitable lysis buffer to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, detach the cells and analyze by flow cytometry.
-
Protocol 2: Measuring Glycolytic Flux using Radiolabeled Glucose
This protocol provides a method to assess the rate of glycolysis by measuring the production of ³H₂O from [5-³H]-glucose.
Materials:
-
Cultured cells of interest
-
Complete culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound (3-O-MGNAC)
-
[5-³H]-glucose
-
Unlabeled glucose
-
Perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed cells in 6-well plates and grow to near confluency.
-
Pre-treat cells with 3-O-MGNAC (e.g., 1 mM) or vehicle control in complete medium for 4-24 hours.
-
-
Assay Initiation:
-
Wash cells twice with warm KRB buffer.
-
Add 1 mL of KRB buffer containing 5 mM unlabeled glucose and [5-³H]-glucose (e.g., 5 µCi/mL) to each well.
-
Incubate at 37°C for 1 hour.
-
-
Sample Collection:
-
Transfer 0.5 mL of the incubation medium from each well to a microcentrifuge tube.
-
Add 100 µL of 1.6 M PCA to each tube to stop the reaction.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
-
Separation of ³H₂O:
-
Place a small glass tube containing 200 µL of 1 M KOH inside a scintillation vial.
-
Carefully layer 400 µL of the supernatant from the PCA-treated sample around the outside of the glass tube in the scintillation vial.
-
Seal the scintillation vial tightly and incubate at 37°C overnight to allow the ³H₂O to evaporate and be trapped by the KOH.
-
-
Scintillation Counting:
-
Carefully remove the inner glass tube containing KOH.
-
Add scintillation cocktail to the scintillation vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the data.
-
Calculate the rate of glycolysis as nmol of ³H₂O produced per mg of protein per hour.
-
Conclusion
This compound is a potent and specific tool for researchers studying the role of the hexosamine biosynthetic pathway and O-GlcNAcylation in glucose metabolism. By providing a means to selectively inhibit the HBP salvage pathway, 3-O-MGNAC enables the elucidation of the complex interplay between nutrient sensing, signaling, and metabolic regulation. The protocols and data presented here serve as a guide for the effective application of this valuable research compound.
Application Note: Differentiating Kinase Activity Using 3-O-Methyl-GlcNAc via Modulation of O-GlcNAcylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein phosphorylation is a cornerstone of cellular signaling, orchestrated by a vast network of protein kinases. However, another dynamic post-translational modification (PTM), O-linked β-N-acetylglucosamine (O-GlcNAc), plays a critical and often intertwined role in regulating these pathways. O-GlcNAcylation is the addition of a single sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[1] This process is dynamically regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[2]
A growing body of evidence points to extensive "crosstalk" between O-GlcNAcylation and phosphorylation.[3][4] These two PTMs can compete for the same or adjacent amino acid residues or regulate the enzymatic machinery of one another.[5][6] This interplay means that changes in cellular nutrient status, which directly impact O-GlcNAc levels, can profoundly influence phosphorylation-dependent signaling cascades.
This application note describes the use of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) as a chemical tool to investigate this crosstalk and differentiate kinase activity. It is crucial to note that 3-O-Methyl-GlcNAc is not a direct protein kinase inhibitor. Instead, it competitively inhibits N-acetylglucosamine kinase (NagK) , an enzyme in the hexosamine salvage pathway.[7][8] By inhibiting NagK, 3-O-Methyl-GlcNAc reduces the cellular pool of UDP-GlcNAc, the substrate for OGT, thereby decreasing global O-GlcNAcylation and providing a method to probe the O-GlcNAc-dependency of kinase activation.[9]
Mechanism of Action
The substrate for OGT, UDP-GlcNAc, is synthesized by the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[2][9] A salvage pathway also contributes to the UDP-GlcNAc pool, where N-acetylglucosamine (GlcNAc) is phosphorylated by N-acetylglucosamine kinase (NagK) to GlcNAc-6-phosphate, which then re-enters the main pathway. 3-O-Methyl-GlcNAc specifically inhibits NagK, thus reducing the contribution of the salvage pathway to the total UDP-GlcNAc pool. This leads to a decrease in substrate availability for OGT and a subsequent reduction in protein O-GlcNAcylation.
Application in Differentiating Kinase Activity
By reducing protein O-GlcNAcylation, 3-O-Methyl-GlcNAc allows researchers to observe the resulting changes in kinase phosphorylation. This can reveal whether a kinase's activity is directly or indirectly regulated by O-GlcNAc.
Quantitative Data
The following table summarizes the known inhibitory constant for 3-O-Methyl-GlcNAc against its target, N-acetylglucosamine kinase. This value is critical for designing effective cell-based experiments.
| Inhibitor | Target Enzyme | Organism | Type of Inhibition | Ki (Inhibitor Constant) |
| 3-O-Methyl-GlcNAc | N-acetylglucosamine kinase (NagK) | Rat (liver) | Competitive | 17 µM[7][10][11] |
Experimental Protocols
Protocol 1: Cellular Treatment and Lysate Preparation
This protocol details the steps for treating cultured cells with 3-O-Methyl-GlcNAc to reduce global O-GlcNAcylation prior to analysis.
Methodology:
-
Cell Culture: Plate the cell line of interest and grow to 70-80% confluency. The optimal cell density should be determined empirically for each cell line.
-
Inhibitor Treatment:
-
Prepare a stock solution of 3-O-Methyl-GlcNAc in an appropriate solvent (e.g., sterile water or DMSO).
-
Dilute the stock solution in fresh culture medium to the desired final concentration. Based on the reported Ki of 17 µM, a concentration range of 50-200 µM is a reasonable starting point. Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
Incubate for a sufficient duration to observe changes in O-GlcNAcylation, typically 16-24 hours.
-
-
Cell Lysis:
-
After incubation, place culture plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[12]
-
Aspirate the final PBS wash and add ice-cold lysis buffer (e.g., RIPA buffer).
-
Crucially, the lysis buffer must be supplemented with a protease inhibitor cocktail and an OGA inhibitor (e.g., 10 µM Thiamet-G) to prevent protein degradation and removal of O-GlcNAc moieties during sample processing.[12]
-
-
Lysate Collection:
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes with occasional vortexing.[12]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Carefully transfer the supernatant to a new pre-chilled tube.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) or Bradford assay.[12]
-
Normalize all samples to the same concentration with lysis buffer for subsequent analysis.
-
Protocol 2: Western Blot Analysis of O-GlcNAc and Kinase Phosphorylation
This protocol describes the use of immunoblotting to detect changes in global O-GlcNAcylation and the phosphorylation status of a target kinase.
Methodology:
-
Sample Preparation: Mix 20-30 µg of protein from each lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)). BSA is often preferred for phospho-protein and O-GlcNAc detection.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with one of the following primary antibodies diluted in blocking buffer:
-
To detect global O-GlcNAcylation: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6).[12]
-
To detect kinase activation: An antibody specific to the activating phosphorylation site of the target kinase.
-
To detect total kinase: An antibody against the total protein of the target kinase.
-
For loading control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH).[13]
-
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST.[12] Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[14]
-
Analysis: Use densitometry software (e.g., ImageJ) to quantify band intensities.[13] Normalize the phospho-kinase signal to the total kinase signal to account for any changes in protein expression. Further normalize to the loading control to ensure equal protein loading.
Protocol 3: In Vitro N-acetylglucosamine Kinase (NagK) Inhibition Assay
This protocol outlines a coupled-enzyme assay to directly measure the inhibitory activity of 3-O-Methyl-GlcNAc on NagK, which can be used to determine its IC50 value. The assay couples the production of ADP by NagK to the consumption of NADH, which is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 10 mM MgCl₂).[15] Prepare stock solutions of ATP, GlcNAc, phosphoenolpyruvate (B93156) (PEP), and NADH in the reaction buffer. Prepare serial dilutions of 3-O-Methyl-GlcNAc.
-
Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction cocktail containing the coupling enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH), PEP, and NADH.[16]
-
Initiate Reaction: To each well, add the NagK enzyme and the serially diluted 3-O-Methyl-GlcNAc (or vehicle control). Initiate the reaction by adding a mixture of ATP and GlcNAc.[15]
-
Data Acquisition: Immediately place the plate in a spectrophotometer capable of kinetic reads. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).[16] The rate of NADH consumption is directly proportional to the NagK activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Interpretation
-
Confirmation of Target Engagement: A successful experiment using Protocol 1 and 2 should show a dose-dependent decrease in the overall O-GlcNAc signal in cells treated with 3-O-Methyl-GlcNAc compared to the vehicle control. This confirms that the inhibitor is effectively reducing substrate for OGT.
-
Differentiating Kinase Regulation:
-
If the phosphorylation of a target kinase increases as O-GlcNAcylation decreases, it suggests that O-GlcNAc negatively regulates the kinase's activation. This could be due to direct competition for an activation site or by promoting the activity of a phosphatase that acts on the kinase.[3][4]
-
If the phosphorylation of a target kinase decreases as O-GlcNAcylation decreases, it suggests that O-GlcNAc is required for, or enhances, the kinase's activation. This could occur if O-GlcNAcylation of the kinase itself, or an upstream activator, is necessary for its function.[3]
-
If there is no change in the kinase's phosphorylation status despite a clear reduction in global O-GlcNAcylation, it indicates that the activity of that specific kinase is likely not regulated by O-GlcNAc cycling under the tested conditions.
-
3-O-Methyl-GlcNAc is a valuable chemical probe for dissecting the complex interplay between protein O-GlcNAcylation and phosphorylation. By specifically inhibiting N-acetylglucosamine kinase, it allows for the controlled reduction of cellular O-GlcNAc levels. This perturbation approach enables researchers to differentiate which kinase signaling pathways are sensitive to changes in nutrient metabolism as transduced through the HBP, providing deeper insights into the integrated regulatory networks that govern cell physiology and disease.
References
- 1. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cross-talk between GlcNAcylation and phosphorylation: Site-specific phosphorylation dynamics in response to globally elevated O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Phosphoproteomics Reveals Crosstalk Between Phosphorylation and O-GlcNAc in the DNA Damage Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rupress.org [rupress.org]
- 10. 3--O--methyl--N--acetyl--D--Glucosamine, 1MG | Labscoop [labscoop.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. athenaes.com [athenaes.com]
Troubleshooting & Optimization
troubleshooting glucokinase assay with 3-O-Methyl-GlcNAc
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) in glucokinase (GCK) assays.
Myth vs. Reality: The Role of 3-O-Methyl-GlcNAc in Glucokinase Assays
A common misconception is that 3-O-Methyl-GlcNAc acts as an inhibitor of glucokinase. However, scientific literature demonstrates that 3-O-Methyl-GlcNAc does not inhibit glucokinase.[1] Instead, it is a potent inhibitor of N-acetylglucosamine kinase, an enzyme that can interfere with glucokinase activity measurements in certain tissues.[1][2]
Key Takeaway: 3-O-Methyl-GlcNAc is a tool to enhance the accuracy of glucokinase assays by eliminating the confounding activity of N-acetylglucosamine kinase, particularly in samples like pancreatic islet extracts where this off-target activity is high.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why are my glucokinase kinetic values (Km and Vmax) inconsistent when using pancreatic islet extracts?
In crude extracts from tissues like pancreatic islets, N-acetylglucosamine kinase activity is significantly higher than glucokinase activity. This enzyme can also phosphorylate glucose, leading to an overestimation of glucokinase activity and inaccurate kinetic measurements. The use of 3-O-Methyl-GlcNAc, a potent inhibitor of N-acetylglucosamine kinase, eliminates this interference, resulting in more accurate and consistent glucokinase kinetic data.[1][2]
Q2: I added 3-O-Methyl-GlcNAc to my liver extract-based glucokinase assay and saw no change in activity. Is my experiment failing?
No, this is the expected outcome. In tissues like the liver, glucokinase activity is substantially higher than N-acetylglucosamine kinase activity. Therefore, the contribution of N-acetylglucosamine kinase to glucose phosphorylation is minimal, and its inhibition by 3-O-Methyl-GlcNAc will not significantly alter the measured glucokinase activity.[1][2]
Q3: What is the mechanism of action of 3-O-Methyl-GlcNAc?
3-O-Methyl-GlcNAc specifically inhibits N-acetylglucosamine kinase. It does not affect the kinetic properties (Km or Vmax) of glucokinase.[1] Its purpose in the assay is to prevent the phosphorylation of glucose by any contaminating N-acetylglucosamine kinase present in the sample.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background in "no glucose" control wells with pancreatic islet extracts. | N-acetylglucosamine kinase in the extract is phosphorylating endogenous sugars. | Add 3-O-Methyl-GlcNAc to your assay buffer to inhibit N-acetylglucosamine kinase activity. |
| Inconsistent or unexpectedly high glucokinase activity in pancreatic islet extracts. | Interference from high N-acetylglucosamine kinase activity phosphorylating the glucose substrate. | Incorporate 3-O-Methyl-GlcNAc into your assay protocol to specifically measure glucokinase-driven glucose phosphorylation.[1][2] |
| Glucokinase activity appears to decrease in pancreatic islet extracts upon adding 3-O-Methyl-GlcNAc. | The initial "activity" was an overestimation due to the combined activity of glucokinase and N-acetylglucosamine kinase. The new, lower value is a more accurate measurement of true glucokinase activity. | This is the expected and desired outcome for achieving an accurate measurement of glucokinase activity in this tissue type.[1] |
Quantitative Data Summary
The following table summarizes the kinetic impact of 3-O-Methyl-GlcNAc on glucokinase and N-acetylglucosamine kinase.
| Enzyme | Tissue Source | Effect of 3-O-Methyl-GlcNAc | Km for Glucose | Vmax | Reference |
| Glucokinase | Rat Liver | No effect on Km or Vmax | Not Applicable | Not Applicable | [1][2] |
| Glucokinase | Rat Pancreatic Islets | Apparent Km and Vmax are significantly lowered (due to inhibition of interfering enzyme) | Not Applicable | Not Applicable | [1][2] |
| N-acetylglucosamine kinase | Rat Pancreatic Islets | Potent Inhibition | Not Applicable | Not Applicable | [1] |
Experimental Protocols
Accurate Glucokinase Activity Assay in Pancreatic Islet Extracts
This protocol is designed to accurately measure glucokinase activity in samples with high N-acetylglucosamine kinase activity.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.4), 100 mM KCl, 8 mM MgCl2, 1 mM DTT, and 1 mg/ml BSA.
-
ATP Solution: 100 mM ATP in dH2O.
-
Glucose Solution: Prepare a stock solution of 1 M D-glucose in dH2O.
-
3-O-Methyl-GlcNAc Solution: Prepare a 100 mM stock solution in dH2O.
-
Coupled Enzyme Mix: Glucose-6-phosphate dehydrogenase and NADP+.
-
Sample: Homogenized pancreatic islet extract.
2. Assay Procedure:
-
Prepare a reaction mixture containing Assay Buffer, 5 mM ATP, 1 mM NADP+, and the coupled enzyme mix.
-
To the "Test" and "Blank" wells, add the pancreatic islet extract.
-
Add 3-O-Methyl-GlcNAc to a final concentration of 10 mM to all wells to inhibit N-acetylglucosamine kinase.
-
Initiate the reaction by adding varying concentrations of glucose to the "Test" wells. Add an equivalent volume of dH2O to the "Blank" wells.
-
Incubate at 37°C.
-
Measure the rate of NADP+ reduction to NADPH by monitoring the increase in absorbance at 340 nm.
-
Calculate glucokinase activity based on the rate of NADPH production, which is proportional to the rate of glucose-6-phosphate formation.
Visualizations
Caption: Enzymatic pathways showing 3-O-Methyl-GlcNAc selectively inhibiting N-acetylglucosamine kinase.
Caption: Workflow for an accurate glucokinase assay using 3-O-Methyl-GlcNAc.
Caption: Troubleshooting decision tree for glucokinase assays.
References
Technical Support Center: 3-O-Methyl-N-acetyl-D-glucosamine Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to investigate the potential off-target effects of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-NAG).
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound (3-O-Me-NAG)?
A1: 3-O-Me-NAG is a known inhibitor of two key enzymes in hexosamine metabolism:
-
N-acetylglucosamine kinase (NagK): 3-O-Me-NAG acts as a competitive inhibitor of NagK.[1][2]
-
N-acetylmannosamine kinase (NanK): It also inhibits NanK, but through a non-competitive mechanism.[1][2]
Q2: We are observing unexpected cellular phenotypes in our experiments with 3-O-Me-NAG. Could these be due to off-target effects?
A2: Yes, unexpected phenotypes are a common indication of off-target effects for any small molecule inhibitor. While 3-O-Me-NAG has known targets, it may interact with other proteins within the cell, leading to unforeseen biological consequences. It is crucial to experimentally validate whether the observed phenotype is a result of inhibiting NagK/NanK or an off-target protein.
Q3: How can we begin to identify potential off-targets of 3-O-Me-NAG?
A3: A systematic approach is recommended to identify potential off-targets. This can begin with computational predictions and be followed by experimental validation.
-
Computational Prediction: Utilize in silico tools and databases that predict potential off-targets based on the chemical structure of 3-O-Me-NAG.[3][4][5] These methods can provide a list of candidate proteins for further investigation.
-
Experimental Screening: The most direct method is to perform a broad kinase selectivity screen, often referred to as a kinome scan.[6][7][8] This will profile the inhibitory activity of 3-O-Me-NAG against a large panel of kinases. For non-kinase off-targets, techniques like cellular thermal shift assay (CETSA) coupled with mass spectrometry can be employed.[9][10][11][12][13]
Q4: What are the potential downstream consequences of inhibiting N-acetylglucosamine kinase (NagK) and N-acetylmannosamine kinase (NanK)?
A4: Inhibition of NagK and NanK can have significant effects on cellular metabolism and signaling:
-
NagK Inhibition: By inhibiting NagK, 3-O-Me-NAG can disrupt the metabolism of N-acetylglucosamine (GlcNAc). This can affect the synthesis of glycoproteins and other glycoconjugates, which are crucial for processes like cell-cell interaction, cell signaling, and protein folding.[14][15][16][17][18][19][20][21] Aberrant GlcNAc metabolism has been implicated in cancer.[22][23]
-
NanK Inhibition: NanK is a key enzyme in the sialic acid biosynthetic pathway.[24][25] Its inhibition can lead to hyposialylation of glycoproteins and glycolipids. Dysregulation of this pathway is associated with certain genetic disorders, such as GNE myopathy.[26][27][28]
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may arise during experiments with 3-O-Me-NAG, particularly those suspected to be caused by off-target effects.
| Problem | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Unexpected cell toxicity or altered proliferation at concentrations effective for NagK/NanK inhibition. | Off-target kinase inhibition: The compound may be inhibiting kinases essential for cell survival or proliferation. | 1. Perform a dose-response curve to determine the IC50 for the on-target effect and for cytotoxicity. 2. Conduct a broad kinase selectivity screen (kinome scan) to identify potential off-target kinases. 3. Validate any identified off-target kinases in cellular assays. | Identification of specific off-target kinases responsible for the observed toxicity, allowing for better experimental design or modification of the compound. |
| Observed phenotype is inconsistent with known functions of NagK or NanK. | Inhibition of a non-kinase off-target: The compound may be binding to and inhibiting other proteins that mediate the observed phenotype. | 1. Perform a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify non-kinase binding partners. 2. Use affinity-based proteomics to pull down interacting proteins. 3. Validate the functional relevance of identified off-targets using techniques like siRNA knockdown or CRISPR/Cas9 knockout. | Discovery of novel off-target proteins and pathways affected by 3-O-Me-NAG, providing a more complete understanding of its mechanism of action. |
| Inconsistent results between different cell lines or experimental systems. | Cell-type specific expression of off-targets: The expression levels of off-target proteins may vary between different cell lines, leading to differential responses. | 1. Characterize the expression levels of known and suspected off-targets in the cell lines being used via Western blot or qPCR. 2. Test the effect of 3-O-Me-NAG in a panel of cell lines with varying expression of potential off-targets. | Correlation between the expression of an off-target and the observed phenotype, strengthening the evidence for its involvement. |
| Rescue experiments with NagK or NanK overexpression do not reverse the phenotype. | The phenotype is mediated by an off-target effect. | 1. This result strongly suggests an off-target mechanism. 2. Proceed with off-target identification strategies such as kinome scanning or CETSA. | Confirmation that the observed phenotype is independent of the intended targets, necessitating a broader investigation into the compound's polypharmacology. |
Data Presentation
Table 1: Known On-Target Inhibitory Activity of this compound
| Target | Organism | Inhibition Type | Ki (µM) |
| N-acetylglucosamine kinase (NagK) | Rat Liver | Competitive | 17[1][2] |
| N-acetylmannosamine kinase (NanK) | Rat Liver | Non-competitive | 80[1][2] |
Table 2: Representative Commercial Kinase Profiling Panels for Off-Target Identification
| Service Provider | Assay Technology | Number of Kinases | ATP Concentration | Turnaround Time |
| Eurofins Discovery (KinaseProfiler™) | Radiometric, Luminescence, TR-FRET | 445+ | 10 µM, Km, or 1 mM | 6 business days |
| Reaction Biology | Radiometric (HotSpot™), HTRF | >700 | 1 µM, 10 µM, 1 mM, or apparent Km | Bi-weekly/Monthly |
| Promega (Kinase Selectivity Profiling Systems) | Luminescent (ADP-Glo™) | Panels of 24+ | Optimized for each kinase | User-dependent |
| AssayQuant (KinSight™) | Continuous, Activity-Based (PhosphoSens®) | Customizable panels | Km or 1 mM | ~2 weeks |
Note: This table provides examples and is not exhaustive. Researchers should consult the websites of the service providers for the most up-to-date information.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Kinome Scan)
Objective: To determine the inhibitory activity of 3-O-Me-NAG against a broad panel of protein kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of 3-O-Me-NAG in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the desired final screening concentration.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the kinase, its specific substrate, and ATP to each well.
-
Compound Addition: Add 3-O-Me-NAG to the assay wells at a single high concentration (e.g., 10 µM) for initial screening or in a dose-response format for IC50 determination. Include appropriate vehicle controls (e.g., DMSO).
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method. Common methods include:
-
Radiometric Assays: Measure the incorporation of 32P or 33P from ATP into the substrate.[7]
-
Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.[6]
-
Fluorescence Resonance Energy Transfer (FRET): Use fluorescently labeled substrates and antibodies to detect phosphorylation.
-
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of 3-O-Me-NAG compared to the vehicle control. For dose-response experiments, determine the IC50 value for each kinase inhibited by the compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify cellular targets of 3-O-Me-NAG by measuring changes in protein thermal stability upon compound binding.[9][10][11][12][13]
Methodology:
-
Cell Treatment: Treat intact cells with 3-O-Me-NAG at the desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection and Quantification: Analyze the amount of specific proteins remaining in the soluble fraction at each temperature using:
-
Western Blotting: For validating the engagement of a specific suspected target.
-
Mass Spectrometry: For unbiased, proteome-wide identification of targets.
-
-
Data Analysis: Generate a melting curve for each protein by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of 3-O-Me-NAG indicates that the compound binds to and stabilizes the protein.
Mandatory Visualizations
Caption: N-acetylglucosamine kinase (NagK) signaling pathway and the inhibitory action of 3-O-Me-NAG.
Caption: N-acetylmannosamine kinase (NanK) signaling pathway and the inhibitory action of 3-O-Me-NAG.
Caption: Experimental workflow for the identification and validation of 3-O-Me-NAG off-targets.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3--O--methyl--N--acetyl--D--Glucosamine, 1MG | Labscoop [labscoop.com]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 7. reactionbiology.com [reactionbiology.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. biorxiv.org [biorxiv.org]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. The role of N-glycosylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Bisecting N-Acetylglucosamine on EGFR Inhibits Malignant Phenotype of Breast Cancer via Down-Regulation of EGFR/Erk Signaling [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Effects of N-Glycans on Glycoprotein Folding and Protein Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, processing, and function of N-glycans in N-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]
- 20. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Synthesis of homogeneous glycoproteins with diverse N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. karger.com [karger.com]
- 24. UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE): A Master Regulator of Sialic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 27. Glycation Interferes with the Activity of the Bi-Functional UDP-N-Acetylglucosamine 2-Epimerase/N-Acetyl-mannosamine Kinase (GNE) [mdpi.com]
- 28. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
improving solubility of 3-O-Methyl-N-acetyl-D-glucosamine in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 3-O-Methyl-N-acetyl-D-glucosamine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents and aqueous buffers. For high concentrations, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective. For aqueous solutions, Phosphate-Buffered Saline (PBS) at pH 7.2 can be used, although at a lower concentration.[1]
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: If you are encountering solubility issues in DMSO, it is recommended to use ultrasonic treatment and gentle warming to facilitate dissolution.[2][3] It is also advisable to use a fresh, anhydrous grade of DMSO, as the presence of water can negatively impact solubility.
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in an appropriate solvent can be stored at -20°C for up to one month or at -80°C for up to six months.[2] For aqueous solutions of the related compound N-acetyl-D-glucosamine, it is not recommended to store them for more than one day to ensure stability and prevent degradation.[4]
Q4: Can I use buffers other than PBS to dissolve this compound?
Q5: How does pH affect the solubility of this compound?
A5: The effect of pH on the solubility of this compound has not been extensively documented. For the related compound N-acetyl-D-glucosamine, solubility can be influenced by pH. It is advisable to maintain the pH of your buffer within a neutral range (e.g., pH 7.0-7.5) for initial experiments, unless your experimental design requires otherwise.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound is not fully dissolving in the buffer. | Insufficient solvent volume. | Increase the volume of the buffer to lower the concentration of the compound. |
| Low temperature. | Gently warm the solution. For N-acetyl-D-glucosamine, solubility increases with temperature.[5] | |
| Inadequate mixing. | Use a vortex mixer or sonicator to aid dissolution.[2][3] | |
| Solution appears cloudy or hazy. | Compound has precipitated out of solution. | This may be due to exceeding the solubility limit at the given temperature or pH. Try warming the solution or adjusting the pH. |
| Contamination of the buffer or compound. | Ensure all glassware is clean and use sterile, high-purity water and buffer components. | |
| Inconsistent experimental results. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment, especially for aqueous buffers. Avoid repeated freeze-thaw cycles of stock solutions.[2] |
| Inaccurate concentration of the solution. | Ensure the compound is fully dissolved before use. If necessary, centrifuge the solution and use the supernatant to avoid introducing undissolved particles into your experiment. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Concentration | Conditions |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL (127.53 mM) | Requires sonication and warming.[2][3] |
| N,N-Dimethylformamide (DMF) | 30 mg/mL | - |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL | - |
Note: The solubility of the related compound, N-acetyl-D-glucosamine, is known to be positively correlated with temperature and water content in aqueous binary solvents.[5]
Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 30 mg/mL stock solution, add 1 mL of DMSO to 30 mg of the compound).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a water bath at 37°C for a short period, with intermittent vortexing, until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Protocol for Preparing a Working Solution in Aqueous Buffer (e.g., PBS)
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your desired aqueous buffer (e.g., PBS, pH 7.2) to achieve the final working concentration.
-
Ensure that the final concentration of DMSO in your working solution is minimal and does not interfere with your experimental system.
-
Vortex the working solution gently to ensure homogeneity.
-
Prepare the working solution fresh for each experiment.
Visualizations
Signaling Pathway Inhibition
This compound acts as a competitive inhibitor of N-acetylglucosamine kinase, a key enzyme in the hexosamine biosynthesis pathway.
Caption: Inhibition of N-acetylglucosamine kinase by this compound.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address common solubility challenges.
Caption: A step-by-step workflow for troubleshooting solubility problems.
References
avoiding common pitfalls in 3-O-Methyl-N-acetyl-D-glucosamine experiments
Welcome to the technical support center for 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-NAG). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals avoid common pitfalls and ensure the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (3-O-Me-NAG)?
A1: 3-O-Me-NAG is a potent and specific inhibitor of N-acetylglucosamine kinase (NAGK).[1][2][3] It competitively inhibits the phosphorylation of N-acetyl-D-glucosamine (GlcNAc) to GlcNAc-6-phosphate, a key step in the hexosamine biosynthetic pathway (HBP) salvage pathway.[1] By inhibiting NAGK, 3-O-Me-NAG can disrupt the production of UDP-GlcNAc, the donor substrate for O-GlcNAcylation, a critical post-translational modification of nuclear and cytoplasmic proteins.[1] It has been shown to potently inhibit glucose phosphorylation by N-acetylglucosamine kinase without affecting glucokinase.[2] 3-O-Me-NAG is also a non-competitive inhibitor of N-acetylmannosamine kinase.[3][4][5]
Q2: Is 3-O-Me-NAG cell-permeable?
A2: Yes, 3-O-Me-NAG is cell-permeable. Studies have shown that it can enter cells and inhibit the incorporation of radiolabeled GlcNAc and N-acetylmannosamine into cellular glycoproteins in cell lines such as the human hepatoma cell line, HepG2.[5]
Q3: What is a recommended starting concentration for in vitro experiments?
A3: The optimal concentration of 3-O-Me-NAG will vary depending on the cell type and the specific experimental goals. However, a common starting point is in the low millimolar range. For example, a concentration of 1 mM has been used to inhibit glycoprotein (B1211001) synthesis in HepG2 cells.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store 3-O-Me-NAG stock solutions?
A4: Stock solutions of 3-O-Me-NAG can be prepared in solvents such as DMSO, DMF, or PBS. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2] Repeated freeze-thaw cycles should be avoided. Please refer to the manufacturer's instructions for specific storage recommendations.
Q5: What are the potential off-target effects of 3-O-Me-NAG?
A5: Besides its primary target, N-acetylglucosamine kinase, 3-O-Me-NAG is also known to be a non-competitive inhibitor of N-acetylmannosamine kinase.[3][4][5] At higher concentrations, as with many small molecule inhibitors, there is a potential for other off-target effects. It is crucial to include appropriate controls in your experiments to account for any potential non-specific effects.
Q6: Can 3-O-Me-NAG treatment lead to a global decrease in protein O-GlcNAcylation?
A6: By inhibiting NAGK, 3-O-Me-NAG disrupts the salvage pathway of UDP-GlcNAc synthesis.[1] This can lead to a decrease in the cellular pool of UDP-GlcNAc, which in turn can result in a global reduction of protein O-GlcNAcylation. The extent and timing of this effect will likely depend on the cell type's reliance on the salvage pathway versus the de novo synthesis pathway for UDP-GlcNAc production. It is recommended to verify the effect of 3-O-Me-NAG on global O-GlcNAcylation levels in your specific experimental system using techniques such as Western blotting with an O-GlcNAc-specific antibody.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No observable phenotype after treatment. | 1. Suboptimal concentration: The concentration of 3-O-Me-NAG may be too low to effectively inhibit NAGK in your cell line. 2. Low reliance on the salvage pathway: Your cells may primarily use the de novo pathway for UDP-GlcNAc synthesis, making them less sensitive to NAGK inhibition. 3. Compound inactivity: The 3-O-Me-NAG may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 100 µM to 5 mM). 2. Consider co-treatment with an inhibitor of the de novo pathway (e.g., azaserine) to enhance the effect of 3-O-Me-NAG. 3. Prepare fresh stock solutions and ensure proper storage conditions are met. |
| Significant cell death or toxicity observed. | 1. High concentration: The concentration of 3-O-Me-NAG may be too high, leading to off-target effects or severe disruption of cellular metabolism. 2. ATP depletion: High concentrations of hexosamine analogs can sometimes lead to ATP depletion in certain cell types.[6] 3. Contamination of stock solution. | 1. Reduce the concentration of 3-O-Me-NAG. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. Consider measuring cellular ATP levels. 3. Prepare a fresh, sterile stock solution. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular metabolism and response to inhibitors. 2. Inconsistent timing of treatment and analysis. 3. Degradation of 3-O-Me-NAG in media: While generally stable, prolonged incubation in certain media formulations could lead to degradation. | 1. Standardize cell culture protocols, including seeding density and passage number. 2. Ensure consistent timing for all experimental steps. 3. For long-term experiments, consider replenishing the media with fresh 3-O-Me-NAG periodically. |
| Unexpected changes in unrelated signaling pathways. | 1. Off-target effects: 3-O-Me-NAG may be interacting with other cellular proteins. 2. Indirect effects of altered O-GlcNAcylation: Changes in the O-GlcNAcylation of key signaling proteins can have widespread and sometimes unexpected downstream consequences. | 1. Use the lowest effective concentration of 3-O-Me-NAG. 2. Include multiple controls, such as a structurally similar but inactive analog if available. 3. Thoroughly investigate the literature for known connections between O-GlcNAcylation and the affected pathway. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₇NO₆ | [3][7] |
| Molecular Weight | 235.23 g/mol | [2][7] |
| Primary Target | N-acetylglucosamine kinase (NAGK) | [1][2][3] |
| Secondary Target | N-acetylmannosamine kinase | [3][4][5] |
| Ki for NAGK | 17 µM (competitive, rat liver) | [5] |
| Ki for N-acetylmannosamine kinase | 80 µM (non-competitive, rat liver) | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 30 mg/mL | [4] |
| DMF | ≥ 30 mg/mL | - |
| PBS (pH 7.2) | ~1 mg/mL | - |
Note: Solubility data may vary between suppliers. It is recommended to consult the manufacturer's technical data sheet.
Experimental Protocols
Protocol 1: Assessment of Global O-GlcNAcylation Levels by Western Blot
This protocol outlines the steps to assess the effect of 3-O-Me-NAG treatment on total protein O-GlcNAcylation in cultured cells.
Materials:
-
This compound (3-O-Me-NAG)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and O-GlcNAcase inhibitors (e.g., Thiamet-G or PUGNAc)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Treat cells with varying concentrations of 3-O-Me-NAG (and a vehicle control) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and O-GlcNAcase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the O-GlcNAc signal to the loading control signal.
-
Mandatory Visualizations
Caption: Inhibition of the Hexosamine Biosynthetic Pathway by 3-O-Me-NAG.
Caption: Workflow for Western Blot Analysis of O-GlcNAcylation.
Caption: Logical Flow for Troubleshooting Common Experimental Issues.
References
- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. 3--O--methyl--N--acetyl--D--Glucosamine, 1MG | Labscoop [labscoop.com]
- 5. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - MedChem Express [bioscience.co.uk]
how to address 3-O-Methyl-GlcNAc instability in solution
Welcome to the technical support center for 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the stability of 3-O-Methyl-GlcNAc in solution during their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and practical guidance for troubleshooting issues related to the instability of 3-O-Methyl-GlcNAc solutions.
Q1: My experimental results are inconsistent when using 3-O-Methyl-GlcNAc. Could solution instability be the cause?
A1: Yes, inconsistent results are a common indicator of compound instability. 3-O-Methyl-GlcNAc, like other glycosides, can be susceptible to hydrolysis of its glycosidic bond under certain conditions. Degradation of the compound would lead to a lower effective concentration in your experiments, resulting in variability and potentially a complete loss of the expected biological effect. It is crucial to ensure the integrity of your 3-O-Methyl-GlcNAc solutions.
Q2: What are the primary factors that can cause the degradation of 3-O-Methyl-GlcNAc in solution?
A2: The primary degradation pathway for 3-O-Methyl-GlcNAc in aqueous solutions is the hydrolysis of the O-glycosidic bond. The rate of this hydrolysis is significantly influenced by:
-
pH: Acidic conditions are known to catalyze the hydrolysis of glycosidic bonds. Therefore, preparing or storing 3-O-Methyl-GlcNAc in acidic buffers (pH < 6) should be avoided. The stability is generally better at neutral to slightly alkaline pH.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. For long-term storage, it is essential to keep solutions frozen. Even at room temperature, degradation can occur over time.
-
Enzymatic Contamination: If your experimental system (e.g., cell lysates) contains glycosidases, these enzymes can cleave the glycosidic bond of 3-O-Methyl-GlcNAc.
Q3: I suspect my 3-O-Methyl-GlcNAc stock solution has degraded. How can I check its integrity?
A3: Verifying the integrity of your 3-O-Methyl-GlcNAc solution requires analytical methods. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): An HPLC system with a suitable column (e.g., a C18 column for reversed-phase chromatography) can be used to separate 3-O-Methyl-GlcNAc from its potential degradation products. By comparing the chromatogram of your current solution to that of a freshly prepared standard, you can assess its purity.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound in your solution, helping to identify the presence of 3-O-Methyl-GlcNAc and any degradation products.
Q4: What are the best practices for preparing and storing 3-O-Methyl-GlcNAc stock solutions to ensure stability?
A4: To maximize the stability of your 3-O-Methyl-GlcNAc stock solutions, follow these guidelines:
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing high-concentration stock solutions of 3-O-Methyl-GlcNAc.
-
Storage Temperature: For long-term storage, aliquots of the stock solution should be stored at -80°C. For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
-
Aliquotting: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles and the risk of contamination.
Q5: I need to use 3-O-Methyl-GlcNAc in an aqueous buffer for my experiment. What precautions should I take?
A5: When preparing working solutions of 3-O-Methyl-GlcNAc in aqueous buffers, consider the following:
-
pH of the Buffer: Use a buffer with a neutral to slightly alkaline pH (pH 7.0-8.0). Avoid acidic buffers.
-
Fresh Preparation: Prepare the aqueous working solution fresh on the day of the experiment from a frozen DMSO stock. Do not store aqueous solutions for extended periods, even at 4°C.
-
Temperature during Experiment: If your experiment involves prolonged incubations at elevated temperatures (e.g., 37°C), be aware that some degradation of 3-O-Methyl-GlcNAc may occur. For long-term experiments, consider replenishing the compound if feasible.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for 3-O-Methyl-GlcNAc Solutions
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | High-purity Dimethyl Sulfoxide (DMSO) | Good solubility and stability in DMSO. |
| Stock Solution Storage | -80°C for long-term (up to 6 months) -20°C for short-term (up to 1 month) | Minimizes chemical degradation. |
| Aqueous Solution Storage | Prepare fresh for each experiment; do not store. | Aqueous solutions are more prone to hydrolysis. |
| Working Buffer pH | Neutral to slightly alkaline (pH 7.0 - 8.0) | Avoids acid-catalyzed hydrolysis of the glycosidic bond. |
| Freeze-Thaw Cycles | Minimize by preparing single-use aliquots. | Prevents degradation due to repeated temperature changes and moisture introduction. |
Experimental Protocols
Protocol 1: Preparation of 3-O-Methyl-GlcNAc Stock Solution
Objective: To prepare a stable, high-concentration stock solution of 3-O-Methyl-GlcNAc.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Allow the vial of solid 3-O-Methyl-GlcNAc and the anhydrous DMSO to equilibrate to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of 3-O-Methyl-GlcNAc.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex gently until the solid is completely dissolved.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Aqueous Working Solution for Cell Culture
Objective: To prepare a sterile, aqueous working solution of 3-O-Methyl-GlcNAc for use in cell culture experiments.
Materials:
-
Frozen aliquot of 3-O-Methyl-GlcNAc stock solution in DMSO
-
Sterile, pre-warmed cell culture medium or desired aqueous buffer (pH 7.0-8.0)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 3-O-Methyl-GlcNAc DMSO stock solution at room temperature.
-
In a sterile environment, dilute the stock solution into the pre-warmed cell culture medium or buffer to the final desired working concentration. For example, to prepare a 100 µM solution from a 100 mM stock, dilute 1 µL of the stock solution into 1 mL of medium (a 1:1000 dilution).
-
Mix thoroughly by gentle pipetting or inversion.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
Use the freshly prepared working solution immediately. Do not store the diluted aqueous solution.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent experimental results potentially caused by 3-O-Methyl-GlcNAc instability.
Caption: Simplified diagram of O-GlcNAc cycling and the inhibitory action of 3-O-Methyl-GlcNAc on N-acetylglucosamine kinase (NAGK).
Technical Support Center: 3-O-Methyl-N-acetyl-D-glucosamine Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) and N-acetyl-D-glucosamine (GlcNAc) kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-O-Me-GlcNAc) and what is its primary use in kinase assays?
A1: this compound is a potent and specific competitive inhibitor of N-acetylglucosamine kinase (NagK).[1][2][3][4] Its primary utility in a laboratory setting is to differentiate NagK activity from that of other kinases that may phosphorylate glucose or N-acetyl-D-glucosamine, such as glucokinase.[5] 3-O-Me-GlcNAc strongly inhibits NagK but does not affect glucokinase, making it an essential tool for accurately measuring glucokinase activity in samples where NagK is also present.[1][5][6]
Q2: What type of assay is most suitable for measuring N-acetyl-D-glucosamine kinase activity?
A2: Radiometric assays using radiolabeled ATP (e.g., [γ-32P]ATP or [γ-33P]ATP) are considered the "gold standard" for kinase assays due to their high sensitivity and direct measurement of substrate phosphorylation.[7][8] This method is highly adaptable for various experimental questions, including testing the effects of inhibitors like 3-O-Me-GlcNAc.[9] However, alternative non-radioactive methods such as fluorescence-based, luminescence-based (e.g., ADP-Glo™), and mobility shift assays are also available and may be suitable depending on the experimental goals and available equipment.[7][10][11][12]
Q3: What are the key considerations when designing an N-acetyl-D-glucosamine kinase assay?
A3: Key considerations include:
-
Enzyme Purity: Use highly purified kinase to minimize the interference of contaminating kinases.[13]
-
Substrate Concentration: The concentration of N-acetyl-D-glucosamine and ATP should be optimized to ensure the reaction is in the linear range.[9]
-
Buffer Conditions: The pH, ionic strength, and presence of divalent cations (e.g., Mg2+ or Mn2+) in the reaction buffer can significantly impact enzyme activity and should be optimized.[14]
-
Controls: Appropriate controls are crucial, including reactions without enzyme, without substrate, and without inhibitor. When using crude cell lysates, a control with lysate from cells transfected with an empty vector is recommended.[15]
Q4: How can I be sure that the phosphorylation I am observing is from my kinase of interest and not from other endogenous kinases in my sample?
A4: To ensure the specificity of your assay, especially when using crude lysates, you can:
-
Use a specific inhibitor, like 3-O-Me-GlcNAc for N-acetylglucosamine kinase, to see if it abolishes the activity.
-
Include a control with a kinase-dead mutant of your enzyme.
-
If possible, immunoprecipitate your kinase of interest before performing the assay to enrich it and remove other cellular components.[15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Non-specific binding of radiolabeled ATP to reaction components or the filter membrane. | Increase the number of wash steps with phosphoric acid after stopping the reaction to more effectively remove unincorporated ATP.[13] Ensure all buffers are prepared with ultrapure water.[13] |
| Contaminating kinase activity in the enzyme preparation. | Use a higher purity enzyme preparation (>90% purity is recommended).[13] Include 3-O-Me-GlcNAc in a control reaction to inhibit NagK and assess the level of background from other kinases. | |
| No or Low Kinase Activity | Inactive enzyme. | Ensure the kinase is stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to purchase kinases from a commercial source that guarantees catalytic activity.[13] |
| Suboptimal assay conditions. | Perform a systematic optimization of all reaction conditions, including enzyme and substrate concentrations, ATP concentration, temperature, and incubation time to ensure a linear range of activity.[9] | |
| Presence of inhibitors in the sample. | If your sample contains components like phosphate (B84403), citrate, or EDTA, they may inhibit the assay. Dilute the sample to reduce the concentration of these inhibitors to below 0.1 mM.[16] | |
| Inconsistent or Variable Results | Pipetting errors or variability in reaction timing. | Use calibrated pipettes and ensure consistent timing for starting and stopping reactions, especially for time-course experiments. |
| Instability of reagents. | Prepare fresh ATP solutions and keep them on ice. Aliquot and store the kinase at the recommended temperature to avoid degradation. | |
| High concentration of DMSO. | If using compounds dissolved in DMSO, be aware that some kinases are sensitive to DMSO concentrations. Test the tolerance of your kinase to different DMSO concentrations; typically, it should be kept below 1%.[12] |
Experimental Protocols
Radiometric Assay for N-acetyl-D-glucosamine Kinase Activity
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA, and 2 mM DTT.
-
Substrate Solution: Prepare a stock solution of N-acetyl-D-glucosamine in ultrapure water. The final concentration in the assay will need to be optimized.
-
ATP Solution: Prepare a stock solution of "cold" ATP and a stock of radiolabeled [γ-32P]ATP. The final concentration and specific activity will need to be determined based on the Km of the kinase for ATP.
-
Enzyme: Dilute the purified N-acetyl-D-glucosamine kinase in kinase buffer. The optimal concentration should be determined empirically.
-
Inhibitor (optional): Prepare a stock solution of this compound in ultrapure water.
-
Stop Solution: 75 mM phosphoric acid.
2. Assay Procedure:
-
Set up reactions in microcentrifuge tubes on ice. A typical reaction volume is 25-50 µL.[9]
-
Add the kinase buffer, substrate solution, and inhibitor (if applicable) to each tube.
-
Add the diluted enzyme to each tube to initiate the reaction, except for the "no enzyme" control.
-
Incubate the reactions at the optimal temperature (e.g., 30°C) for a predetermined time to ensure the reaction is in the linear range.
-
Add the ATP mix (cold ATP and [γ-32P]ATP) to start the phosphorylation reaction.
-
Stop the reaction by adding an equal volume of the stop solution.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated ATP.[13]
-
Wash once with ethanol (B145695) and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific activity of the kinase in nmol of phosphate transferred per minute per mg of kinase.[9]
-
Subtract the counts from the "no enzyme" blank from all other readings.[9]
-
When testing inhibitors, calculate the percentage of inhibition relative to the "no inhibitor" control.
Quantitative Data Summary
| Parameter | Value | Enzyme Source | Reference |
| Ki of 3-O-Me-GlcNAc for NagK | 17 µM | Rat Liver | [2][3] |
| Ki of 3-O-Me-GlcNAc for N-acetylmannosamine kinase | 80 µM (non-competitive) | Rat Liver | [2][3] |
| Apparent Km of NagK for N-acetyl-D-glucosamine | 0.06 mM | Rat Liver | [17] |
| Apparent Km of NagK for N-acetyl-D-glucosamine | 0.04 mM | Rat Kidney | [17] |
Visualizations
Signaling Pathway
Caption: The Hexosamine Biosynthesis and Salvage Pathways.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver. | Semantic Scholar [semanticscholar.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com.br [promega.com.br]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. athenaes.com [athenaes.com]
- 17. Kinetic characterization of N-acetyl-D-glucosamine kinase from rat liver and kidney - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Incubation Times with O-GlcNAc Modulators
Frequently Asked Questions (FAQs)
Q1: What is the O-GlcNAc signaling pathway and why is it studied?
A1: O-GlcNAcylation is a dynamic post-translational modification where a single sugar, N-acetylglucosamine (GlcNAc), is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[3][4] O-GlcNAcylation acts as a nutrient sensor, integrating metabolic pathways (glucose, amino acid, fatty acid, and nucleotide metabolism) to regulate cellular processes like transcription, signaling, and protein stability.[3][5] Its dysregulation is implicated in diseases such as cancer, diabetes, and neurodegeneration.[4][5]
Q2: What is the likely mechanism of action for a compound designed to increase O-GlcNAcylation?
A2: Compounds that increase global O-GlcNAcylation levels typically function by inhibiting the OGA enzyme.[6] By blocking OGA, the removal of O-GlcNAc from proteins is prevented, leading to a net accumulation of the modification on various protein targets.[6][7] This allows researchers to study the downstream functional consequences of elevated O-GlcNAc levels.
Q3: Why is optimizing the incubation time so critical?
A3: The optimal incubation time is crucial for observing the desired biological effect without inducing confounding secondary effects like cytotoxicity or cellular adaptation. Short incubation times may be insufficient to see a significant increase in O-GlcNAcylation, while excessively long incubation can lead to compensatory changes in the pathway, such as decreased OGT expression, or off-target effects.[8][9]
Q4: What is a reasonable starting point for concentration and incubation time for a novel OGA inhibitor?
A4: For a novel OGA inhibitor, it is best to start with a time-course and dose-response experiment. A typical starting point for a dose-response experiment would be a range of concentrations from 1 µM to 50 µM. For a time-course experiment, you could assess the effects at time points such as 4, 8, 12, 24, and 48 hours.[10] The goal is to find the lowest concentration and shortest incubation time that yields a robust and reproducible increase in global O-GlcNAcylation without affecting cell viability.
Visualizing the O-GlcNAc Cycle and Inhibition
Caption: The O-GlcNAc cycle and the inhibitory action of an OGA inhibitor.
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a method to determine the optimal incubation time for an OGA inhibitor in a cell culture model using Western blotting to detect global O-GlcNAcylation levels.
1. Cell Seeding:
-
Seed the cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest for the longest time point.
-
Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).
2. Compound Preparation and Treatment:
-
Prepare a stock solution of the OGA inhibitor in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., a concentration determined from a preliminary dose-response experiment).
-
Include a vehicle control (medium with the same final concentration of the solvent).
-
Aspirate the old medium from the cells and replace it with the medium containing the OGA inhibitor or vehicle.
3. Time-Course Incubation:
-
Return the plates to the incubator.
-
Harvest cells at a series of predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
4. Cell Lysis and Protein Quantification:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
5. Western Blot Analysis:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin, GAPDH, or tubulin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
6. Data Analysis:
-
Quantify the band intensities for the O-GlcNAc signal and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the O-GlcNAc signal to the corresponding loading control for each lane.
-
Plot the normalized O-GlcNAc levels against the incubation time to determine the point at which the maximum effect is observed.
Data Presentation
The results from the optimization experiments should be summarized in clear, structured tables.
Table 1: Example Time-Course Experiment Data (OGA Inhibitor concentration fixed at 10 µM)
| Incubation Time (Hours) | Normalized O-GlcNAc Level (Fold Change vs. Vehicle) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.0 | 100 |
| 4 | 1.8 | 99 |
| 8 | 2.5 | 98 |
| 12 | 3.1 | 98 |
| 24 | 3.2 | 96 |
| 48 | 2.9 | 85 |
Table 2: Example Dose-Response Experiment Data (Incubation time fixed at 24 hours)
| Inhibitor Concentration (µM) | Normalized O-GlcNAc Level (Fold Change vs. Vehicle) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.0 | 100 |
| 1 | 1.5 | 100 |
| 5 | 2.6 | 99 |
| 10 | 3.3 | 97 |
| 25 | 3.4 | 91 |
| 50 | 3.5 | 75 |
Troubleshooting Guide
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Problem 1: I do not observe an increase in global O-GlcNAcylation after treatment.
-
Possible Cause 1: Insufficient Incubation Time.
-
Solution: The accumulation of O-GlcNAc is a time-dependent process. Very short incubation periods (< 4 hours) may not be sufficient to detect a significant change. It is recommended to perform a full time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal duration for your specific cell type and compound. Studies have shown that the effects of OGA inhibition increase with treatment time.[11]
-
-
Possible Cause 2: Suboptimal Compound Concentration.
-
Solution: The inhibitor concentration may be too low to effectively block OGA activity. Conduct a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM) to determine the EC₅₀ (half-maximal effective concentration) for your system.
-
-
Possible Cause 3: Poor Cell Permeability or Compound Instability.
-
Solution: Ensure the compound is cell-permeable. Some glycoside-based inhibitors have poor membrane permeability.[12] Also, confirm the stability of your compound in culture medium over the course of the experiment. If the compound degrades rapidly, you may need to replenish the medium during long incubation periods.
-
-
Possible Cause 4: Issues with Western Blot Detection.
-
Solution: Confirm that your anti-O-GlcNAc antibody (e.g., RL2, CTD110.6) is working correctly. Include a positive control if available. Ensure that you are loading a sufficient amount of protein and that the transfer was efficient. Some O-GlcNAc antibodies have different epitope specificities, so a negative result with one does not entirely rule out modification.[12]
-
Problem 2: I observe significant cytotoxicity or a decrease in cell viability.
-
Possible Cause 1: Compound Concentration is Too High.
-
Solution: High concentrations of any small molecule can lead to off-target effects and cytotoxicity. Lower the concentration of your inhibitor. The goal is to use the lowest effective concentration that produces the desired biological effect. Always run a parallel cell viability assay (e.g., MTT, Trypan Blue exclusion) during your dose-response experiments.
-
-
Possible Cause 2: Incubation Time is Too Long.
-
Solution: Chronic inhibition of OGA can disrupt cellular homeostasis and lead to cell death. Reduce the incubation time. Your time-course experiment should reveal a window where O-GlcNAcylation is elevated before significant cell death occurs.
-
-
Possible Cause 3: The Observed Phenotype is Due to Increased O-GlcNAcylation.
-
Solution: While O-GlcNAcylation is often protective in acute stress, chronic elevation can be detrimental and may induce apoptosis or cell cycle arrest depending on the cellular context.[5] This may be a true biological result of your experiment. Consider analyzing markers for apoptosis (e.g., cleaved caspase-3) or cell cycle arrest to characterize the observed cytotoxicity.
-
References
- 1. rupress.org [rupress.org]
- 2. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Three Decades of Research on O-GlcNAcylation – A Major Nutrient Sensor That Regulates Signaling, Transcription and Cellular Metabolism [frontiersin.org]
- 6. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 7. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-NAG)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-NAG). The content addresses common issues related to its low efficacy in cell-based experiments and offers potential solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (3-O-Me-NAG)?
A1: 3-O-Me-NAG is a competitive inhibitor of N-acetylglucosamine kinase (NAGK)[1][2][3]. NAGK is a key enzyme in the hexosamine biosynthetic pathway (HBP) that phosphorylates N-acetylglucosamine (GlcNAc) to GlcNAc-6-phosphate. By inhibiting NAGK, 3-O-Me-NAG reduces the intracellular pool of UDP-GlcNAc, which is the donor substrate for O-GlcNAc transferase (OGT). This leads to a decrease in protein O-GlcNAcylation, a post-translational modification that regulates a wide range of cellular processes[4][5]. 3-O-Me-NAG also exhibits non-competitive inhibition of N-acetylmannosamine kinase, though to a lesser extent[1][2][3].
Q2: Why am I observing low or no efficacy of 3-O-Me-NAG in my cell-based experiments?
A2: The most likely reason for the low efficacy of 3-O-Me-NAG in cellular assays is its poor cell permeability. The structurally related monosaccharide, N-acetylglucosamine (GlcNAc), is known to have inefficient cellular uptake as it lacks a specific cell surface transporter and enters cells primarily through macropinocytosis[6][7]. This necessitates the use of high concentrations to achieve a biological effect. It is highly probable that 3-O-Me-NAG faces a similar challenge in crossing the cell membrane.
Q3: How can I potentially improve the efficacy of 3-O-Me-NAG?
A3: Enhancing the cellular uptake of 3-O-Me-NAG is key to improving its efficacy. One potential strategy, drawn from studies on GlcNAc, is to increase its hydrophobicity through chemical modification, such as acetylation[6][7]. An acetylated analog of 3-O-Me-NAG might exhibit improved membrane permeability, allowing it to reach its intracellular target, NAGK, more efficiently. Once inside the cell, esterases would likely remove the acetyl group, releasing the active inhibitor.
Q4: What are the expected downstream cellular effects of N-acetylglucosamine kinase (NAGK) inhibition by 3-O-Me-NAG?
A4: Inhibition of NAGK by 3-O-Me-NAG is expected to decrease the intracellular levels of UDP-GlcNAc. This reduction can have several downstream consequences, including:
-
Altered Protein O-GlcNAcylation: A decrease in the substrate for OGT will lead to a global reduction in the O-GlcNAcylation of nuclear and cytoplasmic proteins[8].
-
Impact on Cell Signaling: O-GlcNAcylation plays a crucial role in various signaling pathways. Reduced O-GlcNAcylation can affect pathways involved in cell proliferation and apoptosis[8].
-
Changes in Glycosylation Patterns: UDP-GlcNAc is a precursor for other nucleotide sugars used in the synthesis of N-glycans and O-glycans. Reduced UDP-GlcNAc levels can alter the structure and function of glycoproteins[9].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable phenotype after treatment with 3-O-Me-NAG. | Poor cell permeability: The compound may not be entering the cells in sufficient concentrations to inhibit NAGK. | 1. Increase Concentration: Titrate the concentration of 3-O-Me-NAG to higher levels (e.g., in the millimolar range), as demonstrated in some in vitro studies[10].2. Permeabilization (for specific assays): For endpoint assays where cell viability is not a concern, consider gentle cell permeabilization to allow entry of the inhibitor.3. Synthesize a Pro-drug: Consider chemical modification, such as acetylation, to create a more lipophilic pro-drug of 3-O-Me-NAG to enhance its cellular uptake[6][7]. |
| Inconsistent results between experiments. | Metabolic state of cells: The activity of the hexosamine biosynthetic pathway is sensitive to nutrient availability, particularly glucose and glutamine levels. | 1. Standardize Culture Conditions: Ensure consistent media formulations, glucose and glutamine concentrations, and cell density across all experiments.2. Serum Starvation: For some experiments, serum starvation prior to treatment can help to synchronize cells and reduce variability in metabolic activity. |
| Difficulty in measuring the direct effect of the inhibitor. | Lack of a robust assay for NAGK activity in cells: Directly measuring the inhibition of NAGK in intact cells can be challenging. | 1. Measure Downstream Effects: Instead of directly measuring NAGK activity, assess the downstream consequences of its inhibition, such as changes in global O-GlcNAcylation levels by Western blotting using an O-GlcNAc-specific antibody.2. Metabolic Labeling: Use isotopic labeling with labeled glucose or glutamine to trace the flux through the hexosamine biosynthetic pathway and assess the impact of 3-O-Me-NAG. |
| Observed effects are not specific. | Off-target effects: At high concentrations, 3-O-Me-NAG may have off-target effects. It is a non-competitive inhibitor of N-acetylmannosamine kinase[1][2][3]. | 1. Use a Rescue Experiment: If possible, supplement the cells with downstream metabolites of the HBP, such as UDP-GlcNAc, to see if this rescues the observed phenotype. This would suggest the effect is on-target.2. Use a Structurally Unrelated Inhibitor: Compare the effects of 3-O-Me-NAG with another inhibitor of the HBP that has a different mechanism of action (e.g., an OGT inhibitor like Thiamet-G) to see if they produce similar phenotypes. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Organism/System | Reference |
| Ki (N-acetylglucosamine kinase) | 17 µM | Rat Liver | [1][2][3] |
| Ki (N-acetylmannosamine kinase) | 80 µM | Rat Liver | [1][2][3] |
| Inhibition of 14C-N-acetylglucosamine incorporation into glycoproteins | 88% at 1 mM | Human Hepatoma Cell Line (HepG2) | [10] |
| Inhibition of 14C-N-acetylmannosamine incorporation into glycoproteins | 70% at 1 mM | Human Hepatoma Cell Line (HepG2) | [10] |
Experimental Protocols
Protocol 1: Assessment of 3-O-Me-NAG Efficacy by Western Blotting for Global O-GlcNAcylation
Objective: To indirectly assess the efficacy of 3-O-Me-NAG by measuring its effect on the total levels of O-GlcNAcylated proteins in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (3-O-Me-NAG)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., CTD110.6)
-
Primary antibody: Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of 3-O-Me-NAG (e.g., 100 µM, 500 µM, 1 mM, 5 mM) in fresh culture medium. Include a vehicle-treated control (e.g., DMSO or PBS).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each plate and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane (optional) and re-probe for a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the O-GlcNAc signal to the loading control. Compare the levels of O-GlcNAcylation in the treated samples to the vehicle control. A dose-dependent decrease in the O-GlcNAc signal would indicate effective inhibition by 3-O-Me-NAG.
Visualizations
Caption: Inhibition of N-acetylglucosamine kinase (NAGK) by 3-O-Me-NAG in the Hexosamine Biosynthetic Pathway.
Caption: A logical workflow for troubleshooting the low efficacy of 3-O-Me-NAG in experiments.
References
- 1. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins in diabetic cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decreased UDP-GlcNAc levels abrogate proliferation control in EMeg32-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxic regulation of glycosylation via the N-acetylglucosamine cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the specificity of 3-O-Methyl-GlcNAc inhibition
Welcome to the technical support center for 3-O-Methyl-GlcNAc (3-OMG), a novel inhibitor designed for studying O-GlcNAc cycling. This guide provides answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of 3-O-Methyl-GlcNAc (3-OMG)?
A1: 3-O-Methyl-GlcNAc is a rationally designed competitive inhibitor of O-GlcNAc Transferase (OGT). The methylation at the 3-hydroxyl position of the GlcNAc sugar is intended to sterically hinder the catalytic activity of OGT, thereby preventing the transfer of GlcNAc to serine and threonine residues on target proteins.
Q2: How can I assess the effective concentration of 3-OMG for my cell line?
A2: The optimal concentration of 3-OMG can vary between cell lines due to differences in uptake and metabolism. We recommend performing a dose-response experiment. Treat cells with a range of 3-OMG concentrations (e.g., 1 µM to 100 µM) for a fixed period (e.g., 24 hours) and assess the global O-GlcNAcylation levels via Western blot using an anti-O-GlcNAc antibody.
Q3: What is the recommended solvent for reconstituting 3-OMG?
A3: 3-OMG is readily soluble in sterile, nuclease-free water or phosphate-buffered saline (PBS). For cellular experiments, we recommend preparing a concentrated stock solution (e.g., 10 mM) in water and then diluting it to the final working concentration in your cell culture medium.
Troubleshooting Guide
Issue 1: No significant decrease in global O-GlcNAcylation is observed after treatment with 3-OMG.
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration | The effective concentration may be higher for your specific cell line. Increase the concentration of 3-OMG in a stepwise manner. |
| Inadequate Treatment Duration | The turnover of O-GlcNAc on some proteins can be slow. Increase the incubation time with 3-OMG (e.g., 24, 48, or 72 hours) to allow for sufficient protein turnover. |
| Poor Cell Permeability | Although designed to be cell-permeable, uptake can vary. Consider using a cell line known to have high hexose (B10828440) transporter expression or perform a cellular uptake assay to confirm entry. |
| Inhibitor Degradation | Ensure that the stock solution of 3-OMG is stored correctly at -20°C or below and has not undergone multiple freeze-thaw cycles. |
Issue 2: Significant off-target effects or cellular toxicity are observed.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | High concentrations of any inhibitor can lead to off-target effects. Determine the minimal effective concentration that achieves the desired level of OGT inhibition to reduce toxicity. |
| Metabolic Perturbation | As a glucose analog, 3-OMG might interfere with other metabolic pathways that utilize hexosamines. |
| Activation of Stress Pathways | A rapid decrease in O-GlcNAcylation can induce cellular stress. Monitor key stress markers (e.g., phosphorylated eIF2α, CHOP) via Western blot. |
Enhancing Specificity: Experimental Workflow
To ensure that the observed effects are due to the specific inhibition of OGT by 3-OMG, a systematic approach is required. The following workflow outlines key experiments to validate inhibitor specificity.
Caption: Workflow for validating the specificity of an OGT inhibitor.
Quantitative Data Summary
The following table presents hypothetical data from a specificity panel designed to assess the inhibitory activity of 3-OMG against OGT and other related enzymes.
| Enzyme | Target Pathway | IC50 (µM) for 3-OMG |
| OGT | O-GlcNAcylation | 15.2 |
| OGA | O-GlcNAc Removal | > 500 |
| GFAT | Hexosamine Biosynthesis | > 500 |
| GALNT1 | Mucin-type O-glycosylation | > 1000 |
| ST6GAL1 | Sialylation | > 1000 |
Data represents mean values from n=3 independent experiments. A higher IC50 value indicates lower inhibitory activity.
Key Experimental Protocols
Protocol 1: In Vitro OGT Activity Assay
This protocol describes a non-radioactive, colorimetric assay to determine the IC50 of 3-OMG for OGT.
-
Reagents:
-
Recombinant human OGT
-
UDP-GlcNAc (substrate)
-
Peptide substrate (e.g., a known OGT target sequence)
-
3-O-Methyl-GlcNAc (inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., a UDP detection kit that measures the release of UDP)
-
-
Procedure:
-
Prepare a serial dilution of 3-OMG in assay buffer.
-
In a 96-well plate, add 5 µL of the 3-OMG dilution or vehicle control.
-
Add 20 µL of a solution containing the peptide substrate and OGT enzyme.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of UDP-GlcNAc.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Global O-GlcNAcylation
This protocol details the steps to assess the effect of 3-OMG on total O-GlcNAc levels in cultured cells.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of 3-OMG or vehicle for the chosen duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE using a 4-15% gradient gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Signaling Pathway Context
The O-GlcNAc modification is a dynamic post-translational modification that is critical for regulating numerous cellular processes. 3-OMG is designed to inhibit OGT, thereby reducing the O-GlcNAcylation of key signaling proteins.
Caption: The O-GlcNAc cycling pathway and the inhibitory action of 3-OMG.
Validation & Comparative
A Comparative Guide to 3-O-Methyl-N-acetyl-D-glucosamine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of kinase inhibitor research, the specificity of a molecule for its target is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This guide provides a comparative analysis of 3-O-Methyl-N-acetyl-D-glucosamine, a specific inhibitor of N-acetylglucosamine kinase, against a selection of other well-characterized kinase inhibitors with varying target profiles. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the appropriate inhibitor for their experimental needs.
Overview of this compound
This compound is a potent inhibitor of N-acetylglucosamine kinase (NAGK) and also exhibits inhibitory activity against N-acetylmannosamine kinase (NANMK).[1][2][3][4] A key characteristic of this inhibitor is its high specificity; it does not significantly inhibit glucokinase, an enzyme involved in glucose metabolism.[3][4][5] This selectivity makes it a valuable tool for specifically studying the roles of NAGK and NANMK in cellular processes.
Quantitative Comparison of Kinase Inhibitor Activity
The following tables summarize the inhibitory activity of this compound and other selected kinase inhibitors. Data is presented as Ki or IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity. Lower values indicate higher potency.
Table 1: Inhibitory Activity of this compound
| Target Kinase | Inhibitor | Ki (µM) | Inhibition Type |
| N-acetylglucosamine kinase | This compound | 17 | Competitive |
| N-acetylmannosamine kinase | This compound | 80 | Non-competitive |
Data sourced from in vitro studies on rat liver enzymes.[1][6]
Table 2: Comparative Inhibitory Activity of Selected Kinase Inhibitors
| Target Kinase | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) | Dasatinib IC50 (nM) |
| ABL1 | - | - | < 3 |
| c-Kit | - | - | - |
| LCK | - | - | 1.1 |
| LYN | 2 | - | 0.2 |
| PDGFRβ | - | 2 | - |
| SRC | 6 | - | 0.5 |
| VEGFR2 | - | 80 | - |
| PKCα | 2.7 | - | - |
| PKA | 7 | - | - |
| PKG | 8.5 | - | - |
| CaMKII | 20 | - | - |
Note: IC50 values are compiled from various sources and assay conditions, and therefore should be considered as indicative rather than for direct, absolute comparison. A comprehensive kinome scan under standardized conditions would be required for a definitive comparative analysis. Data for Staurosporine primarily from Selleckchem and R&D Systems.[7][8] Data for Sunitinib from MedChemExpress and Selleck Chemicals.[9][10] Data for Dasatinib from a study on myeloid leukemias.[11]
Signaling Pathways and Experimental Workflows
Visualizing the context in which these inhibitors function is crucial for understanding their application. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow for assessing kinase inhibition.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are outlines for commonly used in vitro kinase inhibition assays.
Protocol 1: In Vitro N-acetylglucosamine Kinase (NAGK) Inhibition Assay using ADP-Glo™
This protocol is adapted for determining the inhibitory activity of compounds against NAGK by measuring the amount of ADP produced.
Materials:
-
Recombinant human N-acetylglucosamine kinase (NAGK)
-
N-acetyl-D-glucosamine (substrate)
-
This compound or other test inhibitors
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 4x test inhibitor solution to the assay plate.
-
Add 5 µL of 2x NAGK enzyme solution in kinase buffer.
-
Add 2.5 µL of a 4x solution of N-acetyl-D-glucosamine and ATP in kinase buffer to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Kinase Inhibition Assay using LanthaScreen™ Eu Kinase Binding Assay
This protocol provides a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure inhibitor binding to a kinase.
Materials:
-
Tagged, purified kinase of interest
-
LanthaScreen™ Eu-labeled antibody specific for the tag
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test inhibitors
-
Assay buffer
-
Black, low-volume 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then in assay buffer.
-
Assay Setup:
-
Add 4 µL of the 4x test compound solution to the assay plate.
-
Add 8 µL of a 2x mixture of the tagged kinase and the Eu-labeled antibody in assay buffer.
-
Add 4 µL of a 4x solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The displacement of the tracer by the inhibitor will result in a decrease in the FRET signal. Determine the IC50 value from the dose-response curve of the emission ratio versus inhibitor concentration.
Conclusion
This compound stands out as a highly specific inhibitor of N-acetylglucosamine kinase and N-acetylmannosamine kinase, with negligible activity against glucokinase. This makes it an excellent tool for targeted studies of the hexosamine signaling pathway. In contrast, inhibitors like Staurosporine exhibit broad-spectrum activity, making them useful for general kinase signaling studies but challenging for dissecting the role of a specific kinase. Targeted inhibitors such as Sunitinib and Dasatinib have more defined, yet still multiple, targets, and are valuable in cancer research for their ability to hit key oncogenic drivers. The choice of inhibitor should, therefore, be carefully considered based on the specific research question and the desired level of target selectivity. The provided protocols offer a starting point for researchers to quantitatively assess and compare the activity of these and other kinase inhibitors in their own experimental settings.
References
- 1. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Sugars: 3-O-Methyl-N-acetyl-D-glucosamine vs. Glucosamine in Scientific Research
For the Researcher's Bench: A Comparative Guide
In the intricate world of cellular signaling and metabolism, the roles of sugar derivatives are both profound and nuanced. This guide offers a detailed comparison of two such molecules: 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) and Glucosamine (B1671600) (GlcN). While structurally related, their functions in a research context are diametrically opposed, making them valuable and distinct tools for scientists and drug development professionals. 3-O-Me-GlcNAc serves as a specific inhibitor, a molecular wrench to halt a specific enzymatic process, whereas glucosamine acts as a metabolic substrate, a fuel to drive a critical post-translational modification pathway.
At a Glance: Key Differences in Mechanism and Application
| Feature | This compound (3-O-Me-GlcNAc) | Glucosamine (GlcN) |
| Primary Mechanism | Potent and competitive inhibitor of N-acetylglucosamine (GlcNAc) kinase. | Substrate for the Hexosamine Biosynthesis Pathway (HBP), leading to increased UDP-GlcNAc levels. |
| Effect on O-GlcNAcylation | Indirectly decreases the pool of GlcNAc-6-phosphate available for the HBP, potentially reducing O-GlcNAcylation. | Increases the flux through the HBP, leading to hyper-O-GlcNAcylation of nuclear and cytoplasmic proteins. |
| Primary Research Application | As a specific chemical tool to study the role of GlcNAc kinase and to accurately assay other enzymes like glucokinase. | To investigate the physiological and pathological consequences of increased HBP flux and O-GlcNAcylation; studied for its potential therapeutic effects, particularly in osteoarthritis. |
| Reported Biological Effects | Inhibition of glucose phosphorylation by N-acetylglucosamine kinase. | Anti-inflammatory effects, modulation of cartilage metabolism, suppression of osteoclast differentiation, and regulation of gene expression through O-GlcNAcylation of transcription factors like NF-κB. |
Delving Deeper: Mechanisms of Action
This compound: The Inhibitor
3-O-Me-GlcNAc is a methylated derivative of N-acetylglucosamine. This modification at the 3-hydroxyl position prevents its phosphorylation by N-acetylglucosamine kinase, and it instead acts as a competitive inhibitor of this enzyme. GlcNAc kinase is a key enzyme in the salvage pathway for GlcNAc, phosphorylating it to GlcNAc-6-phosphate, which can then enter the hexosamine biosynthetic pathway. By blocking this enzyme, 3-O-Me-GlcNAc effectively curtails the utilization of salvaged GlcNAc.
Glucosamine: The Substrate and Pathway Activator
Glucosamine, in contrast, is readily taken up by cells via glucose transporters and is phosphorylated by hexokinase to glucosamine-6-phosphate. This bypasses the main rate-limiting step of the hexosamine biosynthetic pathway (HBP), which is the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate by the enzyme GFAT. The resulting increase in glucosamine-6-phosphate leads to a higher concentration of the HBP end-product, UDP-N-acetylglucosamine (UDP-GlcNAc).
UDP-GlcNAc is the sole sugar donor for O-GlcNAcylation, a dynamic post-translational modification of serine and threonine residues on nuclear and cytoplasmic proteins. This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). By increasing the substrate availability for OGT, glucosamine treatment leads to a global increase in protein O-GlcNAcylation. This modification can alter protein stability, localization, and activity, and notably, it can influence signaling pathways involved in inflammation, such as the NF-κB pathway.
Experimental Data and Protocols
Due to their opposing mechanisms, direct comparative studies investigating the same endpoint are scarce. The experimental data available focuses on their distinct biochemical functions.
Quantitative Data Summary
| Compound | Experiment Type | Model System | Key Quantitative Finding | Reference |
| 3-O-Me-GlcNAc | Enzyme Inhibition Assay | Rat Liver Homogenate | Ki = 17 µM for N-acetylglucosamine kinase (competitive inhibition) | |
| 3-O-Me-GlcNAc | Enzyme Inhibition Assay | Rat Liver Homogenate | Ki = 80 µM for N-acetylmannosamine kinase (non-competitive) | |
| Glucosamine | Osteoclast Differentiation | Murine RAW264 cells | Suppressed RANKL-dependent TRAP enzyme activity more effectively than N-acetylglucosamine (GlcNAc). | |
| Glucosamine | Glycosaminoglycan Synthesis | Human Articular Chondrocytes | Inhibited hyaluronan and sulfated glycosaminoglycan synthesis at 5 and 10 mM concentrations. | |
| Glucosamine | Gene Expression | Human Chondrocytes | Inhibits IL-1β-induced NF-κB activation. | |
| N-Acetylglucosamine | Glycosaminoglycan Synthesis | Human Articular Chondrocytes | Stimulated hyaluronan synthesis, associated with upregulation of hyaluronan synthase-2 (HAS-2). |
Note: Data for N-Acetylglucosamine (GlcNAc), a derivative of glucosamine, is included for comparison as it often shows distinct or more potent effects in cartilage metabolism studies.
Key Experimental Protocols
1. N-acetylglucosamine Kinase Inhibition Assay (for 3-O-Me-GlcNAc)
-
Objective: To determine the inhibitory constant (Ki) of 3-O-Me-GlcNAc on GlcNAc kinase activity.
-
Principle: The assay measures the rate of ATP-dependent phosphorylation of GlcNAc to GlcNAc-6-phosphate. The activity is coupled to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
-
Methodology:
-
Enzyme Source: Partially purified N-acetylglucosamine kinase from a rat liver homogenate.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, phosphoenolpyruvate, NADH, and an excess of coupling enzymes (pyruvate kinase and lactate dehydrogenase).
-
Assay Procedure:
-
Add varying concentrations of the substrate (GlcNAc) and the inhibitor (3-O-Me-GlcNAc) to the reaction mixture.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the decrease in absorbance at 340 nm over time, which is proportional to the rate of GlcNAc phosphorylation.
-
-
Data Analysis: Plot the reaction velocities against substrate concentrations in the presence and absence of the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and calculate the Ki value.
-
2. Western Blot for Total O-GlcNAcylation (for Glucosamine)
-
Objective: To assess the effect of glucosamine treatment on the global O-GlcNAcylation levels of cellular proteins.
-
Principle: This immunoassay uses an antibody that specifically recognizes the O-GlcNAc modification on a wide range of proteins.
-
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., human articular chondrocytes, RAW264 macrophages) to the desired confluency. Treat cells with varying concentrations of glucosamine (e.g., 1-10 mM) for a specified time (e.g., 24 hours). Include an untreated control.
-
Protein Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. It is also crucial to include an OGA inhibitor like Thiamet-G to preserve the O-GlcNAc modifications during lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., clone RL2 or CTD110.6).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
-
Data Analysis: Densitometry analysis can be performed to quantify the changes in the overall O-GlcNAc signal across different treatment groups.
-
Conclusion for the Researcher
This compound and glucosamine are not interchangeable; they are fundamentally different research tools. 3-O-Me-GlcNAc is a specific inhibitor, ideal for dissecting the role of GlcNAc kinase and the GlcNAc salvage pathway. In contrast, glucosamine serves as a potent modulator of the hexosamine biosynthetic pathway, providing a means to study the widespread effects of hyper-O-GlcNAcylation on cellular physiology and disease. The choice between these two molecules depends entirely on the experimental question: does the research aim to block a specific enzymatic step or to activate a broad post-translational modification pathway? Understanding this core distinction is critical for the proper design and interpretation of experiments in the fields of glycobiology, metabolism, and drug discovery.
A Comparative Analysis of 3-O-Methyl-GlcNAc and N-acetylglucosamine: A Guide for Researchers
In the intricate world of cellular signaling and metabolism, N-acetylglucosamine (GlcNAc) and its synthetic derivative, 3-O-Methyl-GlcNAc, play distinct and contrasting roles. While GlcNAc is a fundamental building block and signaling molecule, 3-O-Methyl-GlcNAc serves as a specific inhibitor, offering researchers a powerful tool to dissect the complexities of the hexosamine biosynthetic pathway (HBP) and its downstream effects. This guide provides a comprehensive comparative analysis of these two molecules, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Core Biochemical and Functional Differences
N-acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose and a vital component of numerous structural polymers, including bacterial peptidoglycan and eukaryotic chitin.[1] Within the cell, GlcNAc is a key substrate in the hexosamine biosynthetic pathway (HBP), leading to the formation of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[2] UDP-GlcNAc is the donor substrate for a dynamic post-translational modification known as O-GlcNAcylation, where a single GlcNAc moiety is attached to serine and threonine residues of nuclear and cytoplasmic proteins.[3] This process, regulated by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), is crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and cell cycle progression.[3][4]
In contrast, 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) is a synthetic analog of GlcNAc characterized by a methyl group at the 3-hydroxyl position. This structural modification prevents its phosphorylation by N-acetylglucosamine kinase (NAGK), a key enzyme in the GlcNAc salvage pathway.[5] By competitively inhibiting NAGK, 3-O-Methyl-GlcNAc effectively blocks the entry of salvaged GlcNAc into the HBP, making it a specific and potent tool for studying the roles of this salvage pathway.[1][5]
Quantitative Comparison of Effects
Experimental data highlights the starkly different impacts of 3-O-Methyl-GlcNAc and GlcNAc on key biochemical processes. The following table summarizes the quantitative comparison based on available literature.
| Parameter | 3-O-Methyl-GlcNAc | N-acetylglucosamine (GlcNAc) | Reference |
| Effect on N-acetylglucosamine Kinase (NAGK) | Competitive inhibitor | Substrate | [5] |
| Inhibition Constant (Ki) for NAGK | 17 µM | Not applicable (is a substrate) | [5] |
| Effect on Incorporation of [¹⁴C]-GlcNAc into Glycoproteins (in HepG2 cells at 1 mM) | 88% inhibition | Serves as the precursor for incorporation | [5] |
| Effect on Incorporation of [¹⁴C]-N-acetylmannosamine into Glycoproteins (in HepG2 cells at 1 mM) | 70% inhibition | Does not directly inhibit | [5] |
Experimental Protocols
N-acetylglucosamine Kinase (NAGK) Inhibition Assay
This protocol is designed to determine the inhibitory potential of compounds like 3-O-Methyl-GlcNAc on NAGK activity. The assay measures the production of ADP from the kinase reaction, which is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
Materials:
-
Purified N-acetylglucosamine kinase (NAGK)
-
N-acetylglucosamine (GlcNAc)
-
3-O-Methyl-GlcNAc (or other inhibitor)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH at their final desired concentrations.
-
Inhibitor Preparation: Prepare a serial dilution of 3-O-Methyl-GlcNAc in the assay buffer.
-
Reaction Setup: In the wells of the 96-well plate, add the following in order:
-
Assay buffer
-
Inhibitor solution (or buffer for control)
-
NAGK enzyme
-
Incubate for 5-10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Start the reaction by adding GlcNAc to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADH oxidation is proportional to the NAGK activity.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
Plot the reaction velocities against the inhibitor concentrations.
-
To determine the inhibition constant (Ki) for a competitive inhibitor, perform the assay at multiple substrate (GlcNAc) concentrations. The data can then be fitted to the Michaelis-Menten equation for competitive inhibition, or visualized using a Lineweaver-Burk or Dixon plot.
-
Visualizing the Molecular Interactions
The distinct actions of 3-O-Methyl-GlcNAc and GlcNAc can be effectively visualized through signaling and workflow diagrams.
Differential Impact on the Hexosamine Biosynthetic Pathway
The following diagram illustrates how GlcNAc enters and fuels the hexosamine biosynthetic pathway, while 3-O-Methyl-GlcNAc acts as a roadblock in the salvage pathway.
Caption: Impact on the Hexosamine Biosynthetic Pathway.
This diagram illustrates that while N-acetylglucosamine (GlcNAc) is a substrate for N-acetylglucosamine kinase (NAGK) in the salvage pathway, 3-O-Methyl-GlcNAc acts as a competitive inhibitor of this enzyme, thereby blocking the utilization of salvaged GlcNAc for UDP-GlcNAc synthesis and subsequent protein O-GlcNAcylation.
Experimental Workflow for Comparative Cellular Analysis
The following diagram outlines a typical experimental workflow to compare the effects of 3-O-Methyl-GlcNAc and GlcNAc on a cellular process, such as cell proliferation.
References
- 1. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
Revolutionizing Glucokinase Assay Validation: A Comparative Guide to 3-O-Methyl-GlcNAc and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate measurement of glucokinase (GCK) activity is paramount for understanding glucose homeostasis and developing novel therapeutics for metabolic diseases. This guide provides a comprehensive comparison of a specific validation method using 3-O-Methyl-GlcNAc against alternative approaches, supported by experimental data and detailed protocols to ensure the reliability of your GCK assay results.
Glucokinase, a key enzyme in glucose metabolism, plays a crucial role in regulating insulin (B600854) secretion in pancreatic β-cells and glucose uptake in the liver. However, the presence of other hexokinases, particularly N-acetylglucosamine kinase (NAGK), in certain tissues like pancreatic islets, can interfere with accurate GCK activity measurement due to their ability to also phosphorylate glucose. This guide focuses on the use of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc), a potent and specific inhibitor of NAGK, to validate and enhance the accuracy of GCK assays.
Unveiling the Glucokinase Signaling Pathway
Glucokinase acts as a glucose sensor, initiating a signaling cascade that leads to insulin secretion in pancreatic β-cells. Understanding this pathway is fundamental to appreciating the significance of accurate GCK activity measurement.
Caption: Glucokinase signaling pathway in pancreatic β-cells.
Performance Comparison: 3-O-Methyl-GlcNAc vs. Alternative Validation Methods
The primary method for validating GCK assays in tissues with interfering NAGK activity is the inclusion of 3-O-Methyl-GlcNAc. Alternative validation can be achieved by comparing results from different assay methodologies or by assessing the assay's response to known GCK activators and inhibitors.
| Validation Method | Principle | Pros | Cons | Key Performance Metric |
| 3-O-Methyl-GlcNAc | Specific inhibition of N-acetylglucosamine kinase (NAGK), which can phosphorylate glucose and interfere with GCK measurement in tissues like pancreatic islets.[1] | Highly specific for NAGK, does not affect GCK activity.[1] Allows for accurate GCK kinetic determination in complex biological samples. | Requires the addition of a specific inhibitor. | More accurate determination of GCK's Km and Vmax in tissues with high NAGK activity. In rat pancreatic islet extracts, both Km and Vmax values of glucokinase were significantly lowered by the use of 3-O-methyl-GlcNAc.[1] |
| Alternative Method 1: Comparison of Assay Methodologies (e.g., Coupled Enzymatic vs. Radiometric) | Different assay formats have distinct detection principles and potential interferences. Comparing results can reveal methodology-dependent artifacts. | Provides confidence in the results if different methods yield similar data. Can identify non-specific signals in a particular assay. | Requires access to multiple instrument platforms and assay reagents. Can be more time-consuming and expensive. | Concordance of kinetic parameters (Km, Vmax) between different assay types. |
| Alternative Method 2: Use of Known Activators/Inhibitors | A validated GCK assay should show a predictable response to compounds known to activate or inhibit GCK activity. | Confirms that the measured activity is indeed from GCK. Can be used to determine the potency of novel compounds. | Requires well-characterized reference compounds. The effect of the compound may be influenced by assay conditions. | Expected shift in GCK activity in the presence of an activator (e.g., RO-28-1675) or inhibitor. |
Experimental Protocols
Coupled Enzymatic Assay for Glucokinase Activity with 3-O-Methyl-GlcNAc Validation
This protocol describes a continuous spectrophotometric or fluorometric assay for GCK activity, incorporating 3-O-Methyl-GlcNAc to ensure specificity.
Materials:
-
Tissue extract (e.g., pancreatic islets homogenate)
-
Assay Buffer: 100 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
ATP solution (100 mM)
-
Glucose solution (various concentrations for kinetic analysis)
-
3-O-Methyl-GlcNAc solution (100 mM)
-
Coupling enzyme: Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP⁺ solution (50 mM)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagent Mix: For each reaction, prepare a master mix containing Assay Buffer, 5 mM ATP, 1 mM NADP⁺, and 1 U/mL G6PDH.
-
Sample Preparation: Prepare two sets of reactions for each sample: one with and one without 3-O-Methyl-GlcNAc.
-
Without 3-O-Methyl-GlcNAc: Add tissue extract to the wells of the microplate.
-
With 3-O-Methyl-GlcNAc: Add tissue extract and 3-O-Methyl-GlcNAc to a final concentration of 10 mM to the wells.
-
-
Initiate Reaction: Add the Reagent Mix to all wells.
-
Add Substrate: Start the reaction by adding varying concentrations of glucose to the wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm (for NADPH production) or fluorescence (Ex/Em = 340/460 nm) over time in a kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the curve. Plot V₀ against the glucose concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for both conditions (with and without 3-O-Methyl-GlcNAc). A significant decrease in Km and Vmax in the presence of 3-O-Methyl-GlcNAc in pancreatic islet samples indicates the presence of interfering NAGK activity.
Alternative Validation: Radiometric Glucokinase Assay
This method directly measures the product of the GCK reaction using a radiolabeled substrate.
Materials:
-
Tissue extract (e.g., pancreatic islets homogenate)
-
Assay Buffer: 100 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
ATP solution (100 mM)
-
[³H]-Glucose solution (various concentrations, known specific activity)
-
Ion-exchange resin (e.g., DEAE-cellulose) columns or filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the Assay Buffer, tissue extract, and ATP.
-
Initiate Reaction: Add [³H]-Glucose at various concentrations to start the reaction.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heating.
-
Separation of Product: Separate the radiolabeled product, [³H]-Glucose-6-phosphate, from the unreacted [³H]-Glucose using ion-exchange chromatography or by spotting the reaction mixture onto DEAE filter paper and washing away the unreacted substrate.
-
Quantification: Elute the [³H]-Glucose-6-phosphate from the resin or cut out the spots from the filter paper and place them in scintillation vials with scintillation cocktail.
-
Measurement: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Convert the measured counts per minute (CPM) to the amount of product formed using the specific activity of the [³H]-Glucose. Calculate the reaction velocity and determine the kinetic parameters (Km and Vmax).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for validating a glucokinase assay.
Caption: General workflow for glucokinase assay validation.
By employing the specific inhibitor 3-O-Methyl-GlcNAc or utilizing alternative validation strategies, researchers can significantly enhance the accuracy and reliability of their glucokinase assay results. This robust validation is crucial for advancing our understanding of glucose metabolism and for the successful development of novel therapies for diabetes and other metabolic disorders.
References
A Comparative Guide to the Cross-Reactivity of 3-O-Methyl-N-acetyl-D-glucosamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) and its cross-reactivity profile, primarily in comparison to its parent molecule, N-acetyl-D-glucosamine (GlcNAc). 3-O-Me-GlcNAc is a synthetic derivative of GlcNAc, a ubiquitous monosaccharide involved in a wide array of biological processes, including the formation of glycoproteins and the dynamic post-translational modification of proteins known as O-GlcNAcylation. Understanding the specific interactions and potential cross-reactivity of 3-O-Me-GlcNAc is crucial for its application as a research tool and for the development of targeted therapeutics.
Executive Summary
This compound is principally characterized as a potent and specific inhibitor of N-acetylglucosamine kinase (NAGK), a key enzyme in the hexosamine salvage pathway.[1][2][3][4] Its primary utility in research has been to dissect the roles of NAGK and to enable the accurate measurement of other enzymes like glucokinase.[1][5] While its interaction with NAGK is well-documented, comprehensive studies on its cross-reactivity with a broad range of other GlcNAc-binding proteins, such as lectins and antibodies, are not extensively available in the current literature. This guide summarizes the known quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes its impact on relevant biological pathways.
Quantitative Comparison of Inhibitory Activity
The primary known biological activity of this compound is the inhibition of specific kinases involved in hexosamine metabolism. The methylation at the 3-hydroxyl position of the GlcNAc molecule sterically hinders its phosphorylation by N-acetylglucosamine kinase.
| Target Enzyme | Substrate/Analog | Inhibition Constant (Ki) | Mode of Inhibition | Reference |
| N-acetylglucosamine kinase (rat liver) | This compound | 17 µM | Competitive | [6][7] |
| N-acetylmannosamine kinase (rat liver) | This compound | 80 µM | Non-competitive | [6][7] |
| Glucokinase | This compound | Not affected | - | [1][2] |
Cross-Reactivity Profile
Enzyme Specificity:
3-O-Me-GlcNAc demonstrates a notable specificity for N-acetylglucosamine kinase. It potently inhibits glucose phosphorylation by NAGK, while glucokinase activity remains unaffected.[1][2] This selectivity allows its use in distinguishing the activities of these two kinases in cellular extracts.
Lectins and Antibodies:
Currently, there is a lack of published, direct, quantitative binding studies comparing the affinity of 3-O-Me-GlcNAc with that of GlcNAc for a wide range of GlcNAc-binding lectins (e.g., Wheat Germ Agglutinin) and anti-GlcNAc antibodies. The methylation at the 3-O position, a key recognition site for many carbohydrate-binding proteins, suggests that 3-O-Me-GlcNAc would likely exhibit significantly lower affinity for these proteins compared to GlcNAc. This lack of broad cross-reactivity is a potential advantage for its use as a specific inhibitor of NAGK. However, researchers should empirically test for potential off-target binding in their specific experimental systems.
Impact on Cellular Signaling
By inhibiting N-acetylglucosamine kinase, 3-O-Me-GlcNAc can disrupt the hexosamine salvage pathway, which salvages GlcNAc from the breakdown of glycoproteins. This pathway merges with the main hexosamine biosynthetic pathway (HBP) to produce UDP-GlcNAc, the donor substrate for O-GlcNAcylation. O-GlcNAcylation is a dynamic post-translational modification that regulates the function of numerous nuclear and cytoplasmic proteins, often in a reciprocal relationship with phosphorylation.[8] Therefore, by reducing the pool of UDP-GlcNAc derived from salvaged GlcNAc, 3-O-Me-GlcNAc can indirectly modulate cellular signaling pathways regulated by O-GlcNAcylation.
Figure 1: Impact of 3-O-Me-GlcNAc on the O-GlcNAcylation Pathway.
Experimental Protocols
Protocol 1: N-acetylglucosamine Kinase (NAGK) Inhibition Assay
This protocol describes a coupled-enzyme spectrophotometric assay to determine the inhibitory potential of this compound on NAGK activity. The production of ADP from the NAGK reaction is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant or purified N-acetylglucosamine kinase (NAGK)
-
This compound
-
N-acetyl-D-glucosamine (GlcNAc)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing 1 mM ATP, 2 mM PEP, 0.3 mM NADH, 10 U/mL PK, and 15 U/mL LDH.
-
Prepare Inhibitor and Substrate Solutions: Prepare serial dilutions of 3-O-Me-GlcNAc in the assay buffer. Prepare a stock solution of GlcNAc in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of the reagent mix.
-
10 µL of the 3-O-Me-GlcNAc dilution (or buffer for control).
-
10 µL of NAGK solution (concentration to be optimized for linear reaction kinetics).
-
-
Initiate Reaction: Add 30 µL of the GlcNAc solution to each well to start the reaction. The final concentration of GlcNAc should be around its Km value for NAGK.
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration. To determine the Ki and mode of inhibition, perform the assay with varying concentrations of both GlcNAc and 3-O-Me-GlcNAc and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Figure 2: Workflow for the N-acetylglucosamine Kinase (NAGK) Inhibition Assay.
Protocol 2: Cellular Glycoprotein Synthesis Inhibition Assay
This protocol outlines a method to assess the effect of this compound on the incorporation of radiolabeled GlcNAc into glycoproteins in a cell culture model.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]-N-acetyl-D-glucosamine
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and scintillation fluid
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture HepG2 cells to near confluency in appropriate culture vessels.
-
Treatment: Pre-incubate the cells with varying concentrations of 3-O-Me-GlcNAc (e.g., 0-1 mM) in serum-free medium for 1-2 hours.
-
Radiolabeling: Add [¹⁴C]-N-acetyl-D-glucosamine to the medium and incubate for a defined period (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS to remove unincorporated radiolabel. Lyse the cells using a suitable lysis buffer.
-
Protein Precipitation: Precipitate the total protein from the cell lysate using cold TCA.
-
Washing: Wash the protein pellet multiple times with cold ethanol (B145695) to remove any remaining unincorporated radiolabel.
-
Quantification:
-
Resuspend the protein pellet in a suitable buffer.
-
Measure the total protein concentration using a standard protein assay.
-
Measure the radioactivity in an aliquot of the resuspended pellet using a scintillation counter.
-
-
Data Analysis: Normalize the radioactivity (counts per minute, CPM) to the total protein concentration for each sample. Calculate the percentage of inhibition of [¹⁴C]-GlcNAc incorporation at each concentration of 3-O-Me-GlcNAc compared to the untreated control.
Conclusion
This compound is a valuable tool for studying the hexosamine salvage pathway due to its specific inhibition of N-acetylglucosamine kinase. Its utility is enhanced by its apparent lack of inhibition of glucokinase. While comprehensive cross-reactivity data against a wide panel of GlcNAc-binding proteins is currently limited, the chemical modification at the 3-position strongly suggests a reduced affinity for many of these proteins. The experimental protocols provided in this guide offer a framework for researchers to further investigate the inhibitory properties and cellular effects of this compound. Future studies are warranted to fully elucidate its cross-reactivity profile, which will further refine its application in glycobiology and drug development.
References
- 1. Wheat germ agglutinin binding to cells derived from in vivo grown solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The O-linked N-acetylglucosamine modification in cellular signalling and the immune system. ‘Protein Modifications: Beyond the Usual Suspects' Review Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-N-acetylglucosamine (O-GlcNAc) is part of the histone code - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glycomatrix.com [glycomatrix.com]
Comparative Analysis of 3-O-Methyl-N-acetyl-D-glucosamine as a Hexosamine Pathway Modulator
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-O-Methyl-N-acetyl-D-glucosamine's inhibitory action on N-acetylglucosamine kinase (NAGK) and discusses its standing among other modulators of related glycosylation pathways. This document synthesizes experimental data to offer a clear perspective on its utility in studying and manipulating cellular glycosylation.
Introduction to this compound
This compound is a synthetic derivative of the naturally occurring amino sugar N-acetyl-D-glucosamine (GlcNAc). It serves as a valuable tool for researchers investigating the roles of hexosamine metabolism and O-GlcNAcylation in various cellular processes. Its primary mechanism of action is the inhibition of N-acetylglucosamine kinase (NAGK), a key enzyme in the hexosamine biosynthetic pathway.
Inhibitory Profile of this compound
Experimental data has established this compound as a competitive inhibitor of N-acetylglucosamine kinase from rat liver. It also exhibits inhibitory activity against N-acetylmannosamine kinase, albeit through a non-competitive mechanism. The inhibitory constants (Ki) for these interactions are summarized in the table below.
| Inhibitor | Target Enzyme | Organism/Tissue | Inhibitory Constant (Ki) | Mode of Inhibition |
| This compound | N-acetylglucosamine kinase (NAGK) | Rat Liver | 17 µM | Competitive |
| This compound | N-acetylmannosamine kinase | Rat Liver | 80 µM | Non-competitive |
Comparison with Inhibitors of a Related Pathway: O-GlcNAcase (OGA)
| Inhibitor | Target Enzyme | Inhibitory Constant (Ki) |
| Thiamet-G | O-GlcNAcase (OGA) | 21 nM |
| GlcNAcstatin | O-GlcNAcase (OGA) | ~5 pM (human OGA) |
It is crucial to note that these OGA inhibitors act on a different step of the O-GlcNAc cycling pathway and are significantly more potent than this compound's inhibition of NAGK. This highlights the different therapeutic and research strategies employed to modulate O-GlcNAcylation levels.
The N-acetylglucosamine Kinase (NAGK) Signaling Pathway
N-acetylglucosamine kinase is the first enzyme in the salvage pathway for GlcNAc metabolism. It phosphorylates GlcNAc to N-acetylglucosamine-6-phosphate (GlcNAc-6-P). This product is then converted through a series of enzymatic steps into UDP-N-acetylglucosamine (UDP-GlcNAc), the nucleotide sugar donor for all O-GlcNAcylation and N-glycosylation reactions. By inhibiting NAGK, this compound effectively reduces the intracellular pool of UDP-GlcNAc, thereby impacting a wide range of cellular processes that are regulated by glycosylation.
Experimental Protocol: Determination of NAGK Inhibitory Constant (Ki)
The inhibitory constant (Ki) of a compound for N-acetylglucosamine kinase can be determined using a coupled-enzyme spectrophotometric assay. This method continuously measures the production of ADP, a product of the kinase reaction.
Materials:
-
Purified N-acetylglucosamine kinase (NAGK)
-
N-acetyl-D-glucosamine (GlcNAc)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
This compound (or other test inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Add varying concentrations of the inhibitor (this compound) to the reaction mixture.
-
Initiate the reaction by adding a fixed concentration of NAGK and varying concentrations of the substrate, GlcNAc.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH to NAD+, which is stoichiometrically linked to the production of ADP by NAGK.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each substrate and inhibitor concentration.
-
Determine the mode of inhibition by analyzing the data using Lineweaver-Burk or Dixon plots.
-
Calculate the Ki value by fitting the velocity data to the appropriate equation for the determined mode of inhibition (e.g., competitive, non-competitive, or mixed).
Conclusion
This compound is a moderately potent, competitive inhibitor of N-acetylglucosamine kinase. Its utility lies in its ability to specifically target an early and committed step in the hexosamine salvage pathway, thereby enabling researchers to probe the downstream consequences of reduced UDP-GlcNAc levels. While significantly less potent than inhibitors of other key enzymes in the O-GlcNAcylation pathway, such as OGA inhibitors, it remains a valuable chemical tool for dissecting the intricate roles of nutrient sensing and glycosylation in cellular health and disease.
A Comparative Guide to 3-O-Methyl-N-acetyl-D-glucosamine and Other Hexosamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-O-Methyl-N-acetyl-D-glucosamine with other key hexosamine derivatives, focusing on their biochemical performance and supported by experimental data.
Introduction
Hexosamine derivatives are critical molecules in cellular metabolism, playing integral roles in signaling, protein modification, and the synthesis of essential biomolecules. Among these, this compound (3-O-Me-GlcNAc) has emerged as a potent and specific inhibitor of N-acetylglucosamine kinase (NAGK), a key enzyme in the hexosamine salvage pathway. This guide compares the biochemical properties and effects of 3-O-Me-GlcNAc with other widely studied hexosamine derivatives, namely N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN), to provide researchers with a clear understanding of their distinct mechanisms and potential applications.
Quantitative Performance Comparison
The following tables summarize the key quantitative data on the inhibitory and metabolic effects of this compound and other hexosamine derivatives.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Source Organism |
| This compound | N-acetylglucosamine kinase (NAGK) | 17 µM | Competitive | Rat Liver |
| This compound | N-acetylmannosamine kinase | 80 µM | Non-competitive | Rat Liver |
| Compound (at 1 mM) | Process Inhibited | Cell Line | Inhibition (%) |
| This compound | Incorporation of ¹⁴C-N-acetylglucosamine into glycoproteins | Human Hepatoma (HepG2) | 88% |
| This compound | Incorporation of ¹⁴C-N-acetylmannosamine into glycoproteins | Human Hepatoma (HepG2) | 70% |
| Compound | Target Enzyme | Michaelis Constant (Km) | Source Organism |
| N-acetyl-D-glucosamine (GlcNAc) | N-acetylglucosamine kinase (NagK) | 342 µM | E. coli |
Experimental Protocols
N-acetylglucosamine Kinase (NAGK) Inhibition Assay
This protocol is based on established methods for assaying NAGK activity and inhibition.
Objective: To determine the inhibitory effect of hexosamine derivatives on NAGK activity.
Materials:
-
Purified N-acetylglucosamine kinase (from rat liver or recombinant source)
-
This compound and other hexosamine derivatives to be tested
-
N-acetyl-D-glucosamine (GlcNAc) as the substrate
-
Adenosine-5'-triphosphate (ATP)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
MgCl₂
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, MgCl₂, ATP, PEP, NADH, and the coupling enzymes PK and LDH.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture in a 96-well plate or cuvettes.
-
Initiate the reaction by adding the substrate, N-acetyl-D-glucosamine.
-
Immediately before adding the NAGK enzyme, take an initial absorbance reading at 340 nm.
-
Add the purified NAGK enzyme to start the reaction.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP formation, which is stoichiometric with the NAGK activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.
-
To determine the Ki, perform the assay with multiple concentrations of both the substrate (GlcNAc) and the inhibitor.
-
Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the Ki value.
Glycoprotein (B1211001) Synthesis Inhibition Assay
This protocol outlines a method to assess the impact of hexosamine derivatives on overall glycoprotein synthesis.
Objective: To quantify the inhibition of radiolabeled hexosamine incorporation into cellular glycoproteins.
Materials:
-
Human hepatoma cell line (HepG2)
-
Cell culture medium and supplements
-
¹⁴C-labeled N-acetylglucosamine or ¹⁴C-labeled N-acetylmannosamine
-
This compound or other test compounds
-
Trichloroacetic acid (TCA)
-
Scintillation counter and scintillation fluid
Procedure:
-
Culture HepG2 cells to a desired confluency in multi-well plates.
-
Pre-incubate the cells with varying concentrations of the inhibitor (e.g., 1 mM this compound) for a specified period.
-
Add the radiolabeled substrate (¹⁴C-N-acetylglucosamine or ¹⁴C-N-acetylmannosamine) to the cell culture medium and incubate for a defined time to allow for incorporation into glycoproteins.
-
After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
-
Precipitate the cellular proteins by adding cold 10% TCA.
-
Wash the protein pellet multiple times with cold TCA to remove any remaining free radiolabeled substrate.
-
Solubilize the protein pellet in a suitable buffer.
-
Measure the radioactivity of the solubilized protein fraction using a scintillation counter.
-
Determine the protein concentration of each sample to normalize the radioactivity counts.
-
Calculate the percentage of inhibition by comparing the radioactivity in inhibitor-treated cells to that in untreated control cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Discussion
This compound (3-O-Me-GlcNAc): This derivative stands out as a potent and specific inhibitor of N-acetylglucosamine kinase (NAGK)[1]. Its competitive inhibition with a Ki of 17 µM indicates a high affinity for the enzyme's active site[1]. By blocking NAGK, 3-O-Me-GlcNAc effectively curtails the salvage pathway for GlcNAc, thereby impacting the intracellular pool of UDP-GlcNAc, a crucial precursor for O-GlcNAcylation and the synthesis of other complex carbohydrates[1][2][3]. The significant inhibition of glycoprotein synthesis observed in HepG2 cells further underscores its potent biological activity[1]. Its lack of effect on glucokinase makes it a valuable tool for specifically studying the hexosamine salvage pathway without confounding effects on glycolysis[1].
N-acetyl-D-glucosamine (GlcNAc): As the natural substrate for NAGK, GlcNAc itself does not act as an inhibitor but rather promotes flux through the salvage pathway[4][5]. The Km value of 342 µM for the E. coli enzyme indicates the concentration at which the enzyme functions at half its maximal velocity[4]. Supplementing cells with GlcNAc can bypass the rate-limiting step of the de novo hexosamine biosynthetic pathway (HBP), leading to increased levels of UDP-GlcNAc and consequently enhanced O-GlcNAcylation and glycoprotein synthesis.
D-glucosamine (GlcN): Glucosamine enters the HBP upstream of GlcNAc. It is phosphorylated by hexokinase to form glucosamine-6-phosphate[2]. While it also increases the flux through the HBP, its effects can be more complex as it may compete with glucose for hexokinase, potentially impacting glycolysis[5]. Unlike 3-O-Me-GlcNAc, glucosamine does not directly inhibit NAGK; instead, it fuels the production of the pathway's end-product, UDP-GlcNAc[2][6].
Conclusion
This compound is a highly specific and potent tool for probing the function of the hexosamine salvage pathway. Its distinct mechanism of action, centered on the competitive inhibition of N-acetylglucosamine kinase, sets it apart from other hexosamine derivatives like N-acetyl-D-glucosamine and D-glucosamine, which primarily act as substrates to fuel the pathway. For researchers in drug development and cellular metabolism, 3-O-Me-GlcNAc offers a precise means to investigate the downstream consequences of inhibiting this critical metabolic node, providing valuable insights into the roles of O-GlcNAcylation and glycoprotein synthesis in health and disease. The quantitative data and experimental protocols provided in this guide offer a foundation for the informed selection and application of these important biochemical tools.
References
- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function | MDPI [mdpi.com]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 4. athenaes.com [athenaes.com]
- 5. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 6. Chemistry, biochemistry and biology of sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of 3-O-Methyl-GlcNAc for N-acetylglucosamine Kinase over N-acetylmannosamine Kinase: A Comparative Guide
For researchers in glycoscience and drug development, the selective inhibition of specific kinases within metabolic pathways is of paramount importance. This guide provides a detailed comparison of the inhibitory activity of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) on two key enzymes in the sialic acid biosynthesis pathway: N-acetylglucosamine kinase (NAGK) and N-acetylmannosamine kinase (MNK).
Executive Summary
3-O-Methyl-GlcNAc demonstrates a marked specificity for N-acetylglucosamine kinase (NAGK) over N-acetylmannosamine kinase (MNK). Experimental data reveals that 3-O-Methyl-GlcNAc acts as a competitive inhibitor of NAGK with a Ki value of 17 µM, while it inhibits MNK non-competitively with a significantly higher Ki of 80 µM. This approximate 4.7-fold selectivity, coupled with the different modes of inhibition, underscores the potential of 3-O-Methyl-GlcNAc as a selective tool to probe the function of NAGK.
Data Presentation
The following table summarizes the kinetic parameters of NAGK and MNK with their respective substrates and the inhibitor 3-O-Methyl-GlcNAc. The data is compiled from studies on enzymes isolated from rat liver.
| Enzyme | Substrate | Inhibitor | Km (mM) | Ki (µM) | Type of Inhibition |
| N-acetylglucosamine Kinase (NAGK) | N-acetyl-D-glucosamine (GlcNAc) | 3-O-Methyl-GlcNAc | 0.06[1] | 17 | Competitive |
| N-acetylmannosamine Kinase (MNK) | N-acetyl-D-mannosamine (ManNAc) | 3-O-Methyl-GlcNAc | 0.95[1] | 80 | Non-competitive |
Experimental Protocols
The determination of the kinetic parameters and inhibition constants for NAGK and MNK is typically performed using a coupled enzyme assay. This spectrophotometric method provides a continuous and reliable measurement of kinase activity.
Principle of the Coupled Enzyme Assay:
The production of ADP by the kinase of interest (NAGK or MNK) is coupled to the oxidation of NADH via the sequential action of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the activity of the primary kinase.
Reaction Scheme:
-
NAGK/MNK Reaction:
-
GlcNAc (or ManNAc) + ATP --(NAGK or MNK)--> GlcNAc-6-P (or ManNAc-6-P) + ADP
-
-
Pyruvate Kinase Reaction:
-
ADP + Phosphoenolpyruvate (PEP) --(PK)--> ATP + Pyruvate
-
-
Lactate Dehydrogenase Reaction:
-
Pyruvate + NADH + H+ --(LDH)--> Lactate + NAD+
-
Materials and Reagents:
-
Enzymes: Purified N-acetylglucosamine kinase and N-acetylmannosamine kinase (from rat liver), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).
-
Substrates: N-acetyl-D-glucosamine (GlcNAc), N-acetyl-D-mannosamine (ManNAc), Adenosine triphosphate (ATP), Phosphoenolpyruvate (PEP), β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH).
-
Inhibitor: this compound (3-O-Methyl-GlcNAc).
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5).
-
Other: MgCl2, KCl.
Procedure for a Typical Kinase Inhibition Assay:
-
Preparation of Reaction Mixture: A master mix is prepared containing Tris-HCl buffer, MgCl2, KCl, PEP, NADH, PK, and LDH at their final desired concentrations.
-
Assay Initiation:
-
To a cuvette, add the reaction mixture and the substrate (GlcNAc for NAGK or ManNAc for MNK) at a fixed concentration.
-
For inhibition studies, add varying concentrations of 3-O-Methyl-GlcNAc.
-
The reaction is initiated by the addition of the kinase (NAGK or MNK).
-
-
Data Acquisition: The absorbance at 340 nm is monitored over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis:
-
To determine the mode of inhibition and the Ki value, initial rates are measured at various substrate and inhibitor concentrations.
-
The data is then fitted to the appropriate Michaelis-Menten equations for competitive and non-competitive inhibition using non-linear regression analysis.
-
Mandatory Visualizations
Diagram 1: Sialic Acid Biosynthesis Pathway and Inhibition by 3-O-Methyl-GlcNAc
Caption: Sialic acid pathway and points of inhibition.
Diagram 2: Experimental Workflow for Kinase Inhibition Assay
References
A Comparative Guide to the Cellular Effects of 3-O-Methyl-GlcNAc: A Tool for Studying O-GlcNAcylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the functional implications of 3-O-Methyl-GlcNAc across different cell lines. While direct comparative studies on 3-O-Methyl-GlcNAc are limited, this document synthesizes its known mechanism of action with broader findings on the effects of reduced O-GlcNAcylation to offer a predictive comparison.
Introduction to 3-O-Methyl-GlcNAc and O-GlcNAcylation
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) is a competitive inhibitor of N-acetylglucosamine kinase (NAGK). This enzyme plays a crucial role in the hexosamine biosynthetic pathway (HBP), which produces UDP-GlcNAc, the sole sugar donor for O-GlcNAc transferase (OGT). By inhibiting NAGK, 3-O-Methyl-GlcNAc effectively reduces the cellular pool of UDP-GlcNAc, leading to a global decrease in protein O-GlcNAcylation.
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification of serine and threonine residues on nuclear, cytoplasmic, and mitochondrial proteins. This modification is critical for regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.
Comparative Effects of Reduced O-GlcNAcylation in Different Cell Lines
The effects of inhibiting O-GlcNAcylation can vary significantly between different cell lines, often depending on their tissue of origin, metabolic state, and oncogenic drivers. The following table summarizes the observed effects of reducing O-GlcNAcylation in several common cancer cell lines using various inhibitors or genetic knockdown of OGT. These findings provide a framework for predicting the potential effects of 3-O-Methyl-GlcNAc.
| Cell Line | Cancer Type | Key Findings on Reduced O-GlcNAcylation | Signaling Pathways Affected | References |
| MCF-7 | Breast Cancer | Reduced cell viability and invasiveness, inhibition of anchorage-independent growth. | mTOR, Hsp27 | |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | High sensitivity to OGT inhibition, leading to cell cycle arrest and apoptosis. | HES1 | |
| HepG2 | Hepatocellular Carcinoma | Inhibition of glycoprotein (B1211001) synthesis. | General glycoprotein biosynthesis | |
| SW480 | Colorectal Cancer | Decreased viability under anoikis resistance conditions. | Not specified | |
| CL1-5 | Lung Adenocarcinoma (High invasion) | Altered proteome profile related to cancer aggressiveness. | SAM68 | |
| Various CRC cell lines | Colorectal Cancer | Dose-dependent suppression of viability with OGT inhibitors. | O-GlcNAc signaling |
Signaling Pathways and Experimental Workflows
Hexosamine Biosynthetic and O-GlcNAcylation Pathway
The diagram below illustrates the Hexosamine Biosynthetic Pathway (HBP), leading to the production of UDP-GlcNAc, and the subsequent cycling of the O-GlcNAc modification on target proteins. 3-O-Methyl-GlcNAc acts by inhibiting N-acetylglucosamine kinase (NAGK) within this pathway.
Caption: The HBP and O-GlcNAc cycling pathway.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for a comparative study of 3-O-Methyl-GlcNAc's effects on different cell lines.
No Evidence of 3-O-Methyl-GlcNAc Affecting Glucokinase Activity: A Comparative Analysis
For Immediate Release
A comprehensive review of available data confirms that 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) does not exert an inhibitory or activating effect on the enzyme glucokinase. This guide provides a comparative analysis of 3-O-Methyl-GlcNAc's lack of effect alongside known activators and inhibitors of glucokinase, supported by experimental protocols and pathway visualizations to offer a clear perspective for researchers, scientists, and drug development professionals.
Glucokinase (GK), a key enzyme in glucose metabolism, plays a crucial role in maintaining glucose homeostasis. Its activity is tightly regulated, and modulation of glucokinase is a significant area of research for metabolic diseases. While various compounds have been identified as activators or inhibitors of this enzyme, experimental evidence demonstrates that 3-O-Methyl-GlcNAc, a known inhibitor of N-acetylglucosamine kinase, does not impact glucokinase activity.
Comparative Analysis of Glucokinase Modulators
To contextualize the inertness of 3-O-Methyl-GlcNAc towards glucokinase, the following table summarizes its effect in comparison to established glucokinase activators (GKAs) and inhibitors. The data clearly indicates that while other compounds actively modulate glucokinase kinetics, 3-O-Methyl-GlcNAc shows no such activity.
| Compound | Type | Effect on Glucokinase Activity | Key Kinetic Parameters | Reference |
| 3-O-Methyl-GlcNAc | N-acetylglucosamine kinase inhibitor | No effect | Did not affect Km or Vmax of glucokinase in rat liver extracts. | [1][2] |
| Dorzagliatin (HMS5552) | Activator | Increases enzyme activity | EC50 decreases with increasing glucose concentrations. | [3] |
| MK-0941 | Activator | Increases enzyme activity | EC50 increases with increasing glucose concentrations. | [3] |
| Glucokinase Regulatory Protein (GKRP) | Inhibitor | Inhibits enzyme activity | Time-dependent inhibition with apparent initial and final Ki values of 113 nM and 12.8 nM, respectively. |
Visualizing the Metabolic Context
Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first committed step in glycolysis. Understanding this pathway is essential for appreciating the significance of glucokinase regulation.
Caption: Simplified glycolysis pathway highlighting the role of glucokinase.
Experimental Validation of Glucokinase Activity
The lack of effect of 3-O-Methyl-GlcNAc on glucokinase activity can be validated using a coupled spectrophotometric assay. This method measures the rate of NADP+ reduction to NADPH, which is proportional to glucokinase activity.
Experimental Workflow
The workflow for a typical coupled glucokinase activity assay is outlined below.
Caption: Workflow for a coupled glucokinase activity assay.
Detailed Experimental Protocol
Principle
Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is directly proportional to the glucokinase activity.
Reagents and Buffers
-
Assay Buffer: 75 mM Tris-HCl, pH 9.0, containing 20 mM MgCl2.
-
Substrate Solution: 120 mM ATP and 360 mM D-Glucose in deionized water.
-
Cofactor Solution: 27 mM β-NADP in deionized water.
-
Coupling Enzyme: Glucose-6-Phosphate Dehydrogenase (G6PDH) at 100 units/mL in cold deionized water.
-
Glucokinase Solution: 0.25 - 0.50 units/mL of Glucokinase in cold 50 mM Tris-HCl, pH 8.5.
-
Test Compound: 3-O-Methyl-GlcNAc solution at desired concentrations.
-
Control Compounds: Known glucokinase activator (e.g., Dorzagliatin) and inhibitor (e.g., GKRP) solutions.
Procedure
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the final concentrations of:
-
60 mM Tris-HCl
-
20 mM MgCl2
-
4.0 mM ATP
-
12.0 mM Glucose
-
0.9 mM β-NADP
-
10 units/mL G6PDH
-
-
Addition of Test Compounds: Add the desired concentration of 3-O-Methyl-GlcNAc, control activator, or control inhibitor to the respective wells. For the control, add an equivalent volume of the solvent.
-
Enzyme Addition and Reaction Initiation: Add the glucokinase solution to each well to achieve a final concentration of 0.025 - 0.050 units/mL to start the reaction.
-
Spectrophotometric Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 30°C.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the curve. Compare the velocities of the reactions containing 3-O-Methyl-GlcNAc and other modulators to the control reaction.
Expected Outcome
Based on existing literature, the initial reaction velocity in the presence of 3-O-Methyl-GlcNAc is expected to be identical to the control, confirming its lack of effect on glucokinase activity. In contrast, the glucokinase activator should show a significant increase in reaction velocity, while the inhibitor should show a significant decrease.
Conclusion
The available scientific evidence consistently demonstrates that 3-O-Methyl-GlcNAc does not modulate the activity of glucokinase. This comparison guide, supported by established experimental protocols and pathway context, serves as a valuable resource for researchers in the field of metabolic disease and drug discovery, enabling them to focus on more promising candidates for glucokinase modulation.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-O-Methyl-N-acetyl-D-glucosamine
Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals working with 3-O-Methyl-N-acetyl-D-glucosamine, ensuring a safe environment from acquisition to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety protocols is mandatory to mitigate risks. The following Personal Protective Equipment (PPE) is required when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Powder-free nitrile or latex gloves.[2][3] | Prevents dermal absorption and contamination of the work area. Thicker gloves generally offer better protection.[2] |
| Eye Protection | Safety Goggles | Chemical splash goggles.[4][5] | Protects eyes from potential splashes of solutions containing the compound.[2] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved particulate respirator. | Necessary when handling the powdered form to prevent inhalation of fine dust particles.[6] |
Operational Plan: Step-by-Step Handling Protocol
Meticulous planning and execution are paramount for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
